chemical and physical properties of 2-Buten-1-ol, 2-methyl-, acetate, (2E)-
Title: Comprehensive Technical Guide on the Chemical and Physical Properties of (2E)-2-Methyl-2-buten-1-yl Acetate (Tiglyl Acetate) Executive Summary As a Senior Application Scientist, I frequently encounter the need for...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comprehensive Technical Guide on the Chemical and Physical Properties of (2E)-2-Methyl-2-buten-1-yl Acetate (Tiglyl Acetate)
Executive Summary
As a Senior Application Scientist, I frequently encounter the need for precise characterization of allylic esters in both synthetic chemistry and metabolic profiling. (2E)-2-Methyl-2-buten-1-yl acetate, commonly known as tiglyl acetate, is a structurally fascinating compound. It is an ester formed from tiglyl alcohol and acetic acid, characterized by a highly specific (E)-stereochemistry at the alkene double bond. This whitepaper provides a rigorous, causality-driven breakdown of its physicochemical properties, biosynthetic origins, and laboratory synthesis, designed specifically for researchers and drug development professionals.
Chemical Identity and Structural Dynamics
Tiglyl acetate (CAS: 19248-94-3) is a short-chain unsaturated ester[1]. The molecule’s core defining feature is its (E)-2-methyl-2-butenyl moiety. The stereochemistry is critical: the (E)-isomer (tiglyl) is thermodynamically more stable than its (Z)-counterpart (angeloyl) due to minimized steric repulsion between the methyl group at C2 and the alkyl chain extending from C3. This spatial arrangement directly dictates the molecule's packing density, interaction with biological receptors, and behavior as a leaving group in transition-metal-catalyzed cross-coupling reactions.
The exact monoisotopic mass of the compound is 128.08372 Da, corresponding to the molecular formula C₇H₁₂O₂[2].
Physicochemical Profiling
Understanding the physical properties of tiglyl acetate requires looking beyond the raw data to the structural causality. The compound presents as a colorless to pale yellow clear liquid[1]. Its boiling point of 149.7 °C is relatively high for a low-molecular-weight ester, a phenomenon driven by the planar, conjugated-like nature of the allylic double bond which enhances intermolecular Van der Waals forces[3].
Furthermore, its LogP of 1.51570 indicates moderate lipophilicity[3]. This allows it to efficiently partition into organic solvents during liquid-liquid extraction, while the ester oxygen maintains enough hydrogen-bond accepting capability to afford a water solubility of approximately 1289 mg/L at 25 °C[4].
Used for rapid purity assessment of the liquid[3].
Biosynthetic Origins and Natural Occurrence
In nature, tiglyl acetate is an important volatile organic compound. It has been isolated from the fruit of Passiflora mollissima (banana passionfruit) and the orchid Encyclia fragrans[4].
Biologically, the tiglyl moiety is derived from the catabolism of the branched-chain amino acid L-isoleucine. Isoleucine is transaminated and oxidatively decarboxylated to form a CoA thioester, which subsequently undergoes dehydrogenation to form Tiglyl-CoA. Enzymatic reduction yields tiglyl alcohol, which is then acetylated by an acetyltransferase to produce the final acetate ester.
Caption: Biosynthetic pathway of tiglyl acetate derived from L-isoleucine catabolism.
Experimental Protocol: Stereoretentive Synthesis and Validation
Step-by-Step Methodology:
Reagent Preparation: Dissolve 10.0 mmol of (2E)-2-methyl-2-buten-1-ol (tiglyl alcohol) in 20 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: Nitrogen prevents the hydrolysis of the highly reactive acetic anhydride.
Catalytic Base Addition: Add 12.0 mmol of anhydrous pyridine to the solution. Causality: Pyridine acts dually as an acid scavenger (neutralizing the acetic acid byproduct) and a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate.
Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Acetylation is exothermic; strict thermal control prevents the thermal isomerization of the sensitive allylic double bond.
Acylation: Dropwise add 11.0 mmol of acetic anhydride over 15 minutes. Remove the ice bath and allow the mixture to stir at 25 °C for 4 hours.
Quenching & Extraction: Quench with 20 mL of saturated aqueous NaHCO₃. Extract the organic layer, wash with 1M HCl (to remove residual pyridine), and wash with brine. Dry over anhydrous MgSO₄ and concentrate under reduced pressure.
Self-Validation (Analytical QC):
GC-MS: Analyze the crude product on a non-polar capillary column. The compound must elute as a single peak with a parent ion mass of m/z 128.
¹H-NMR (CDCl₃): Verify the olefinic proton shift (~5.4 ppm). The complete absence of the (Z)-isomer's distinct coupling pattern confirms 100% stereoretention.
Caption: Stereoretentive chemical synthesis workflow for tiglyl acetate.
Industrial and Research Applications
In the realm of advanced organic synthesis, tiglyl acetate acts as an exceptional allylic building block. The allylic acetate moiety is a highly effective leaving group in palladium-catalyzed Tsuji-Trost allylations. Furthermore, precise allylic precursors like tiglyl acetate are critical when exploring complex C-C bond cleavages and the generation of metal-vinyl carbene intermediates for cyclopropanation reactions[5].
From a regulatory and commercial standpoint, while some raw material databases flag it as "not for fragrance use" in isolated bulk applications[4], it remains a heavily evaluated compound in global regulatory frameworks. For example, it is specifically indexed under the for standardization in food additives[6], and its presence is monitored in Canada's Revised In Commerce List (R-ICL)[7].
References
Source: flavscents.
Title: (E)
Source: thegoodscentscompany.
Source: uni.
Title: Revised In Commerce List - Canada.
Title: Specifications and Standards for Foods, Food Additives, etc. Under the Food Sanitation Act (Abstract)
NMR chemical shifts and structural analysis of 2-Buten-1-ol, 2-methyl-, acetate, (2E)-
An In-Depth Technical Guide to the NMR Structural Analysis of (2E)-2-methyl-2-buten-1-ol, acetate Abstract This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic data for...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the NMR Structural Analysis of (2E)-2-methyl-2-buten-1-ol, acetate
Abstract
This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic data for the (E)-isomer of 2-methyl-2-buten-1-ol, acetate (also known as prenyl acetate). As a compound of interest in the flavor, fragrance, and fine chemical industries, unambiguous structural and stereochemical confirmation is critical. This document offers a comprehensive examination of the ¹H and ¹³C NMR chemical shifts, coupling constants, and the underlying chemical principles that govern these spectral features. It serves as a practical resource for researchers and quality control professionals, detailing not only the interpretation of the data but also the robust experimental protocols required to obtain high-fidelity spectra.
Introduction and Molecular Overview
(2E)-2-methyl-2-buten-1-ol, acetate is an unsaturated ester with the chemical formula C₇H₁₂O₂. Its structure is characterized by a carbon-carbon double bond, an acetate ester functional group, and a specific (E)-stereochemistry about the double bond. The presence of these features creates a distinct electronic environment for each nucleus, which can be precisely mapped using NMR spectroscopy.
The primary objective of this guide is to dissect the ¹H and ¹³C NMR spectra to unequivocally confirm the molecule's constitution and stereochemistry. We will explore how the electronegativity of the acetate group, the anisotropy of the double bond, and spin-spin coupling phenomena give rise to the observed spectral pattern.
Structure under investigation:
IUPAC Name: (2E)-2-methyl-2-buten-1-ol, acetate
Common Name: Prenyl acetate
CAS Number: 1191-16-8
Molecular Formula: C₇H₁₂O₂
Molecular Weight: 128.17 g/mol
Figure 1. Chemical Structure of (2E)-2-methyl-2-buten-1-ol, acetate.
¹H NMR Spectral Analysis: A Proton-by-Proton Examination
The ¹H NMR spectrum provides a wealth of information regarding the electronic environment of protons and their connectivity to neighboring protons. The analysis below is based on data typically acquired in deuterated chloroform (CDCl₃), a standard solvent for non-polar to moderately polar organic molecules.
Causality of Chemical Shifts and Coupling Constants
Vinylic Proton (H-3): This proton is directly attached to the C=C double bond, placing it in a region of high magnetic anisotropy. The circulation of π-electrons in the double bond generates a local magnetic field that deshields the proton, shifting its resonance significantly downfield. Its signal appears as a triplet of quartets (tq) due to coupling with the two protons on C-1 and the three protons on C-4.
Methylene Protons (H-1): These protons are adjacent to the electron-withdrawing oxygen atom of the ester group. This proximity causes a deshielding effect, pulling the signal downfield. The signal is a doublet, resulting from coupling to the single vinylic proton (H-3).
Methyl Protons (H-2' and H-4): The two methyl groups exist in distinct chemical environments.
The protons of the methyl group on the acetate moiety (part of H-2') are adjacent to a carbonyl group (C=O), which deshields them, placing their signal around 2.07 ppm. This sharp singlet does not couple with any other protons.
The two methyl groups attached to the double bond (one being H-4) are nearly equivalent and show signals in the upfield region, characteristic of sp³-hybridized carbons.
¹³C NMR Spectral Analysis: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides insight into their hybridization and functionalization.
Interpretation of Carbon Chemical Shifts
Carbonyl Carbon (C-2'): The carbon of the C=O group is the most deshielded nucleus in the spectrum, appearing far downfield (~171 ppm). This is a direct result of the strong electron-withdrawing effect of the two oxygen atoms attached to it.
Olefinic Carbons (C-2 & C-3): The sp²-hybridized carbons of the double bond resonate in the midfield region of the spectrum (~118-140 ppm). The substituted carbon (C-2) is typically further downfield than the carbon bearing a proton (C-3).
Methylene Carbon (C-1): This sp³-hybridized carbon is bonded to an oxygen atom, which deshields it and shifts its resonance to around 61 ppm.
Methyl Carbons (C-4, C-2'' & Acetate CH₃): These sp³ carbons appear in the most upfield region of the spectrum. The acetate methyl carbon is slightly deshielded by the adjacent carbonyl group compared to the methyl groups attached to the double bond.
Summary of NMR Data
The following tables summarize the assigned chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for (2E)-2-methyl-2-buten-1-ol, acetate. The data is referenced from the Spectral Database for Organic Compounds (SDBS).
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
H-3
5.36
tq
J_H3-H1=7.2, J_H3-H4=1.4
H-1
4.58
d
J_H1-H3=7.2
Acetate CH₃
2.07
s
-
C2-CH₃
1.75
s
-
H-4
1.70
d
J_H4-H3=1.4
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
Carbon Assignment
Chemical Shift (δ, ppm)
C=O (Acetate)
171.07
C-2
139.51
C-3
118.45
C-1
61.16
C2-CH₃
25.79
Acetate CH₃
20.99
C-4
18.06
Experimental Protocol for NMR Data Acquisition
This section outlines a standardized, self-validating protocol for acquiring high-quality NMR spectra of (2E)-2-methyl-2-buten-1-ol, acetate.
A. Sample Preparation
Solvent Selection: Use high-purity deuterated chloroform (CDCl₃, 99.8 atom % D) containing 1% tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing properties for esters and its relatively clean spectral window.
Sample Concentration: Accurately weigh approximately 10-20 mg of the analyte into a clean, dry vial.
Dissolution: Add 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl the vial to ensure complete dissolution.
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is sufficient to cover the instrument's detection coils (typically ~4 cm).
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
B. Instrument Setup and Data Acquisition
Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal dispersion.
Tuning and Matching: Insert the sample and ensure the probe is properly tuned and matched to the correct frequency for both ¹H and ¹³C nuclei.
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.
¹H Spectrum Acquisition:
Pulse Angle: 30-45 degrees.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-2 seconds.
Number of Scans: 8-16 scans.
¹³C Spectrum Acquisition:
Technique: Proton-decoupled (proton_decouple or similar).
Pulse Angle: 30 degrees.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2 seconds.
Number of Scans: 256-1024 scans (or more, depending on concentration).
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H and the residual CDCl₃ peak to 77.16 ppm for ¹³C.
Workflow for Structural Elucidation
The logical process from receiving a sample to confirming its structure is a cornerstone of analytical chemistry. The following diagram illustrates this workflow.
Caption: Workflow for NMR-based structural verification.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra provides unambiguous evidence for the structure of (2E)-2-methyl-2-buten-1-ol, acetate. The distinct chemical shifts of the vinylic, methylene, and methyl protons, combined with the characteristic splitting patterns dictated by spin-spin coupling, align perfectly with the proposed (E)-isomer. Furthermore, the ¹³C NMR spectrum confirms the presence of all seven unique carbon environments, from the downfield carbonyl carbon to the upfield methyl groups. The protocols and interpretations detailed in this guide establish a reliable framework for the routine analysis and quality assurance of this compound.
References
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS), SDBS No. 4333. [Link]
Foundational
biosynthetic pathways and natural occurrence of 2-Buten-1-ol, 2-methyl-, acetate, (2E)-
An In-depth Technical Guide: Biosynthetic Pathways and Natural Occurrence of (2E)-2-Buten-1-ol, 2-methyl-, acetate Abstract (2E)-2-Methyl-2-buten-1-ol, acetate, a branched-chain ester also known as (E)-2-methyl-2-butenyl...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide:
Biosynthetic Pathways and Natural Occurrence of (2E)-2-Buten-1-ol, 2-methyl-, acetate
Abstract
(2E)-2-Methyl-2-buten-1-ol, acetate, a branched-chain ester also known as (E)-2-methyl-2-butenyl acetate, is a naturally occurring volatile compound with significant roles in chemical ecology, particularly as an insect semiochemical. This technical guide provides a comprehensive overview of its biosynthetic origins, primarily through the catabolism of the essential amino acid L-isoleucine, and details its presence across various biological taxa. We will explore the enzymatic steps that convert isoleucine into key intermediates like tiglyl-CoA, followed by the subsequent reduction and acetylation to yield the final product. Furthermore, this guide summarizes its natural distribution in plants and insects, presenting its ecological functions. Methodologies for its extraction and identification are also discussed, providing a holistic view for researchers in natural products chemistry, chemical ecology, and drug development.
Introduction: Chemical Identity and Significance
(2E)-2-Methyl-2-buten-1-ol, acetate belongs to the family of irregular C5-branched chain esters. Its structure consists of a five-carbon backbone derived from the catabolism of L-isoleucine. The "E" designation in its nomenclature refers to the trans configuration across the C2-C3 double bond. This compound is a notable example of how primary metabolites, such as amino acids, are channeled into the synthesis of specialized secondary metabolites that mediate ecological interactions.[1] Its volatility and specific chemical structure make it an effective signaling molecule (semiochemical) in various biological systems.
The Primary Biosynthetic Pathway: L-Isoleucine Catabolism
The carbon skeleton of (2E)-2-methyl-2-buten-1-ol, acetate is predominantly derived from the mitochondrial catabolism of the branched-chain amino acid (BCAA) L-isoleucine.[3][4] This multi-step enzymatic pathway is a fundamental process in many organisms for energy production and the synthesis of important metabolic intermediates.[5]
The pathway can be delineated into three main stages:
Conversion of L-Isoleucine to Tiglyl-CoA.
Reduction of Tiglyl-CoA to (2E)-2-methyl-2-buten-1-ol.
Esterification to (2E)-2-methyl-2-buten-1-ol, acetate.
Stage 1: Formation of Tiglyl-CoA from L-Isoleucine
The initial steps of isoleucine degradation are shared among the three BCAAs (leucine, isoleucine, and valine) and involve two primary enzymatic reactions.[6]
Transamination: The process begins with the reversible removal of the amino group from L-isoleucine, catalyzed by a branched-chain aminotransferase (BCAT) . This reaction yields the corresponding α-keto acid, (S)-α-keto-β-methylvalerate.[5]
Oxidative Decarboxylation: The resulting α-keto acid is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex . This multi-enzyme complex converts (S)-α-keto-β-methylvalerate into 2-methylbutyryl-CoA.[7]
Dehydrogenation: 2-methylbutyryl-CoA undergoes dehydrogenation by an acyl-CoA dehydrogenase (ACAD) , specifically short/branched-chain acyl-CoA dehydrogenase (SBCAD), to introduce a double bond, forming (E)-2-methylcrotonoyl-CoA, commonly known as tiglyl-CoA .[6][7]
This sequence ensures the formation of the correct C5 branched skeleton with the double bond in the E-configuration, which is critical for the final product's stereochemistry.
Caption: Biosynthetic pathway from L-Isoleucine to (2E)-2-Methyl-2-buten-1-ol, acetate.
Stage 2 & 3: Final Assembly
Once tiglyl-CoA is formed, two subsequent enzymatic steps are required to produce the final acetate ester.
Reduction to Alcohol: Tiglyl-CoA is reduced to its corresponding alcohol, (2E)-2-methyl-2-buten-1-ol (tiglic alcohol). This conversion is likely catalyzed by an alcohol dehydrogenase or a related reductase that utilizes NAD(P)H as a reducing equivalent. This step effectively converts the high-energy thioester into a primary alcohol.
Acetylation: The final step is the esterification of tiglic alcohol. This reaction is catalyzed by an alcohol acetyltransferase (AAT) , which transfers an acetyl group from acetyl-CoA to the hydroxyl group of the alcohol, forming (2E)-2-methyl-2-buten-1-ol, acetate and releasing Coenzyme A. AATs are well-known in plants for their role in the biosynthesis of volatile esters that contribute to fruit and flower aromas.
Natural Occurrence and Ecological Roles
(2E)-2-Methyl-2-buten-1-ol, acetate has been identified in a variety of organisms, where it primarily functions as a semiochemical, influencing the behavior of other organisms. Its natural distribution highlights its importance in mediating inter- and intra-species communication.
Occurrence in Insects
In the insect world, esters are frequently employed as pheromones. (2E)-2-Methyl-2-buten-1-ol, acetate is a known component of the aggregation pheromone of several stink bug species (Hemiptera: Pentatomidae). Aggregation pheromones are crucial for attracting both males and females to a specific location for mating, feeding, or overwintering.
Family
Species
Pheromone Role
Pentatomidae
Euschistus spp.
Component of aggregation pheromone
Pentatomidae
Halyomorpha halys (Brown Marmorated Stink Bug)
Attracted to related methyl decatrienoates
Elasmidae
Elasmus spp.
Potential kairomonal cue for parasitoids
The presence of this and structurally similar compounds can also be exploited by natural enemies, such as parasitic wasps, which use the pheromones as kairomones to locate their stink bug hosts.[8]
Occurrence in Plants
While less documented as a major constituent, the precursor alcohol, (2E)-2-methyl-2-buten-1-ol, has been identified in various plants, including Litchi chinensis (Lychee) and Trigonella foenum-graecum (Fenugreek).[9] The acetate form is expected to be present in trace amounts as part of the complex bouquet of floral and vegetative volatiles. In plants, such compounds can serve to attract pollinators or act as defense agents against herbivores.[10] The biosynthesis of these compounds is a part of the broader field of plant secondary metabolism, which generates a vast diversity of natural products.[1][11]
Methodologies for Extraction and Analysis
The identification and quantification of (2E)-2-methyl-2-buten-1-ol, acetate from biological matrices require a systematic analytical approach. The typical workflow involves extraction, separation, and structural elucidation.
Experimental Protocol: A Generalized Workflow
Sample Collection: Collect the relevant biological material (e.g., insect effluvia via aeration, plant essential oil via distillation).
Extraction:
Headspace Sorption: For volatile collection from living organisms (insects, flowers), air is passed over the sample and through a sorbent trap (e.g., Porapak Q, Tenax). The trapped volatiles are then eluted with a solvent like hexane or dichloromethane.
Solvent Extraction: Plant tissues can be macerated and extracted directly with an appropriate organic solvent.
Steam Distillation: For larger quantities of plant material, steam distillation is a common method to isolate essential oils containing volatile esters.
Concentration: The resulting solvent extract is carefully concentrated under a gentle stream of nitrogen to avoid the loss of volatile components.
Analysis and Identification:
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying volatile compounds. The sample is injected into a GC, where compounds are separated based on their boiling points and polarity. The separated compounds then enter a mass spectrometer, which provides a mass spectrum (a molecular fingerprint) that can be compared to spectral libraries (e.g., NIST) for identification.[12]
Gas Chromatography-Electroantennographic Detection (GC-EAD): To determine which compounds are biologically active (i.e., detected by insect antennae), the GC effluent is split. One part goes to a standard detector (like a Flame Ionization Detector, FID), and the other passes over a live insect antenna. An electrical signal from the antenna indicates which compounds elicit a response.
Structural Confirmation: For novel compounds or to confirm stereochemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is employed after isolating a pure sample.
Caption: A generalized workflow for the analysis of natural volatile compounds.
Conclusion and Future Perspectives
(2E)-2-Methyl-2-buten-1-ol, acetate is a prime example of a specialized metabolite derived from primary metabolism. Its biosynthetic pathway, originating from L-isoleucine catabolism, is a conserved route that provides the necessary C5 building block for this and other related natural products. Its role as an insect aggregation pheromone underscores its ecological importance and highlights its potential for use in pest management strategies, such as in monitoring traps or mating disruption.[13][14]
Future research should focus on the precise identification and characterization of the terminal enzymes—the reductases and acetyltransferases—responsible for its synthesis in specific organisms. A deeper understanding of the genetic regulation of this pathway could enable metabolic engineering approaches to produce this valuable semiochemical in heterologous systems for agricultural and commercial applications.
References
Catabolic pathway of Isoleucine. ResearchGate. [URL: https://www.researchgate.net/figure/Catabolic-pathway-of-Isoleucine-The-structures-and-the-names_fig2_311545634]
Isoleucine Degradation I. GeneGlobe - QIAGEN. [URL: https://www.qiagen.
Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4433120/]
Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6529202/]
Evolution of a Synthetic Strategy for Complex Diterpenes from Euphorbiaceae and Thymelaeaceae. American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c13338]
Identification of an alternative triglyceride biosynthesis pathway. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37648867/]
Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9528351/]
Stereospecificity of enzymic dehydrogenation during tiglate biosynthesis. Journal of the American Chemical Society - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ja00945a051]
Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10385960/]
Large-Scale Synthesis of (E)-4-Amino-2-Methylbut-2-en-1-ol: Key Building Block for the Synthesis of trans-Zeatin. ResearchGate. [URL: https://www.researchgate.
An appeasing pheromone ameliorates fear responses in the brown rat (Rattus norvegicus). iScience. [URL: https://www.cell.com/iscience/fulltext/S2589-0042(23)01222-6]
How DNA Methylation Regulates Plant Natural Product Biosynthesis: From Epigenetics to Secondary Metabolism. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/41268898/]
Biosynthetic Pathways of Hormones in Plants. MDPI. [URL: https://www.mdpi.com/2218-1989/13/8/884]
Targeting of Specialized Metabolites Biosynthetic Enzymes to Membranes and Vesicles by Posttranslational Palmitoylation: A Mechanism of Non-Conventional Traffic and Secretion of Fungal Metabolites. MDPI. [URL: https://www.mdpi.com/2076-2607/12/1/185]
Biosynthesis and Functions of Secondary Metabolites. Longdom Publishing. [URL: https://www.longdom.org/open-access/biosynthesis-and-functions-of-secondary-metabolites-1000369.pdf]
Ethylene biosynthesis. CABI Digital Library. [URL: https://www.cabidigitallibrary.org/doi/10.1146/annurev.pp.44.060193.001435]
Rapid discovery of terpene tailoring enzymes for total biosynthesis. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Rapid-discovery-of-terpene-tailoring-enzymes-for-Gerke-Becker/e87b649520c184081c7447d3237e17408f625076]
The Catalytic Mechanism of Key Enzymes Involved in the Synthesis of Ergothioneine in Lentinula edodes. MDPI. [URL: https://www.mdpi.com/2304-8158/13/1/65]
The Role of (E)-2-octenyl Acetate as a Pheromone of Bagrada hilaris (Burmeister): Laboratory and Field Evaluation. MDPI. [URL: https://www.mdpi.com/2075-4450/11/2/109/notes]
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Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Toxicologists, Formulation Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper & SDS Generation Guide
Executive Summary
The compound 2-Buten-1-ol, 2-methyl-, acetate, (2E)- (commonly known as Tiglyl acetate or (E)-2-methyl-2-butenyl acetate; CAS: 19248-94-3) is an allylic ester utilized in specialized chemical synthesis and fragrance/flavor research [1]. While its systemic toxicity profile is remarkably benign due to its rapid integration into endogenous amino acid catabolic pathways, its localized physicochemical properties present distinct occupational hazards.
This whitepaper synthesizes the mechanistic toxicology of Tiglyl acetate, establishes the foundational data required for Safety Data Sheet (SDS) authoring, and provides field-proven, self-validating in vitro protocols for regulatory safety assessment.
Physicochemical Profiling & Hazard Identification
Accurate hazard communication requires a precise understanding of a molecule's physical state and reactivity. As a branched-chain unsaturated acetate, Tiglyl acetate is a volatile, lipophilic liquid. It readily partitions into lipid bilayers (such as the stratum corneum), which drives its primary hazard classifications [2].
Table 1: Quantitative Data and GHS Classification Summary
Parameter / Hazard Class
Value / Regulatory Designation
Mechanistic Rationale
IUPAC Name
[(E)-2-methylbut-2-enyl] acetate
Structural basis for allylic reactivity.
CAS Registry Number
19248-94-3
Unique identifier for compliance tracking [1].
Molecular Formula & Weight
C₇H₁₂O₂ (128.17 g/mol )
Low molecular weight drives high volatility.
Flammability
Flam. Liq. 3 (H226)
High vapor pressure creates ignitable mixtures at ambient temperatures.
Direct disruption of the corneal lipid layer and protein adduction.
Target Organ Toxicity
STOT SE 3 (H336)
Inhalation of concentrated vapors causes transient central nervous system depression.
Mechanistic Toxicology: The Causality of Low Systemic Toxicity
A critical paradox in the safety profile of Tiglyl acetate is its capacity to cause acute local irritation while exhibiting negligible systemic toxicity. As an Application Scientist, understanding the causality behind this phenomenon is essential for accurate risk assessment.
When Tiglyl acetate is absorbed systemically, it encounters ubiquitous plasma and hepatic carboxylesterases . These enzymes rapidly cleave the ester bond, yielding acetic acid and tiglyl alcohol. Tiglyl alcohol is subsequently oxidized by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) to form Tiglic acid [3].
Crucially, tiglic acid is not a xenobiotic dead-end; it is a natural intermediate in the endogenous catabolism of the essential amino acid isoleucine [4]. Tiglic acid is converted to tiglyl-CoA, which undergoes hydration and cleavage to yield acetyl-CoA and propionyl-CoA, seamlessly entering the Tricarboxylic Acid (TCA) cycle. Because the human body possesses high-capacity enzymatic machinery to process isoleucine metabolites, the systemic accumulation of Tiglyl acetate is virtually impossible under standard occupational exposure limits.
Figure 1: Metabolic degradation pathway of Tiglyl acetate into endogenous isoleucine pools.
Safety Data Sheet (SDS) Core Directives
Based on the physicochemical and toxicological data, the following parameters must be integrated into the SDS for 2-Buten-1-ol, 2-methyl-, acetate, (2E)-:
Section 4: First-Aid Measures:
Inhalation: Move to fresh air. The volatile nature of the compound can cause dizziness (STOT SE 3).
Skin Contact: Wash immediately with soap and water. Remove contaminated clothing to prevent prolonged stratum corneum partitioning.
Section 5: Fire-Fighting Measures:
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Water jets may be ineffective due to the compound's lipophilicity, but water spray can cool fire-exposed containers.
Section 8: Exposure Controls/Personal Protection:
Handle in a certified chemical fume hood. Nitrile gloves (minimum 0.4 mm thickness) are required, as thinner latex gloves may degrade upon contact with allylic esters.
Experimental Protocols for Safety Validation
To validate the Skin Irrit. 2 (H315) classification without using animal models, toxicologists employ the OECD Test Guideline 439: In Vitro Skin Irritation using Reconstructed Human Epidermis (RhE) models (e.g., EpiDerm™ or EpiSkin™) [5].
This protocol is designed as a self-validating system . It relies on the MTT assay to measure cell viability. The inclusion of strict positive and negative controls ensures that any failure in tissue integrity or assay execution automatically invalidates the run, ensuring absolute trustworthiness in the data.
Step-by-Step Methodology: OECD TG 439 (RhE Model)
Tissue Equilibration: Transfer RhE tissues from transport agar to assay medium. Incubate overnight at 37°C, 5% CO₂ to allow recovery from shipping stress.
Test Article Application: Apply 30 µL of neat Tiglyl acetate directly to the apical surface of the RhE tissue. Ensure the liquid uniformly covers the stratum corneum.
Positive Control: Apply 30 µL of 5% aqueous Sodium Dodecyl Sulfate (SDS). (Validates tissue susceptibility; must yield <20% viability).
Exposure Phase: Incubate tissues for exactly 15 minutes at room temperature.
Stringent Washing (Critical Step): Wash the tissues thoroughly with DPBS (at least 15 times). Causality: Tiglyl acetate is a reactive ester. If unwashed, it may directly reduce the MTT reagent in the next step, causing a false-negative result (masking cytotoxicity).
Post-Incubation: Transfer tissues to fresh medium and incubate for 42 hours at 37°C. This allows time for the chemical insult to trigger keratinocyte apoptosis and cytokine (IL-1α) release.
MTT Viability Assay: Transfer tissues to a 1 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate for 3 hours. Viable mitochondria will reduce the yellow MTT to purple formazan.
Extraction & Quantification: Extract the formazan using isopropanol. Measure the optical density (OD) at 570 nm using a spectrophotometer.
Interpretation: If the relative viability of the Tiglyl acetate-treated tissue is ≤ 50% compared to the negative control, the substance is officially classified as a Category 2 Skin Irritant.
Figure 2: Step-by-step workflow for in vitro skin irritation testing according to OECD TG 439.
(E)-2-methyl-2-butenyl acetate — Chemical Substance Information
NextSDS Compliance Database
URL:[Link]
Demonstration of a new mammalian isoleucine catabolic pathway yielding an R-series of metabolites
National Institutes of Health (PubMed)
URL:[Link]
Metabolic Stroke Secondary to Propionic Acidemia Presented as Acute Encephalopathy
ECronicon Open Access
URL:[Link]
Skin Irritation Test (SIT) OECD TG 439 Protocol
MatTek Corporation In Vitro Life Science Laboratories
URL:[Link]
Foundational
mechanisms of allylic oxidation involving 2-Buten-1-ol, 2-methyl-, acetate, (2E)-
An In-depth Technical Guide: Executive Summary Allylic oxidation is a cornerstone transformation in organic synthesis, enabling the direct functionalization of C-H bonds adjacent to a double bond. This guide provides an...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide:
Executive Summary
Allylic oxidation is a cornerstone transformation in organic synthesis, enabling the direct functionalization of C-H bonds adjacent to a double bond. This guide provides an in-depth technical analysis of the core mechanisms governing the allylic oxidation of (2E)-2-methyl-2-buten-1-ol acetate, a common terpenoid building block. We move beyond simple procedural descriptions to explore the fundamental causality behind reagent choice, reaction pathways, and stereochemical outcomes. This document synthesizes field-proven insights with established chemical principles, covering classic stoichiometric methods using selenium and chromium reagents, as well as modern transition metal-catalyzed systems. Detailed protocols, comparative data, and mechanistic diagrams are provided to equip researchers with the knowledge to strategically implement these reactions in complex synthetic campaigns.
Introduction to Allylic Oxidation and the Substrate
The selective oxidation of an allylic C-H bond to introduce an oxygen-containing functional group is a powerful strategy for elaborating simple olefin feedstocks into valuable intermediates for natural product synthesis, pharmaceuticals, and fragrances.[1][2] This transformation preserves the double bond, which remains available for subsequent chemical manipulation.
The substrate of focus, (2E)-2-methyl-2-buten-1-ol acetate (commonly known as prenyl acetate), is a representative trisubstituted alkene. Its structure presents distinct allylic positions, making it an excellent model for examining the critical aspects of regioselectivity and reactivity that are central to mastering this class of reactions. The primary challenge lies in selectively oxidizing one of the three allylic positions: the (E)-methyl group, the (Z)-methyl group, or the methylene (CH2) group.
Selenium Dioxide (SeO₂): The Pericyclic Pathway
Selenium dioxide is a highly specific and widely used reagent for the allylic oxidation of alkenes, often yielding allylic alcohols with the double bond retained in its original position.[3][4] For substrates like prenyl acetate, SeO₂ demonstrates predictable regioselectivity.
2.1 Mechanistic Deep Dive: Ene Reaction and[5][6]-Sigmatropic Rearrangement
The mechanism of SeO₂ oxidation is a well-studied, two-stage pericyclic process.[3][7][8][9]
Ene Reaction: The reaction initiates with an electrophilic attack by selenium dioxide on the alkene. This concerted "ene" reaction involves the abstraction of an allylic proton and the formation of a C-Se bond, resulting in an allylic seleninic acid intermediate.[6][7][10]
[5][6]-Sigmatropic Rearrangement: The seleninic acid intermediate is unstable and rapidly undergoes a[5][6]-sigmatropic rearrangement. This process involves a five-membered, cyclic transition state where the selenium atom transfers its oxygen to the carbon from which the proton was initially abstracted. This step is crucial as it regenerates the double bond in its original location and forms a selenium(II) ester.
Hydrolysis: The final step is the hydrolysis of the selenium ester to yield the allylic alcohol and selenous acid (H₂SeO₃).
This elegant mechanistic sequence explains the high selectivity and retention of double bond position observed in SeO₂ oxidations.[4][7]
2.2 Causality & Regioselectivity
Why Choose SeO₂? The primary driver for selecting SeO₂ is its predictability. The ene reaction mechanism favors the formation of the more substituted, thermodynamically stable double bond in the product, which in this case means the original double bond is preserved. For trisubstituted olefins like prenyl acetate, oxidation preferentially occurs at the most substituted end of the double bond and typically attacks the (E)-methyl group due to steric factors in the ene transition state.[11]
The workflow for a typical SeO₂ oxidation involves careful handling of the toxic reagent and often includes a co-oxidant to use selenium in catalytic amounts.
Caption: General experimental workflow for catalytic SeO₂ allylic oxidation.
This protocol uses a co-oxidant, tert-butyl hydroperoxide (TBHP), to regenerate the active Se(IV) species, allowing for the use of catalytic amounts of the highly toxic selenium dioxide.[12]
Reaction Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the substrate, (2E)-2-methyl-2-buten-1-ol acetate (1.0 eq).
Solvent Addition: Dissolve the substrate in dichloromethane (CH₂Cl₂) (approx. 0.1 M concentration).
Reagent Addition: Add selenium dioxide (0.1 eq) and salicylic acid (catalyst, optional) to the solution.
Oxidant Introduction: Slowly add a 70% aqueous solution of tert-butyl hydroperoxide (TBHP) (2.0 eq) dropwise while maintaining the temperature at 25°C.
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Quenching and Workup: Upon completion, cool the mixture to 0°C and quench by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir for 30 minutes. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
Extraction and Drying: Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired oxidized product.
Chromium(VI)-Based Oxidation
Chromium(VI) reagents are powerful oxidants capable of converting allylic methylenes and methyl groups into carbonyls (enones) or, under certain conditions, allylic alcohols.[13][14] Common reagents include the Collins reagent (CrO₃·2Py in CH₂Cl₂), Pyridinium Chlorochromate (PCC), and Pyridinium Dichromate (PDC).[15]
3.1 Mechanistic Considerations
The mechanism of chromium-based allylic oxidation is more complex and less universally agreed upon than the SeO₂ pathway. It is generally believed to proceed through one of two main pathways, often competing:
Radical Pathway: This involves the initial abstraction of an allylic hydrogen by the chromium species to form a resonance-stabilized allylic radical.[16] This radical is then trapped by an oxygen atom from another chromium species, ultimately leading to the oxidized product after further steps.
Concerted Pathway (Ene-like): An alternative mechanism involves an ene-like reaction where the Cr=O bond acts as the enophile, similar to SeO₂. This is followed by rearrangement and elimination steps to yield the product.
The choice of reagent and reaction conditions can influence which pathway predominates. The high oxidation state of Cr(VI) makes these reagents highly effective but also raises significant environmental and safety concerns due to their toxicity and stoichiometric nature.[17]
Caption: Competing mechanistic pathways in Cr(VI) mediated allylic oxidation.
Modern Catalytic Approaches: Transition Metal C-H Activation
To overcome the toxicity and stoichiometric limitations of selenium and chromium, significant research has focused on developing catalytic methods using transition metals like palladium and copper.[12][18]
4.1 Palladium(II)-Catalyzed Oxidation
Palladium(II) catalysts are highly effective for the allylic C-H acyloxylation of alkenes. The mechanism typically involves the formation of a π-allylpalladium intermediate.[19]
C-H Activation: The reaction begins with coordination of the alkene to the Pd(II) center, followed by allylic C-H bond cleavage to form a (π-allyl)Pd(II) complex. This is often the rate-determining step.
Reductive Elimination/Nucleophilic Attack: The (π-allyl)Pd(II) intermediate can then undergo reductive elimination with a coordinated acetate or be attacked by an external acetate nucleophile. This step forms the product and a Pd(0) species.
Catalyst Reoxidation: A stoichiometric co-oxidant, such as benzoquinone (BQ), is required to reoxidize Pd(0) back to the active Pd(II) state, thus closing the catalytic cycle.
The choice of ligands on the palladium catalyst is critical for controlling regioselectivity and, in asymmetric variants, enantioselectivity.[19][20]
4.2 Copper-Catalyzed Kharasch-Sosnovsky Reaction
The Kharasch-Sosnovsky reaction is a copper-catalyzed allylic oxidation that uses a perester (e.g., tert-butyl peroxybenzoate) as the oxidant.[21] The mechanism is believed to proceed via a radical pathway:
Initiation: The Cu(I) catalyst reacts with the perester to generate a tert-butoxyl radical and a Cu(II) benzoate species.
Propagation: The tert-butoxyl radical abstracts an allylic hydrogen from the alkene, creating a resonance-stabilized allylic radical.
Termination: This allylic radical is then trapped by the Cu(II) benzoate species, which transfers the benzoate group and regenerates the Cu(I) catalyst.
This reaction provides a direct route to allylic esters. Asymmetric versions have been developed using chiral ligands.[21]
Comparative Analysis of Oxidation Mechanisms
The choice of method for the allylic oxidation of (2E)-2-methyl-2-buten-1-ol acetate depends critically on the desired outcome, scale, and tolerance for toxic reagents.
The allylic oxidation of (2E)-2-methyl-2-buten-1-ol acetate can be achieved through several distinct mechanistic manifolds. Classic methods involving selenium dioxide offer unparalleled predictability via a pericyclic pathway, while chromium reagents provide potent, albeit hazardous, routes to enones. The field is continually advancing toward more sustainable practices, with modern transition metal-catalyzed C-H activation methods offering milder, more selective, and atom-economical alternatives. Recent developments in biocatalysis, using enzymes like P450s, promise to deliver highly selective and environmentally benign solutions in the future.[2] A thorough understanding of the underlying mechanisms—from pericyclic shifts to π-allyl intermediates and radical chains—is essential for researchers to make informed decisions and rationally design synthetic strategies in drug development and beyond.
References
Sharpless epoxidation - Wikipedia. (No date). In Wikipedia. [Link]
Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. (No date). Organic Reactions. [Link]
Singleton, D. A., et al. (2000). Isotope effects and the mechanism of allylic hydroxylation of alkenes with selenium dioxide. Journal of the American Chemical Society. [Link]
Singleton, D. A., et al. (2000). Isotope Effects and the Mechanism of Allylic Hydroxylation of Alkenes with Selenium Dioxide. Journal of the American Chemical Society. [Link]
Selenium Dioxide (SeO2) - Riley oxidation. (No date). ADICHEMISTRY. [Link]
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Allylic Radical: Organic Chemistry Study Guide. (2025). Fiveable. [Link]
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Woggon, W., et al. (1980). The mechanism of allylic oxidation by selenium dioxide. Journal of the Chemical Society, Chemical Communications. [Link]
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A PhSeCl-mediated allylic oxidation of prenyl moiety: a convenient method for the construction of 3-isopenten-2-ol unit. (2008). PubMed. [Link]
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Catalytic Allylic Oxidation of Internal Alkenes to a Multifunctional Chiral Building Block. (2017). PMC. [Link]
Catalytic Oxidation Processes for the Upgrading of Terpenes: State-of-the-Art and Future Trends. (2019). MDPI. [Link]
Palladium-catalyzed oxidation of monoterpenes: Highly selective syntheses of allylic ethers from limonene. (2025). ResearchGate. [Link]
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(2E)-2-butenyl acetate. (2025). Chemical Synthesis Database. [Link]
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A Technical Guide to the Thermodynamic Stability and Isomerism of (2E)-2-Methyl-2-buten-1-ol Acetate
Abstract This technical guide provides an in-depth analysis of the thermodynamic stability and geometric isomerism of (2E)-2-methyl-2-buten-1-ol acetate, a key intermediate and fragrance component. Commonly known as pren...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides an in-depth analysis of the thermodynamic stability and geometric isomerism of (2E)-2-methyl-2-buten-1-ol acetate, a key intermediate and fragrance component. Commonly known as prenyl acetate[1][2][3], this molecule serves as a model for understanding the subtle interplay of steric and electronic factors that govern the stability of trisubstituted alkenes. This document will explore the theoretical underpinnings of its isomerism, present methodologies for stability assessment, and provide detailed experimental protocols for the characterization and separation of its (E) and (Z) isomers. This guide is intended for researchers in organic synthesis, materials science, and drug development who require a deep understanding of isomeric purity and stability.
Introduction: The Significance of Isomerism in a Trisubstituted Allylic Acetate
(2E)-2-methyl-2-buten-1-ol acetate is a C7-terpenoid acetate featuring a trisubstituted double bond. The geometry of this double bond gives rise to two isomers: the (E) isomer (trans-oriented larger groups) and the (Z) isomer (cis-oriented larger groups).
The seemingly minor difference in the spatial arrangement of substituents around the C2-C3 double bond has profound implications for the molecule's physical, chemical, and biological properties. In fields like fragrance chemistry, the olfactory profile of each isomer can be distinct. In drug development, where molecular shape dictates biological activity, controlling and confirming the stereochemistry is paramount. Therefore, a thorough understanding of the factors that control the relative stability of these isomers and the energetic barrier to their interconversion is of critical importance.
This guide will deconstruct the key principles governing the stability of this system, focusing on:
Structural Factors: The role of substitution patterns and steric interactions.
Thermodynamic Principles: Quantifying stability through experimental and computational means.
Analytical & Preparative Techniques: Methodologies for isomer differentiation, separation, and synthesis.
The relative thermodynamic stability of alkene isomers is governed by a combination of electronic and steric effects. For acyclic alkenes, two primary principles are at play: the degree of substitution and cis/trans steric strain.[4][5]
Degree of Substitution and Hyperconjugation
Generally, alkene stability increases with the number of alkyl substituents on the double bond.[6] This trend is explained by hyperconjugation, an electronic effect where the σ-electrons from an adjacent C-H or C-C bond overlap with the empty π* antibonding orbital of the double bond. This delocalization of electron density stabilizes the system. Both (E)- and (Z)-2-methyl-2-buten-1-ol acetate are trisubstituted alkenes, placing them in a relatively stable class of isomers.
Another contributing factor is the increased strength of an sp²-sp³ C-C bond compared to an sp³-sp³ C-C bond, due to the greater s-character of the sp² hybrid orbital.[7][8] More substituted alkenes have a higher proportion of these stronger bonds.[8]
Geometric Isomerism: Steric Strain in (E) vs. (Z) Isomers
For a given degree of substitution, the geometric arrangement of the substituents becomes the dominant factor.
(E)-Isomer (trans): In the (E) isomer of 2-methyl-2-buten-1-ol acetate, the larger substituents—the methyl group on C2 and the ethyl group (as part of the larger chain) on C3—are on opposite sides of the double bond. This arrangement minimizes van der Waals repulsion (steric strain).
(Z)-Isomer (cis): In the (Z) isomer, these larger groups are on the same side, leading to steric crowding and a higher potential energy state.
Therefore, as a general rule for acyclic alkenes, the (E) or trans isomer is thermodynamically more stable than the (Z) or cis isomer .[5][8] The magnitude of this energy difference can vary from a few kJ/mol to over 10 kcal/mol for very bulky substituents.[4][6]
Allylic Strain (A¹,³ Strain)
A more nuanced steric interaction, known as allylic strain, also plays a role. This is a destabilizing interaction between a substituent on one sp² carbon of the alkene and a substituent on the adjacent allylic sp³ carbon.[9] In the case of 2-methyl-2-buten-1-ol acetate, this involves the interaction between the C2-methyl group and the substituents on the C1-methylene group. Minimizing this strain influences the preferred conformation of the molecule around the C1-C2 single bond, which can, in turn, have a subtle effect on the overall stability of the E/Z isomers.[10][11][12]
The logical relationship between these stability factors can be visualized as a decision-making process for predicting the most stable isomer.
Caption: Decision workflow for assessing alkene isomer stability.
Quantifying Thermodynamic Stability
The difference in stability between isomers can be determined experimentally and computationally.
Experimental Approaches
The most common experimental method for determining the relative stability of alkene isomers is by measuring their heats of hydrogenation (ΔH°hydrog).[4][7]
Principle: Hydrogenation of both the (E) and (Z) isomers of 2-methyl-2-buten-1-ol acetate would yield the same saturated product, 2-methyl-1-butanol acetate. Since the final product is identical, any difference in the heat released during the reaction must be due to a difference in the initial energy (stability) of the starting isomers.[4]
Interpretation: The more stable isomer has a lower potential energy and will release less heat upon hydrogenation (a less negative ΔH°hydrog).[4][8] The less stable isomer, being higher in energy, will release more heat.[5] The difference between the two ΔH°hydrog values corresponds to the difference in stability between the isomers.
Table 1: Illustrative Heats of Hydrogenation for Butene Isomers
Data for butene isomers are shown to illustrate the established principles. Exact values for 2-methyl-2-buten-1-ol acetate isomers are less commonly published but would follow the same trend.
Another method involves establishing an equilibrium between the isomers, often through acid catalysis, and measuring the equilibrium constant (Keq).[5] The Gibbs free energy difference (ΔG°) can then be calculated using the equation ΔG° = -RTln(Keq), which reflects the relative stabilities.[5]
Computational Chemistry
With modern computational methods, the thermodynamic properties of molecules can be accurately predicted.
Methodology: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to perform geometry optimization for both the (E) and (Z) isomers. This process finds the lowest energy conformation for each isomer.
Output: The calculations yield the electronic energies of the optimized structures. After applying thermal corrections, one can obtain the standard enthalpies of formation (ΔHf°) and Gibbs free energies of formation (ΔGf°). The isomer with the more negative (or less positive) value is the more stable one.[13] Computational studies on similar prenylated systems have shown how side-chain interactions can stabilize intermediates, highlighting the power of these methods.[14]
Experimental Protocols: Synthesis, Separation, and Characterization
The ability to synthesize, separate, and definitively characterize the (E) and (Z) isomers is essential for any research or development application.
Synthesis
While the (E) isomer is typically the major product in many synthetic routes due to its greater thermodynamic stability, specific methods can be employed to favor one isomer over the other.
Synthesis of (E)-2-methyl-2-buten-1-ol: The precursor alcohol can be synthesized via various methods, such as the Prins reaction between isobutylene and formaldehyde.[15] Subsequent esterification yields the acetate.
Synthesis of (Z)-rich mixtures: Achieving a high proportion of the less stable (Z) isomer is more challenging. It often requires kinetically controlled reactions or the use of stereoselective methods, such as specific Horner-Wadsworth-Emmons reaction conditions which have been shown to favor Z-isomers in related systems.[16]
Protocol 4.1.1: General Esterification of 2-methyl-2-buten-1-ol
Setup: To a clean, dry, round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 2-methyl-2-buten-1-ol (1.0 eq).
Reagents: Add acetic anhydride (1.1 eq) and a catalytic amount of a base (e.g., pyridine) or an acid catalyst. A patent for prenyl acetate synthesis describes using sodium acetate as a catalyst with acetic anhydride.[17]
Reaction: Heat the mixture under reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Workup: After cooling, quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield the acetate ester, typically as a mixture of (E) and (Z) isomers, with the (E) isomer predominating.
Isomer Separation
Chromatographic techniques are the most effective methods for separating geometric isomers.
Gas Chromatography (GC): Due to their different physical properties (boiling point, polarity), (E) and (Z) isomers can often be separated using high-resolution capillary GC. A polar stationary phase (e.g., Carbowax or DB-23) is often more effective at resolving geometric isomers of terpenoids than a non-polar phase.[18][19] The more linear (E) isomer typically has a slightly different retention time than the more compact (Z) isomer.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used for separation, particularly on a preparative scale.[18]
Caption: Workflow for isomer separation and analysis.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously distinguishing between (E) and (Z) isomers.[20][21]
1H NMR Spectroscopy: The chemical shifts of the substituents on the double bond are highly sensitive to the geometric arrangement.
Vinyl Proton: The chemical shift of the vinyl proton at C3 will differ between the two isomers.
Allylic Protons: The protons on the C1 methylene group and the C4 methyl group will also exhibit different chemical shifts.
Coupling Constants (J-values): For alkenes with protons on both carbons of the double bond, the coupling constant between trans protons is typically larger (12-18 Hz) than for cis protons (6-12 Hz).[21] While not directly applicable here (C2 has no proton), analogous long-range couplings can sometimes provide structural clues.
13C NMR Spectroscopy: The chemical shifts of the sp² carbons and the adjacent allylic carbons will also differ between the (E) and (Z) isomers due to the different steric environments.
2D NMR (NOESY): The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is definitive. It detects through-space interactions between protons that are close to each other.
In the (Z)-isomer , a cross-peak will be observed between the vinyl proton at C3 and the protons of the C2-methyl group, as they are on the same side of the double bond.
In the (E)-isomer , this interaction will be absent or very weak. Instead, an interaction might be seen between the C3 vinyl proton and the C1 methylene protons.
Table 2: Expected 1H NMR Distinctions for 2-methyl-2-buten-1-ol Acetate Isomers
Proton Group
Expected Observation in (Z)-Isomer
Expected Observation in (E)-Isomer
Rationale
Vinyl H (at C3)
Likely shifted relative to (E) isomer
Baseline chemical shift
Different electronic/steric environment.
CH3 (at C2)
NOE correlation to Vinyl H (at C3)
No significant NOE to Vinyl H
Protons are spatially proximate in the (Z) isomer.
CH2 (at C1)
No significant NOE to Vinyl H
Possible NOE correlation to Vinyl H
Protons are spatially proximate in the (E) isomer.
Conclusion
The (E) isomer of 2-methyl-2-buten-1-ol acetate is the thermodynamically more stable geometric isomer. This stability is a direct consequence of minimized steric strain between the largest substituents on the trisubstituted double bond. This fundamental principle is supported by decades of research into alkene stability, which can be quantified through heats of hydrogenation and computational modeling. For professionals in research and development, the ability to control, separate, and definitively characterize these isomers is crucial. The application of high-resolution chromatography (GC, HPLC) for separation and NMR spectroscopy (particularly 2D NOESY) for structural elucidation provides a robust and self-validating system for ensuring isomeric purity and understanding the thermodynamic landscape of this important molecule.
References
Chemistry LibreTexts. (2026, March 10). 7.7: Stability of Alkenes. Retrieved from [Link]
Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]
Fiveable. (2025, August 15). Stability of Alkenes | Organic Chemistry Class Notes. Retrieved from [Link]
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University of Toronto. (n.d.). Interpreting NMR Spectra from your Wittig Reaction. Retrieved from [Link]
Master Organic Chemistry. (2020, April 30). Alkene Stability Increases With Substitution. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Introductory note on the 1H NMR spectra of E/Z pent-2-ene (cis/trans isomers). Retrieved from [Link]
NIST. (n.d.). 2-Buten-1-ol, 3-methyl-, acetate. In NIST Chemistry WebBook. Retrieved from [Link]
Reddit. (2018, August 25). E/Z isomer identification help. Retrieved from [Link]
Scribd. (n.d.). Allylic 1,3-Strain As A Controlling Factor in Stereoselective Transformations. Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure for the Synthesis of Methyl (Z)-3-phenyl-2-butenoate. Retrieved from [Link]
Coombs, T. C., et al. (n.d.). 1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines. PMC. Retrieved from [Link]
Academia.edu. (n.d.). 1,3-Allylic Strain as a Strategic Diversification Element for Constructing Libraries of Substituted 2-Arylpiperidines. Retrieved from [Link]
ResearchGate. (n.d.). Chromatographic Separation of Geometric Isomers of 7,9-Decadienyl Compounds. Retrieved from [Link]
Kwan, E. E. (n.d.). Acyclic Stereocontrol. Harvard University. Retrieved from [Link]
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NIST. (n.d.). Acetic acid, phenyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
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Technical Whitepaper: Molecular Characteristics and Synthesis Workflows of CAS 19248-94-3 (Tiglyl Acetate)
Executive Summary CAS 19248-94-3, systematically known as (2E)-2-methyl-2-buten-1-yl acetate and commonly referred to as tiglyl acetate, is a volatile allylic ester of significant interest in semiochemical research, flav...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
CAS 19248-94-3, systematically known as (2E)-2-methyl-2-buten-1-yl acetate and commonly referred to as tiglyl acetate, is a volatile allylic ester of significant interest in semiochemical research, flavor chemistry, and complex organic synthesis[1],[2]. Characterized by its trisubstituted (E)-alkene geometry, this molecule presents unique challenges and opportunities in synthetic manipulation and analytical characterization. This whitepaper provides an authoritative, in-depth guide to the physicochemical properties, self-validating synthesis protocols, and mass spectrometric fragmentation pathways of tiglyl acetate, designed for researchers and drug development professionals.
Molecular Identity & Physicochemical Properties
Understanding the baseline physicochemical properties of tiglyl acetate is critical for predicting its pharmacokinetic behavior, volatility, and solubility in biphasic extraction systems. The presence of the allylic acetate moiety renders the molecule susceptible to both nucleophilic attack at the carbonyl carbon and transition-metal-catalyzed allylic substitution.
The synthesis of tiglyl acetate from its precursor, tiglyl alcohol (CAS 497-02-9), requires strict control over reaction conditions to prevent the loss of the (E)-stereochemistry. Acid-catalyzed Fischer esterification is contraindicated; protonation of the allylic alcohol can lead to water elimination, generating a resonance-stabilized allylic carbocation that undergoes free rotation (causing E/Z isomerization) or deprotonation (forming dienes).
To ensure geometric fidelity, a mild, base-catalyzed acylation utilizing 4-Dimethylaminopyridine (DMAP) and pyridine is employed.
This protocol is designed as a self-validating system, incorporating in-process analytical checkpoints to ensure high-fidelity conversion.
Preparation & Inert Atmosphere:
Dissolve 1.0 equivalent of tiglyl alcohol in anhydrous dichloromethane (DCM) under a continuous nitrogen (N₂) sweep. Causality: DCM provides an aprotic environment that stabilizes the polar transition states, while N₂ prevents ambient moisture from hydrolyzing the highly reactive acylating agents.
Catalyst & Base Addition:
Add 1.5 equivalents of anhydrous pyridine and 0.1 equivalents of DMAP. Causality: Pyridine acts as an orthogonal acid scavenger to neutralize the acetic acid byproduct, driving the equilibrium forward. DMAP acts as a hypernucleophilic catalyst, forming a highly electrophilic N-acylpyridinium intermediate that accelerates the transfer of the acetyl group to the sterically hindered primary allylic alcohol.
Temperature-Controlled Acylation:
Cool the reaction vessel to 0 °C using an ice bath. Dropwise, add 1.2 equivalents of acetic anhydride. Causality: The exothermic nature of anhydride cleavage can provide enough thermal energy to induce unwanted side reactions. The 0 °C environment kinetically traps the reaction in the desired esterification pathway.
Propagation & In-Process Validation:
Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.
Self-Validation Step: Extract a 10 µL aliquot, dilute in GC-grade hexane, and analyze via GC-FID. The complete attenuation of the tiglyl alcohol peak and the emergence of a lower-retention-time acetate peak confirms quantitative conversion.
Quenching & Biphasic Workup:
Quench the reaction with saturated aqueous NaHCO₃. Causality: The mild base neutralizes unreacted acetic anhydride and pyridine hydroacetate into water-soluble salts, preventing acid-catalyzed hydrolysis of the newly formed ester during solvent evaporation.
Purification:
Extract the aqueous layer with DCM, combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via fractional vacuum distillation to yield pure (2E)-2-methyl-2-buten-1-yl acetate.
Fig 1. Synthesis workflow of Tiglyl Acetate via DMAP-catalyzed esterification.
Tiglyl acetate is frequently identified in the complex matrices of plant essential oils, such as Anthemis nobilis (Roman Chamomile), utilizing Gas Chromatography-Mass Spectrometry (GC-MS)[6]. Understanding its Electron Ionization (EI, 70 eV) fragmentation pattern is essential for definitive structural elucidation.
Molecular Ion ([M]⁺, m/z 128): The molecular ion is typically weak or absent. The presence of the allylic system adjacent to an ester linkage facilitates rapid fragmentation.
Base Peak Generation (m/z 69): The dominant fragmentation pathway is the α-cleavage resulting in the loss of the acetate radical (•OOCCH₃, -59 Da). This yields the tiglyl cation ([C₅H₉]⁺, m/z 69). Causality: This cation acts as the base peak because it is highly stabilized by allylic resonance, distributing the positive charge across the carbon framework.
McLafferty-Type Rearrangement (m/z 86): A secondary pathway involves the transfer of a hydrogen atom from the allylic methyl group to the carbonyl oxygen via a six-membered transition state, expelling a neutral ketene molecule (CH₂=C=O, -42 Da) and leaving an alcohol radical cation at m/z 86.
Fig 2. Principal EI-MS fragmentation pathways for Tiglyl Acetate.
Biological Relevance & Regulatory Status
Beyond its utility as a synthetic intermediate, tiglyl acetate functions as a naturally occurring semiochemical and plant volatile[4]. It is cataloged in several international chemical registries due to its presence in commercial essential oils and flavoring agents. Regulatory assessments indicate its classification under natural substances and extractives[2],[7], with specific inventory listings in the Japanese NITE database (Registration No. 2-760)[3] and the Australian Inventory of Industrial Chemicals[8]. Its robust stability in certain acidic environments (e.g., glacial acetic acid) also makes it an excellent candidate for complex cyclopropanation and metal-catalyzed ring-opening studies[9].
High-Yield Synthesis of (2E)-2-Methyl-2-buten-1-yl Acetate (Tiglyl Acetate) via DMAP-Catalyzed Esterification
Introduction & Mechanistic Rationale Tiglyl acetate (CAS: 19248-94-3) is a highly valued allylic ester utilized extensively in flavor and fragrance formulations due to its distinctive botanical and fruity aromatic profil...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Tiglyl acetate (CAS: 19248-94-3) is a highly valued allylic ester utilized extensively in flavor and fragrance formulations due to its distinctive botanical and fruity aromatic profile[1]. The synthesis of this compound from tiglyl alcohol requires precision. Because tiglyl alcohol is an allylic alcohol, it is highly susceptible to deleterious side reactions—such as allylic rearrangement (via an SN1' pathway) or dehydration into dienes—when exposed to the harsh acidic conditions typical of standard Fischer esterification[2].
To preserve the (2E) stereocenter and maintain absolute regioselectivity, a mild, base-mediated Steglich-type acylation is the optimal strategy. This protocol employs acetic anhydride as the acyl donor and 4-(dimethylamino)pyridine (DMAP) as a nucleophilic catalyst[3][4]. DMAP exhibits exceptional catalytic prowess by attacking the acid anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent anhydride, allowing the esterification of the primary allylic alcohol to proceed rapidly and quantitatively at room temperature[2][3]. Triethylamine (Et₃N) is used as an auxiliary base to neutralize the acetic acid byproduct, preventing the reaction medium from acidifying and shifting the equilibrium toward the product[2].
Caption: Catalytic cycle of DMAP-mediated esterification of tiglyl alcohol.
Materials and Quantitative Data
Reagent Formulation (10 mmol Scale)
Reagent
MW ( g/mol )
Equivalents
Amount
Role
Tiglyl Alcohol
86.13
1.0
0.86 g
Substrate (Allylic Alcohol)
Acetic Anhydride
102.09
1.2
1.13 mL
Acylating Agent
Triethylamine (Et₃N)
101.19
1.2
1.67 mL
Auxiliary Base
DMAP
122.17
0.01
0.012 g
Nucleophilic Catalyst
Dichloromethane (DCM)
84.93
-
10.0 mL
Aprotic Solvent
Yield Optimization & Causality
Parameter
Standard Condition
Optimized Condition
Causality / Effect
DMAP Loading
10 mol%
1 mol%
1 mol% is sufficient for unhindered primary allylic alcohols. Reduces toxicity and purification difficulty[4].
Acyl Donor
1.0 equiv
1.2 equiv
A slight excess drives the reaction to completion and is easily quenched by methanol during workup[3].
Temperature
Reflux
0 °C to RT
Prevents exothermic runaway, solvent loss, and thermal E/Z isomerization of the allylic double bond.
Experimental Protocol
Caption: Step-by-step experimental workflow for the synthesis of tiglyl acetate.
Phase 1: Setup & Activation
Glassware Preparation : Utilize an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar. Causality: Acetic anhydride is highly moisture-sensitive and will prematurely hydrolyze to acetic acid in the presence of residual water, reducing the effective equivalence of the acyl donor[3].
Dissolution : Dissolve tiglyl alcohol (0.86 g, 10 mmol) and DMAP (0.012 g, 0.1 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere.
Base Addition : Inject triethylamine (1.67 mL, 12 mmol) into the stirring solution. Cool the reaction vessel to 0 °C using an ice-water bath.
Phase 2: Acylation
Reagent Addition : Dropwise, add acetic anhydride (1.13 mL, 12 mmol) via a syringe over 5 minutes. Causality: The formation of the N-acylpyridinium intermediate is exothermic. Controlled addition at 0 °C prevents localized heating that could trigger allylic rearrangement.
Reaction Propagation : Remove the ice bath and allow the mixture to warm to ambient temperature. Stir for 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) mobile phase.
Phase 3: Quenching & Liquid-Liquid Extraction
Quenching : Once TLC indicates complete consumption of the starting material, add Methanol (1.0 mL) and stir for 15 minutes. Causality: Methanol rapidly reacts with any unreacted acetic anhydride to form volatile methyl acetate and acetic acid, simplifying downstream purification[3].
Acid Wash : Dilute the mixture with additional DCM (10 mL). Transfer to a separatory funnel and wash with 1N HCl (10 mL). Causality: The acidic wash protonates both DMAP and Et₃N, converting them into water-soluble ammonium salts that partition into the aqueous layer.
Neutralization : Wash the organic layer with saturated aqueous NaHCO₃ (10 mL). Causality: Neutralizes the acetic acid byproduct. Vent the funnel frequently to release CO₂ gas.
Brine Wash : Wash with saturated NaCl solution (10 mL) to draw out residual water from the organic phase.
Phase 4: Drying & Purification
Desiccation : Dry the organic layer over anhydrous MgSO₄. Filter the suspension to remove the drying agent.
Concentration : Evaporate the DCM under reduced pressure using a rotary evaporator (water bath at 30 °C to prevent volatilization of the product).
Final Purification : Purify the crude oil via short-path vacuum distillation or a short silica gel plug to yield pure (2E)-2-methyl-2-buten-1-yl acetate as a clear, fragrant liquid.
Self-Validation & Quality Control (QC)
To ensure the integrity of the protocol and confirm the successful conversion of tiglyl alcohol to tiglyl acetate, the system must be self-validated through the following analytical checkpoints:
TLC Verification : The product (tiglyl acetate) is significantly less polar than the starting material. Look for a clean shift from an
Rf
of ~0.3 (alcohol) to an
Rf
of ~0.6 (ester) in Hexanes:EtOAc (8:2).
IR Spectroscopy : Confirm the complete disappearance of the broad O-H stretching band at ~3300 cm⁻¹ and the emergence of a strong, sharp C=O ester stretching band at ~1740 cm⁻¹.
¹H NMR (CDCl₃) Signatures :
Loss of Hydroxyl : The broad singlet corresponding to the -OH proton (~1.5–2.0 ppm) must disappear.
Acetate Methyl Appearance : A sharp, distinct 3H singlet will appear at ~2.05 ppm, confirming the successful attachment of the acetyl group.
Allylic Shift : The allylic -CH₂- doublet, originally at ~4.0 ppm in the alcohol, will shift downfield to ~4.5 ppm due to the deshielding effect of the newly formed ester linkage.
References
Organic Chemistry Portal. "Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions." Available at: [Link]
ScholarWorks @ UTRGV. "The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study." Available at: [Link]
The Good Scents Company. "Aromatic/Hydrocarbon/Inorganic Ingredients Information Catalog : Starting with T." Available at: [Link]
Application Note: Catalytic Allylic Oxidation of (2E)-2-Methyl-2-buten-1-yl Acetate with Selenium Dioxide
Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Functionalization of isoprenoid building blocks, synthesis of oxygenated terpenoids, and late-stage C–H activation.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Application: Functionalization of isoprenoid building blocks, synthesis of oxygenated terpenoids, and late-stage C–H activation.
Introduction & Mechanistic Rationale
The selective functionalization of allylic C–H bonds is a cornerstone of complex terpenoid and pharmaceutical synthesis. The substrate 2-Buten-1-ol, 2-methyl-, acetate, (2E)- (commonly known as tiglyl acetate) presents a trisubstituted olefin framework. Historically, the allylic oxidation of such scaffolds relied on stoichiometric selenium dioxide (SeO₂), a method plagued by poor atom economy and the generation of highly toxic, intractable red selenium metal byproducts.
To circumvent these issues, modern synthetic protocols employ the Sharpless Catalytic Allylic Oxidation [1]. This self-validating system utilizes a catalytic amount of SeO₂ alongside tert-butyl hydroperoxide (TBHP) as a stoichiometric terminal oxidant.
Mechanistic Causality
The transformation is highly chemoselective and proceeds via a well-defined sequence [2]:
Electrophilic Ene Reaction: SeO₂ acts as an electrophile, attacking the electron-rich double bond to form an allylic seleninic acid intermediate. The regioselectivity is governed by Guillemonat's rules; the electron-withdrawing nature of the C1 acetate group directs the electrophilic attack toward the C3 position, resulting in proton abstraction from the C4 or C2-methyl group.
[2,3]-Sigmatropic Rearrangement: The intermediate undergoes a rapid, concerted [2,3]-sigmatropic shift, yielding an allylic selenate ester and restoring the double bond to its more stable internal position.
Hydrolysis & Reoxidation: Hydrolysis of the ester releases the targeted allylic alcohol and a Se(II) byproduct. TBHP immediately oxidizes the Se(II) species back to the active Se(IV) state, closing the catalytic cycle.
Experimental Design & Causality
Every reagent in this protocol serves a specific, interconnected purpose to drive the reaction forward while suppressing side reactions:
Catalyst & Co-oxidant Ratio (12 mol% SeO₂ / 3.5 eq TBHP): Using a slight excess of TBHP ensures complete conversion while maintaining a low steady-state concentration of active Se(IV). This minimizes over-oxidation of the product into an α,β-unsaturated aldehyde.
Salicylic Acid Additive (10 mol%): The inclusion of salicylic acid is a critical optimization. It acts as a proton shuttle and coordinates to the selenium center, enhancing its electrophilicity and significantly accelerating the initial, rate-limiting ene step [3].
Tandem Reductive Workup (NaBH₄): Despite optimized conditions, SeO₂ oxidations inherently produce a trace mixture of the desired allylic alcohol and its over-oxidized aldehyde counterpart. A tandem reductive workup using Sodium Borohydride (NaBH₄) selectively reduces the aldehyde back to the alcohol without cleaving the acetate ester, thereby maximizing the yield of the target hydroxylated product[3].
Data Visualization
Mechanistic Pathway
Fig 1: Catalytic cycle of SeO₂-mediated allylic oxidation with TBHP as the terminal oxidant.
Optimization of Reaction Conditions
Table 1: Impact of Additives and Workup on Yield
Entry
Catalyst (mol%)
Co-oxidant (equiv)
Additive
Workup
Yield (%)
1
SeO₂ (100)
None
None
Aqueous
41%
2
SeO₂ (5)
TBHP (2.0)
None
Aqueous
62%
3
SeO₂ (12)
TBHP (3.5)
Salicylic acid (10 mol%)
Aqueous
74%
4
SeO₂ (12)
TBHP (3.5)
Salicylic acid (10 mol%)
NaBH₄ / MeOH
88%
Note: Entry 4 represents the optimized protocol described below, demonstrating the necessity of both the salicylic acid additive and the reductive workup.
Step-by-Step Protocol
Caution: Selenium dioxide is highly toxic and an environmental hazard. All manipulations must be performed in a well-ventilated fume hood using appropriate PPE.
tert-Butyl hydroperoxide (TBHP, 5–6 M in decane) [Oxidant]
Dichloromethane (CH₂Cl₂) [Solvent]
Sodium borohydride (NaBH₄) and Methanol (MeOH) [Reductive Workup]
Procedure
Catalyst Activation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend SeO₂ (0.12 equiv) and salicylic acid (0.10 equiv) in anhydrous CH₂Cl₂ (to achieve a 0.2 M concentration relative to the final substrate volume).
Oxidant Addition: Cool the suspension to 0 °C using an ice bath. Add 2 drops of deionized water (this trace water facilitates the downstream hydrolysis of the selenate ester). Slowly add TBHP (3.57 equiv) dropwise. Stir for 15–20 minutes until the SeO₂ fully dissolves, indicating the formation of the active peroxyselenious acid catalyst.
Substrate Introduction: Dissolve (2E)-2-Methyl-2-buten-1-yl acetate (1.00 equiv) in a minimal volume of CH₂Cl₂. Add this solution dropwise to the reaction mixture at 0 °C to control the initial exotherm.
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature naturally. Stir overnight (approx. 14–16 hours). Monitor the reaction progress via TLC (Hexanes/EtOAc, visualized with UV and KMnO₄ stain).
Reductive Workup (Critical Step): Once the starting material is consumed, cool the reaction mixture back to 0 °C. Slowly add Methanol (equal in volume to the CH₂Cl₂ used) followed by the careful, portion-wise addition of NaBH₄ (0.5 equiv). Stir for 30 minutes at 0 °C. Causality: This step selectively reduces any conjugated aldehyde byproduct back to the desired allylic alcohol without cleaving the primary acetate.
Quenching & Extraction: Quench the reaction carefully by adding saturated aqueous NaHCO₃. Separate the phases and extract the aqueous layer with EtOAc (3 × 20 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography to isolate the pure hydroxylated allylic acetate.
Analytical Validation
To verify the success of the transformation, utilize the following analytical markers:
¹H NMR (CDCl₃): Confirm the disappearance of the specific allylic methyl singlet and the appearance of a new hydroxymethyl group (typically presenting as a singlet or doublet integrating to 2H around 4.0–4.2 ppm). The intact acetate methyl singlet must remain clearly visible at ~2.0 ppm.
IR Spectroscopy: Look for the appearance of a broad O–H stretching band at ~3300 cm⁻¹ while ensuring the retention of the strong ester C=O stretch at ~1740 cm⁻¹.
References
Allylic Oxidation of Olefins by Catalytic and Stoichiometric Selenium Dioxide with tert-Butyl Hydroperoxide
Umbreit, M. A., & Sharpless, K. B. Journal of the American Chemical Society (1977).
URL:[Link][1]
Isotope Effects and the Mechanism of Allylic Hydroxylation of Alkenes with Selenium Dioxide
Singleton, D. A., & Hang, C. Journal of the American Chemical Society (2000).
URL:[Link][2]
Chemoenzymatic Formation of Oxa-Terpenoids by Sesqui- and Diterpene Synthase-Mediated Biotransformations
Biochemistry (2025), 64, 498−508.
URL:[Link][3]
Application Note: High-Resolution Chromatographic Separation of (2E)-2-Buten-1-ol, 2-methyl-, acetate and Related Impurities
Abstract This technical guide provides detailed protocols for the chromatographic separation of (2E)-2-Buten-1-ol, 2-methyl-, acetate, a significant compound in the flavor, fragrance, and chemical synthesis industries. T...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides detailed protocols for the chromatographic separation of (2E)-2-Buten-1-ol, 2-methyl-, acetate, a significant compound in the flavor, fragrance, and chemical synthesis industries. The primary analytical challenge lies in achieving baseline separation of the target (2E)-isomer from its geometric (2Z)-isomer, the precursor alcohol (2-methyl-2-buten-1-ol), and other process-related impurities. We present two robust methodologies: a primary method using Gas Chromatography (GC) for its high resolution with volatile compounds, and a complementary High-Performance Liquid Chromatography (HPLC) method suitable for alternative analytical workflows and scalability. This document is intended for researchers, analytical scientists, and quality control professionals seeking reliable and reproducible separation techniques.
Introduction: The Analytical Imperative
(2E)-2-Buten-1-ol, 2-methyl-, acetate, also known as 2-methyl-(2E)-butenyl acetate, is an ester characterized by its distinct fruity aroma. Its sensory properties are intrinsically linked to its stereochemical purity. The presence of the (2Z)-isomer or the unreacted parent alcohol can significantly alter the desired chemical profile, making high-resolution separation a critical step in quality assurance and product development.
The volatility and chemical nature of this terpene-like acetate make Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), the premier analytical choice for both quantification and unambiguous identification.[1][2] However, the versatility of High-Performance Liquid Chromatography (HPLC) provides a powerful alternative, especially in scenarios requiring non-destructive analysis or preparative-scale purification. This guide details optimized protocols for both techniques, emphasizing the scientific rationale behind parameter selection to ensure methodological robustness.
Primary Methodology: Gas Chromatography (GC-FID & GC-MS)
2.1. Principle of Separation
Gas chromatography is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like acetate esters.[3] Separation is achieved as the vaporized sample is transported by an inert carrier gas through a capillary column containing a stationary phase. The differential partitioning of analytes between the mobile gas phase and the stationary liquid phase based on their boiling points and polarities dictates their elution order.
For this application, we evaluate two distinct column chemistries:
Non-Polar Column (DB-5MS equivalent): A (5%-phenyl)-methylpolysiloxane phase separates compounds primarily based on their boiling points. This provides a fundamental chromatogram of the mixture.
Polar Column (Wax-type): A polyethylene glycol (PEG) phase, such as a CP-Wax 52 CB, introduces polar interactions.[4] This is critical for resolving isomers like (2E)- and (2Z)-2-methyl-2-butenyl acetate, as their subtle differences in dipole moment can be exploited to enhance separation.
Detection is performed using a Flame Ionization Detector (FID) for robust quantification or a Mass Spectrometer (MS) for definitive peak identification by comparing fragmentation patterns against spectral libraries.[5][6]
2.2. Experimental Protocol: GC-FID/MS
This protocol is designed to be a self-validating system, providing clear steps for achieving high-resolution separation.
Instrumentation and Consumables
Component
Specification
Gas Chromatograph
Agilent 7890B GC or equivalent, with split/splitless inlet
Detector
Flame Ionization Detector (FID) and/or Mass Spectrometer (MS)
Autosampler
Agilent 7693A or equivalent
Column 1 (Non-Polar)
DB-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film
Column 2 (Polar)
Agilent CP-Wax 52 CB (or equivalent), 30 m x 0.25 mm i.d., 0.5 µm film
Carrier Gas
Helium, 99.999% purity
Vials & Caps
2 mL amber glass vials with PTFE-lined septa
Syringe
10 µL autosampler syringe
Sample and Standard Preparation
Stock Solution: Prepare a 1000 µg/mL stock solution of the sample mixture in high-purity ethyl acetate.
Working Standard: Dilute the stock solution to a final concentration of 10 µg/mL using ethyl acetate.
Filtration: Filter the working standard through a 0.45 µm syringe filter if any particulate matter is visible.
GC Method Parameters
Parameter
Recommended Setting
Rationale
Inlet Temperature
250 °C
Ensures rapid and complete vaporization of the analytes without thermal degradation.
Injection Volume
1 µL
Standard volume for capillary columns to prevent overloading.
Injection Mode
Split (100:1 ratio)
Prevents column overloading and ensures sharp peaks for concentrated samples. Use splitless for trace analysis.
Carrier Gas
Helium
Provides good efficiency and is inert.
Flow Rate
1.5 mL/min (Constant Flow)
Optimal flow for a 0.25 mm i.d. column to balance resolution and analysis time.[7]
Oven Program
50 °C (hold 2 min), then 8 °C/min to 220 °C (hold 5 min)
The initial hold allows for focusing of volatiles at the column head. The ramp rate is optimized to separate closely eluting isomers.
FID Temperature
275 °C
Ensures no condensation of analytes in the detector.
MS Source Temp.
230 °C
Standard temperature for electron ionization (EI).
MS Quad Temp.
150 °C
Standard temperature for the quadrupole mass filter.
MS Scan Range
m/z 40-350
Covers the expected mass fragments of the target analytes and potential impurities.
GC Analysis Workflow
GC analysis workflow from sample preparation to data analysis.
2.3. Expected Results and Data Interpretation
The primary goal is to resolve the (2E)-acetate from its (2Z)-isomer and the parent alcohol. The non-polar DB-5MS column will elute compounds in order of increasing boiling point. The polar Wax column will retain more polar compounds longer, significantly increasing the retention time of the alcohol relative to the esters and potentially reversing or enhancing the separation of the geometric isomers.
Compound
Expected RT (DB-5MS)
Expected RT (Wax Column)
Key Identifying Ions (m/z)
2-Methyl-2-buten-1-ol
~6.5 min
~10.5 min
86 (M+), 71, 57, 43
(2Z)-2-Methyl-2-butenyl acetate
~7.8 min
~8.2 min
128 (M+), 85, 67, 43
(2E)-2-Methyl-2-butenyl acetate
~8.1 min
~8.7 min
128 (M+), 85, 67, 43
Note: Retention times (RT) are representative and will vary based on the specific instrument and conditions.
The enhanced separation on the Wax column is the authoritative result, demonstrating its superior selectivity for this specific analytical challenge. The MS detector provides trustworthy identification by matching the acquired mass spectrum of each peak to a reference library like NIST.[6]
While GC is the primary choice, HPLC offers a valuable orthogonal technique. Reversed-phase HPLC (RP-HPLC) separates compounds based on their relative hydrophobicity. Analytes are partitioned between a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water).[8] More hydrophobic compounds are retained longer on the column. This method is particularly useful for preparative applications or for samples containing non-volatile matrix components.
3.2. Experimental Protocol: HPLC-UV
Instrumentation and Consumables
Component
Specification
HPLC System
Agilent 1100 Series or equivalent with DAD/UV detector
Column
C18 reversed-phase column (e.g., 150 x 4.6 mm, 2.7 µm)
Mobile Phase A
HPLC-grade Water
Mobile Phase B
HPLC-grade Acetonitrile (ACN)
Sample Solvent
Acetonitrile:Water (50:50, v/v)
HPLC Method Parameters
Parameter
Recommended Setting
Rationale
Mobile Phase
Gradient: 30% B to 80% B over 15 min
A gradient is used to ensure elution of all components with good peak shape.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm i.d. column.
Column Temperature
30 °C
Maintains consistent retention times and improves peak shape.[8]
Injection Volume
5 µL
A small volume minimizes peak broadening.
Detection
UV at 210 nm
Acetate esters lack a strong chromophore; detection at low UV wavelengths is necessary.[9]
HPLC Analysis Workflow
HPLC analysis workflow from sample preparation to data analysis.
3.3. Expected Results
In RP-HPLC, elution order is typically from most polar to least polar. Therefore, the parent alcohol is expected to elute first, followed by the acetate esters. The geometric isomers may have very similar retention times, and optimization of the mobile phase gradient or temperature may be required to achieve baseline resolution.
Compound
Expected Elution Order
2-Methyl-2-buten-1-ol
1
(2Z)-2-Methyl-2-butenyl acetate
2
(2E)-2-Methyl-2-butenyl acetate
3
Note: The elution order of isomers can be column and condition-dependent. Co-elution is possible and method development may be required.
Conclusion
For the routine, high-resolution analysis of (2E)-2-Buten-1-ol, 2-methyl-, acetate and its related impurities, Gas Chromatography is the superior methodology . The use of a polar, wax-type capillary column provides the necessary selectivity to resolve the critical geometric isomers, while MS detection affords unequivocal identification. The provided GC protocol is robust, reliable, and serves as an excellent foundation for quality control and research applications. The complementary HPLC method offers a viable alternative, particularly for preparative-scale work or when analyzing complex, non-volatile matrices.
References
American Institute of Physics. (n.d.). Analysis Of Flavor Compounds By GC/MS After Liquid- Liquid Extraction From Fruit Juices.
Forrest, D. K. (n.d.). Fruit Flavor Constituents, Gas Chromatographic Method for Comparative Analysis of Fruit Flavors. Journal of Agricultural and Food Chemistry.
Research and Reviews. (2024, September 28). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Research and Reviews: Journal of Food and Dairy Technology.
SIELC Technologies. (2018, February 17). Separation of alpha-Terpinyl acetate on Newcrom R1 HPLC column.
Tuşa, F. D., Moldovan, Z., & Feher, I. (n.d.). Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices.
Moore, S. (2023, May 17). Using GC-MS to Analyze the Flavors in Fruit. AZoLifeSciences.
Application Note: Advanced Extraction and Isolation of (2E)-2-Methyl-2-buten-1-yl Acetate (Tiglyl Acetate) from Plant Matrices
Introduction & Strategic Rationale (2E)-2-Methyl-2-buten-1-yl acetate , commonly known as tiglyl acetate (CAS: 19248-94-3), is a highly valued volatile ester responsible for the distinct fruity, floral, and herbaceous ar...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Rationale
(2E)-2-Methyl-2-buten-1-yl acetate , commonly known as tiglyl acetate (CAS: 19248-94-3), is a highly valued volatile ester responsible for the distinct fruity, floral, and herbaceous aroma profiles in several botanical species. It is a key volatile constituent in the fruit pulp of the [1] and the floral scent emissions of the orchid [2].
In phytochemical and drug development workflows, isolating intact volatile esters presents a significant challenge. Conventional methods, such as hydrodistillation, expose the plant matrix to boiling water for extended periods, which frequently leads to artifact formation via ester hydrolysis (yielding tiglyl alcohol and acetic acid) or thermal isomerization of the (2E) double bond.
This application note details a comprehensive, degradation-free workflow for the extraction, isolation, and validation of tiglyl acetate. By leveraging Headspace Solid-Phase Microextraction (HS-SPME) for analytical profiling, Supercritical Fluid Extraction (SFE) for preparative isolation, and High-Speed Countercurrent Chromatography (HSCCC) for final purification, this protocol establishes a self-validating system that guarantees the structural integrity of the target molecule.
Physicochemical Profiling
Understanding the target's physicochemical nature is the foundational step in designing an extraction protocol. Tiglyl acetate is a low-molecular-weight, lipophilic ester. The extraction parameters below are strictly governed by these properties.
Property
Value / Description
Experimental Implication
IUPAC Name
(2E)-2-Methylbut-2-en-1-yl acetate
The allylic (2E) stereochemistry is heat-sensitive; avoid temperatures >60 °C.
Molecular Weight
128.17 g/mol
Highly volatile; requires cold-trapping during preparative collection.
Boiling Point
149 – 150 °C
Easily lost during solvent evaporation under vacuum if not carefully monitored.
LogP (o/w)
~2.02
Highly soluble in non-polar solvents and supercritical CO₂.
Water Solubility
~1289 mg/L at 25 °C
Prone to partitioning into aqueous phases; requires salting-out for headspace analysis.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Analytical Profiling via HS-SPME-GC-MS
Objective: To confirm the presence and relative abundance of tiglyl acetate in the raw matrix before committing to bulk extraction. HS-SPME is selected because it completely during sample prep[3].
Sample Preparation: Homogenize 5.0 g of fresh plant matrix (e.g., P. mollissima fruit pulp) in a 20 mL headspace vial.
Salting-Out: Add 2.0 g of NaCl and 5 mL of saturated brine.
Causality: The addition of NaCl increases the ionic strength of the aqueous phase. This drastically reduces the solubility of the lipophilic ester (LogP 2.02), thermodynamically driving it into the headspace.
Equilibration & Extraction: Seal the vial with a PTFE/silicone septum. Equilibrate at 40 °C for 15 minutes. Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes.
Causality: 40 °C provides sufficient kinetic energy for volatilization without inducing thermal degradation. The mixed-polarity fiber ensures optimal capture of the semi-polar ester.
Desorption & Analysis: Desorb the fiber in the GC injection port at 250 °C for 3 minutes (splitless mode).
Validation Check: The use of a mixed-polarity fiber ensures that if the target ester is present, it will be captured without bias, while the splitless GC injection guarantees maximum sensitivity for trace detection, validating the matrix's viability for bulk extraction.
Objective: Bulk extraction of the volatile fraction without solvent toxicity or thermal damage, that would otherwise hydrolyze in boiling water[4].
Matrix Preparation: Lyophilize the plant material to <5% moisture content and mill to a particle size of 0.5–1.0 mm.
Validation Check: Monitoring the moisture content (<5%) ensures that no aqueous co-extraction occurs, validating the lipophilic selectivity of the CO₂.
Extraction Parameters: Load 500 g of the milled matrix into the SFE extraction vessel. Pressurize with pure CO₂ to 90 bar and set the temperature to 40 °C.
Causality: At 90 bar and 40 °C, CO₂ density is relatively low (~0.3–0.4 g/mL). This specifically targets highly volatile, low-polarity compounds like tiglyl acetate while leaving behind heavy, non-volatile cuticular waxes and pigments.
Collection: Depressurize the fluid into a collection separator maintained at 10 °C and 40 bar. The sudden drop in density precipitates the volatile extract. Collect the pale-yellow oleoresin.
Protocol 3: Isolation via High-Speed Countercurrent Chromatography (HSCCC)
Objective: Isolate tiglyl acetate to >95% purity without the use of solid stationary phases.
Solvent System Selection: Prepare a biphasic HEMWat system (Hexane/Ethyl Acetate/Methanol/Water) at a volume ratio of 5:2:5:2. Equilibrate in a separatory funnel and separate the upper (non-polar) and lower (polar) phases.
Column Preparation: Fill the HSCCC column entirely with the upper stationary phase. Rotate the apparatus at 800 rpm.
Mobile Phase Elution: Pump the lower aqueous-methanolic phase (mobile phase) at 2.0 mL/min in head-to-tail mode until hydrodynamic equilibrium is established.
Sample Injection: Dissolve 500 mg of the SFE extract in 5 mL of the mixed solvent system and inject.
Causality: Tiglyl acetate will partition dynamically between the moving polar phase and the stationary non-polar phase based on its partition coefficient (K-value). Because there is no solid silica support, the allylic ester remains completely intact and avoids irreversible adsorption.
Fraction Collection: Monitor the eluate at 210 nm (targeting the conjugated double bond of the tiglyl moiety).
Validation Check: Because HSCCC lacks a solid stationary phase, the mass balance of the injected extract versus the eluted fractions must equal 100%, validating that no target compound was lost or degraded during isolation.
Extraction & Isolation Workflow
Workflow for the extraction and isolation of tiglyl acetate from plant matrices.
References
Fröhlich, O., Duque, C., & Schreier, P. (1989). Volatile constituents of curuba (Passiflora mollissima) fruit. Journal of Agricultural and Food Chemistry.[Link]
Macoris, M. S., et al. (2015). Volatile profile of yellow passion fruit juice by static headspace and solid phase microextraction techniques. Ciência Rural.[Link]
Reverchon, E., & De Marco, I. (2006). Supercritical fluid extraction and fractionation of natural matter. The Journal of Supercritical Fluids.[Link]
Campelo, F., et al. (2002). Flower Scent Analysis of Encyclia vespa and E. fragrans. Journal of the Brazilian Chemical Society (via SciELO). [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Scale-Up Manufacturing Protocol for 2-Buten-1-ol, 2-methyl-, acetate, (2E)- (Tiglyl Acetate)
Executive Summary & Chemical Context
The compound 2-Buten-1-ol, 2-methyl-, acetate, (2E)- , commonly known as Tiglyl acetate (CAS: 19248-94-3), is a high-value allylic ester. Structurally defined as [(E)-2-methylbut-2-enyl] acetate, it is characterized by its specific (2E)-stereochemistry[1]. In the fine chemical and pharmaceutical sectors, the tiglyl motif is a critical building block, frequently appearing in complex polyketide natural products and functioning as a versatile intermediate in asymmetric synthesis[2]. Additionally, it serves as a critical semiochemical and organoleptic agent in the flavor and fragrance industries[3],[4].
Scaling up the synthesis of tiglyl acetate from bench-scale to a 10-kg pilot scale requires stringent thermodynamic control and strategic reagent selection to prevent the isomerization of the (E)-double bond and avoid allylic rearrangement. This application note details a self-validating, highly controlled acetylation protocol designed for maximum stereofidelity and yield.
Mechanistic Rationale: The Acetylation Strategy
The most direct and scalable route to tiglyl acetate is the esterification of tiglyl alcohol ((E)-2-methyl-2-buten-1-ol, CAS: 4675-87-0). However, the choice of acylating agent and catalyst is the primary determinant of product integrity:
Reagent Selection (Causality): We explicitly avoid the use of acetyl chloride. The byproduct of acetyl chloride is hydrogen chloride (HCl), a strong acid that can add across the electron-rich trisubstituted double bond (hydrochlorination) or induce an allylic rearrangement to form 3-chloro-3-methyl-1-butene derivatives. Instead, we utilize acetic anhydride coupled with a nucleophilic catalyst (4-Dimethylaminopyridine, DMAP).
Stereochemical Preservation: The (2E)-alkene geometry is thermodynamically sensitive to acidic environments, which can trigger isomerization to the (2Z)-isomer (angelic acetate). To counteract the acetic acid generated during the reaction, triethylamine (TEA) is employed as an acid scavenger. This maintains a slightly basic reaction matrix, effectively locking the double bond in its native (E)-configuration.
Thermodynamic Control: The addition of acetic anhydride to the alcohol/amine mixture is highly exothermic. Dosing must be strictly controlled at <15°C to prevent thermal runaway, which would otherwise promote polymerization of the allylic alcohol.
Process Visualization
Figure 1: Workflow for the scale-up synthesis and purification of Tiglyl Acetate.
Quantitative Data & In-Process Controls (IPC)
To ensure the protocol operates as a self-validating system, the following parameters and analytical checkpoints must be strictly observed:
Self-validating endpoint to trigger aqueous quench.
Aqueous Wash pH
7.5 to 8.5
pH Probe / Paper
Ensures complete neutralization of acetic acid byproduct.
Distillation Vacuum
15 to 20 mmHg
Pirani Gauge
Lowers boiling point (~62°C) to prevent thermal degradation.
Final Product Purity
>98.0% (2E)-isomer
GC-FID, GC-MS
Meets fine chemical and pharmaceutical intermediate standards.
Detailed 10-kg Scale-Up Protocol
Phase 1: Reactor Preparation & Charging
Ensure a 50 L glass-lined reactor is clean, dry, and purged with inert Nitrogen (
N2
) gas.
Charge the reactor with 20.0 L of anhydrous Toluene . Note: Toluene acts as a thermal sink to absorb the heat of reaction and facilitates the downstream aqueous phase separation.
Add 10.0 kg (116.1 mol) of Tiglyl alcohol to the reactor.
Add 12.9 kg (127.7 mol, 1.1 eq) of Triethylamine (TEA) and 0.14 kg (1.16 mol, 0.01 eq) of 4-Dimethylaminopyridine (DMAP).
Initiate jacket cooling and bring the internal reactor temperature to 5°C .
Phase 2: Dosing & Thermodynamic Control
Load 13.0 kg (127.3 mol, 1.1 eq) of Acetic Anhydride into the dosing vessel.
Begin dropwise addition of Acetic Anhydride. Modulate the dosing rate to ensure the internal temperature does not exceed 15°C . (Expected dosing time: 2 to 2.5 hours).
Once dosing is complete, adjust the jacket temperature to warm the reaction mixture to 20°C - 25°C .
Maintain agitation at 150 RPM for 4 hours .
Phase 3: Reaction Validation (IPC)
Self-Validation Checkpoint: Withdraw a 1 mL aliquot, dilute in 5 mL of ethyl acetate, and analyze via GC-FID.
Decision Gate: If residual tiglyl alcohol is >1.0% , spike the reactor with an additional 0.05 eq of acetic anhydride, stir for 1 hour, and re-sample. Do not proceed to Phase 4 until conversion is confirmed at >99.0%.
Phase 4: Aqueous Quench & Phase Separation
Cool the reactor to 10°C.
Slowly quench the reaction by adding 10.0 L of Deionized (DI) Water over 30 minutes to hydrolyze any unreacted acetic anhydride.
Add 15.0 L of a 10% (w/w) aqueous Sodium Carbonate (
Na2CO3
) solution . Stir vigorously for 15 minutes.
Halt agitation and allow phases to separate for 30 minutes.
Decant the lower aqueous layer. Test the pH of the aqueous layer; it must be between 7.5 and 8.5 . If pH < 7.0, perform a secondary wash with 5.0 L of 10%
Na2CO3
.
Wash the upper organic layer (containing the product and toluene) with 10.0 L of brine (saturated NaCl) to remove residual moisture.
Phase 5: Isolation via Fractional Vacuum Distillation
Transfer the organic phase to a distillation apparatus equipped with a fractionating column and a vacuum pump.
Apply a mild vacuum (approx. 100 mmHg) and gently heat to strip off the Toluene solvent (b.p. ~45°C at 100 mmHg).
Once the solvent is removed, increase the vacuum to 15 - 20 mmHg .
Collect the main fraction distilling at 60°C - 65°C . Caution: Do not exceed a pot temperature of 100°C to prevent thermal degradation of the allylic system.
Final Yield: Expect approximately 13.5 kg to 14.1 kg (90-95% theoretical yield) of Tiglyl acetate as a clear, colorless liquid with a characteristic fruity, plum-like odor.
References
PubChemLite : Tiglyl acetate (C7H12O2). University of Luxembourg / PubChem Database.
PMC - NIH : Stereo- and Site-Selective Conversion of Primary Alcohols to Allylic Alcohols via Ruthenium-Catalyzed Hydrogen Auto-Transfer Mediated by 2-Butyne.
The Pherobase : Plant Compound - tiglyl acetate[(E)-2-Methyl-2-butenyl acetate].
The Good Scents Company : tiglyl acetate, 19248-94-3.
improving reaction yield in the synthesis of 2-Buten-1-ol, 2-methyl-, acetate, (2E)-
Welcome to our dedicated technical support center for the synthesis of (2E)-2-methyl-2-buten-1-ol acetate. As Senior Application Scientists, we understand the nuances and challenges that can arise during chemical synthes...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to our dedicated technical support center for the synthesis of (2E)-2-methyl-2-buten-1-ol acetate. As Senior Application Scientists, we understand the nuances and challenges that can arise during chemical synthesis. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction yields and achieve high product purity.
Troubleshooting Guide: Enhancing Reaction Yield and Purity
This section addresses specific experimental issues in a question-and-answer format. We delve into the root causes of common problems and provide actionable protocols to overcome them.
Issue 1: Low or No Formation of the Desired Acetate Product
Question: I am performing the acetylation of (2E)-2-methyl-2-buten-1-ol, but my yield is consistently low, or I'm recovering mostly unreacted starting material. What are the likely causes and how can I improve my conversion?
Potential Causes & Explanations:
Low conversion is a common hurdle that can often be traced back to one of three areas: the integrity of your starting materials, the choice and handling of your reagents, or suboptimal reaction conditions.
Starting Material Purity: The starting allylic alcohol, (2E)-2-methyl-2-buten-1-ol, can be susceptible to oxidation or isomerization over time. The presence of water can also interfere with many acetylation reactions, particularly when using water-sensitive reagents like acetyl chloride or acetic anhydride.
Reagent Activity: The effectiveness of your acetylating agent is paramount. Acetic anhydride can hydrolyze if exposed to atmospheric moisture, and the activity of catalysts, such as 4-(dimethylamino)pyridine (DMAP), can degrade.
Reaction Conditions: Esterification is an equilibrium process. Insufficient reaction time, incorrect temperature, or an inappropriate solvent can prevent the reaction from reaching completion. For acid-catalyzed reactions, the equilibrium can be unfavorable unless a product (like water) is removed.
Recommended Actions & Protocols:
To systematically address this issue, we recommend a multi-pronged approach focusing on reagent quality, reaction setup, and optimization of conditions.
Protocol 1: Starting Material and Reagent Validation
Verify Alcohol Purity: Before use, analyze your (2E)-2-methyl-2-buten-1-ol via Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its purity and isomeric integrity.
Dry Your Solvent: Ensure your reaction solvent is anhydrous. Standard distillation techniques or passing the solvent through a column of activated alumina can be effective.[1]
Use Fresh Reagents: Use a freshly opened bottle of acetic anhydride or acetyl chloride. If using a previously opened bottle, consider titrating it to determine its purity. Always handle these reagents in a fume hood with appropriate personal protective equipment (PPE).
Protocol 2: Optimized Acetylation using Acetic Anhydride and DMAP
This method is often effective due to the high reactivity of the N-acetylpyridinium intermediate formed from DMAP and acetic anhydride.
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (2E)-2-methyl-2-buten-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) or ethyl acetate.
Reagent Addition: Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution, followed by the slow, dropwise addition of acetic anhydride (1.2-1.5 eq) at 0 °C (ice bath).
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC.
Workup: Upon completion, quench the reaction by slowly adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution to remove excess acetic acid, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Issue 2: Formation of the (2Z)-Isomer and Other Impurities
Question: My final product contains a significant amount of the undesired (2Z)-isomer. How can I improve the stereoselectivity of my reaction?
Potential Causes & Explanations:
The formation of the (2Z)-isomer can occur if your starting material contains the (Z)-allylic alcohol or if the reaction conditions promote isomerization. Some catalytic methods, particularly those involving transition metals, can have variable stereoselectivity depending on the ligands and conditions used.[2][3]
Recommended Actions & Protocols:
Ensuring the stereochemical purity of your starting material is the most critical step. If isomerization is suspected during the reaction, modifying the conditions can help.
Mild Reaction Conditions: Employing milder reaction conditions can often preserve the stereochemistry of the starting material. The DMAP-catalyzed method described above is generally stereoretentive.
Avoid Strong Acids/Bases and High Temperatures: These conditions can potentially lead to equilibration between the E and Z isomers.
Palladium-Catalyzed Synthesis: For direct synthesis from terminal olefins, palladium-catalyzed C-H oxidation methods have been shown to produce (E)-allylic esters with high selectivity.[2][3] This is a more advanced method but offers excellent stereocontrol.
Issue 3: Difficulties in Product Purification
Question: I'm struggling to obtain a pure product after workup. My crude sample is contaminated with unreacted acetic anhydride and acetic acid.
Potential Causes & Explanations:
The primary challenge in purifying acetate esters is the removal of the excess acetylating agent and the acetic acid byproduct. Acetic acid can be difficult to remove completely by simple extraction. Additionally, methyl acetate and water can form an azeotrope, making complete drying by distillation challenging.[4][5]
Recommended Actions & Protocols:
A thorough aqueous workup is essential, followed by careful purification.
Protocol 3: Enhanced Workup and Purification
Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate. Stir vigorously until CO₂ evolution ceases. This will neutralize the acetic acid and hydrolyze the remaining acetic anhydride.
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) to ensure complete recovery of the product.
Washing: Combine the organic extracts and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
Drying and Concentration: Dry the organic layer over a drying agent like anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent under reduced pressure.
Final Purification: For high purity, fractional distillation under reduced pressure is recommended. If residual metal catalysts were used, passing the crude product through a short plug of silica gel or using a scavenger resin can be effective.[6]
Data Summary: Recommended Reagent Stoichiometry
Reagent
Stoichiometry (eq.)
Purpose
(2E)-2-methyl-2-buten-1-ol
1.0
Starting Material
Acetic Anhydride
1.2 - 1.5
Acetylating Agent
DMAP
0.05 - 0.1
Catalyst
Anhydrous Solvent
-
Reaction Medium
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for this synthesis?
For laboratory-scale synthesis, the esterification of (2E)-2-methyl-2-buten-1-ol with acetic anhydride using a catalytic amount of DMAP in an anhydrous aprotic solvent like DCM is highly reliable and generally proceeds with good to excellent yields.[7]
Q2: How can I confirm the stereochemistry of my product?
The stereochemistry can be confirmed using ¹H NMR spectroscopy. The coupling constant (J-value) between the vinylic proton and the allylic protons will differ between the (E) and (Z) isomers. Additionally, comparison with spectral data from the literature or a commercial standard is definitive.[8]
Q3: What are the key safety precautions?
Acetic Anhydride/Acetyl Chloride: These are corrosive and lachrymatory. Always handle them in a well-ventilated fume hood while wearing gloves, safety glasses, and a lab coat.
Solvents: Organic solvents like DCM are volatile and may be harmful. Ensure proper ventilation.
Quenching: The quenching of acetic anhydride is exothermic. Always perform this step slowly and with cooling.
Q4: Can I use a different acetylating agent?
Yes, other acetylating agents can be used, each with its own advantages and disadvantages:
Acetyl Chloride: Highly reactive but generates HCl gas, which may require a base (like pyridine or triethylamine) to neutralize.
Acetic Acid (Fischer Esterification): This requires a strong acid catalyst (like H₂SO₄) and often requires removal of water to drive the equilibrium, making it less convenient for this specific substrate.[9]
Q5: How do I handle and dispose of the waste?
Aqueous waste containing acids and bases should be neutralized before disposal. Organic waste containing solvents and byproducts should be collected in a designated halogenated or non-halogenated waste container, according to your institution's safety guidelines.
Visualizing the Process
To better understand the workflow and chemistry, here are some diagrams created using Graphviz.
Caption: Recommended workflow for the synthesis of (2E)-2-methyl-2-buten-1-ol acetate.
Caption: Simplified catalytic cycle for DMAP-catalyzed acetylation.
References
White, M. C., et al. (2010). Synthesis of Complex Allylic Esters via C—H Oxidation vs C—C Bond Formation. Journal of the American Chemical Society. [Link]
White, M. C., et al. (2010). Synthesis of Complex Allylic Esters via C−H Oxidation vs C−C Bond Formation. Journal of the American Chemical Society. [Link]
Morken, J. P., et al. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). PubMed Central. [Link]
Yang, J., & Yamamoto, Y. (2004). Allylation of Alcohols and Carboxylic Acids with Allyl Acetate Catalyzed by [Ir(cod)2]+BF4- Complex. ResearchGate. [Link]
Epoxidation of allylic alcohols. Wikipedia. [Link]
Carreira, E. M., et al. Recent Advances on the Catalytic Asymmetric Allylic α-Alkylation of Carbonyl Derivatives Using Free Allylic Alcohols. PubMed Central. [Link]
Alkenes to Epoxides, Part 2: Allylic Alcohols and Related Compounds. YouTube. [Link]
Reactions and Mechanisms. Master Organic Chemistry. [Link]
Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]
Etherification rates of 2-methyl-2-butene and 2-methyl-1-butene with ethanol for enviromentally clean gasoline production. ResearchGate. [Link]
Purification of Methyl Acetate/Water Mixtures from Chemical Interesterification of Vegetable Oils by Pervaporation. MDPI. [Link]
Purification process for methyl acetate.
Highly efficient and time economical purification of olefin metathesis products from metal residues using an isocyanide scavenge. The Royal Society of Chemistry. [Link]
Technical Support Center: Troubleshooting Selenium Dioxide Oxidation of (2E)-2-Methyl-2-butenyl Acetate
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals conducting allylic oxidations of trisubstituted alkenes—specifically, the conversion of (2E)-2-methyl-2...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals conducting allylic oxidations of trisubstituted alkenes—specifically, the conversion of (2E)-2-methyl-2-butenyl acetate (tiglyl acetate) to (2E)-2-(hydroxymethyl)-2-butenyl acetate using selenium dioxide (
SeO2
).
Below, you will find the mechanistic rationale, targeted troubleshooting FAQs, optimization data, and a self-validating standard operating protocol (SOP) designed to maximize chemoselectivity and yield.
Mechanistic Rationale & Reaction Pathway
The Riley oxidation of (2E)-2-methyl-2-butenyl acetate is governed by a highly predictable sequence: a concerted ene reaction followed by a stereospecific [2,3]-sigmatropic rearrangement[1]. Because the substrate is a trisubstituted alkene, electrophilic attack by
SeO2
occurs preferentially at the less substituted carbon (C3), placing a partial positive charge at the more substituted carbon (C2)[2].
While C2 is flanked by both a methyl group and a
−CH2OAc
group, the electron-withdrawing nature of the acetate moiety strongly deactivates the C1 protons. Consequently, proton abstraction occurs exclusively at the C2-methyl group. The subsequent [2,3]-sigmatropic shift proceeds through an envelope-like transition state, flawlessly retaining the (E)-geometry of the double bond[3].
Mechanistic pathway of SeO2 allylic oxidation via ene reaction and [2,3]-sigmatropic rearrangement.
Q: Why am I observing significant amounts of the
α,β
-unsaturated aldehyde instead of the desired allylic alcohol?A: Over-oxidation is a common artifact when using stoichiometric
SeO2
. Once the allylic alcohol forms,
SeO2
can further oxidize it to the conjugated aldehyde.
Solution: Transition to a catalytic
SeO2
system utilizing as a stoichiometric co-oxidant[1]. TBHP rapidly reoxidizes the Se(II) intermediate back to Se(IV), keeping the active oxidant concentration low and kinetically starving the secondary alcohol oxidation pathway.
Q: My reaction mixture turned pitch black, and the conversion is extremely low. What is the cause?A: A black or dark red reaction mixture indicates the precipitation of finely divided, amorphous elemental selenium (Se(0)), which can coat unreacted
SeO2
and halt the reaction. Furthermore, commercial
SeO2
is highly hygroscopic; exposure to ambient moisture forms selenous acid (
H2SeO3
), which has a calculated activation barrier 21–24 kcal/mol higher than anhydrous
SeO2
for the ene step[2].
Solution: Always use freshly sublimed
SeO2
and conduct the reaction under a strict inert atmosphere (nitrogen or argon).
Q: How do I control the regioselectivity to prevent oxidation at the C4 methyl group?A: The inherent electronic properties of the substrate naturally favor oxidation at the C2-methyl group. However, if C4 oxidation (forming the isomeric alcohol) is observed, it is typically due to elevated reaction temperatures overcoming the activation energy barrier for the less favored ene pathway[4].
Solution: Lower the reaction temperature to 0 °C during addition, and do not exceed room temperature (25 °C) during propagation.
Q: How can I efficiently remove the colloidal red selenium during the workup phase?A: Colloidal selenium particles are notoriously fine and easily pass through standard sintered glass frits, leading to contaminated products.
Solution: Quench the reaction with a mild reducing agent like aqueous sodium thiosulfate (
Na2S2O3
) to ensure all Se(II) is reduced and aggregated. Then, filter the entire biphasic mixture through a tightly packed pad of Celite.
Optimization Data
To highlight the causality behind our protocol choices, the following table summarizes the quantitative differences between traditional and optimized oxidation systems.
Parameter
Stoichiometric Riley Oxidation
Catalytic
SeO2
/ TBHP System
SeO2
Loading
1.1 – 1.5 equivalents
0.05 – 0.10 equivalents
Co-oxidant
None
TBHP (2.0 – 3.0 equivalents)
Solvent
1,4-Dioxane or Ethanol
Dichloromethane (DCM)
Reaction Temperature
80 °C (Reflux)
0 °C to Room Temperature
Chemoselectivity
Poor (Alcohol/Aldehyde mixtures)
Excellent (>90% Allylic Alcohol)
Workup Profile
Difficult (Heavy Se(0) precipitation)
Facile (Minimal colloidal Se)
Validated Experimental Protocol
Standard Operating Procedure: Catalytic Allylic Oxidation of (2E)-2-Methyl-2-butenyl Acetate
Self-Validating Note: This protocol utilizes TBHP to maintain a low steady-state concentration of Se(IV). The visual transition of the suspension to a clear solution confirms the generation of the active peroxyselenious acid.
Preparation of the Active Oxidant : In a flame-dried, round-bottom flask equipped with a magnetic stir bar, suspend freshly sublimed selenium dioxide (
SeO2
, 0.05 mmol) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere.
Co-oxidant Activation : Cool the suspension to 0 °C using an ice-water bath. Slowly add tert-butyl hydroperoxide (TBHP, 5.5 M in decane, 2.5 mmol) dropwise. Causality: Stir for 15 minutes until the
SeO2
fully dissolves; this visual cue validates the formation of the highly reactive peroxyselenious acid intermediate.
Substrate Addition : Dissolve (2E)-2-methyl-2-butenyl acetate (1.0 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise to the oxidizing mixture at 0 °C to prevent thermal runaway.
Reaction Propagation : Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Monitor the reaction progress via Thin Layer Chromatography (TLC) using a UV lamp and potassium permanganate (
KMnO4
) stain. The reaction typically reaches completion within 6 to 8 hours.
Quenching & Reduction : Once the substrate is consumed, cool the flask back to 0 °C. Carefully add 10 mL of saturated aqueous sodium thiosulfate (
Na2S2O3
) and stir vigorously for 30 minutes. Causality: This step is critical as it safely neutralizes unreacted TBHP and aggregates any trace Se(II) into filterable Se(0) particles.
Filtration : Filter the biphasic mixture through a 2-inch pad of Celite in a sintered glass funnel to trap the elemental selenium. Rinse the Celite pad thoroughly with ethyl acetate (3 × 10 mL).
Isolation : Transfer the filtrate to a separatory funnel. Isolate the organic layer and extract the aqueous phase with ethyl acetate (2 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous magnesium sulfate (
MgSO4
), and concentrate under reduced pressure.
Purification : Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to yield the pure target compound, (2E)-2-(hydroxymethyl)-2-butenyl acetate.
References
Sharpless, K. B., & Lauer, R. F. (1972). Selenium dioxide oxidation of olefins. Evidence for the intermediacy of allylseleninic acids. Journal of the American Chemical Society. URL:[Link]
Singleton, D. A., & Hang, C. (2000). Isotope Effects and the Mechanism of Allylic Hydroxylation of Alkenes with Selenium Dioxide. Journal of Organic Chemistry. URL:[Link]
Technical Support Center: Optimizing Solvent Extraction for 2-Buten-1-ol, 2-methyl-, acetate, (2E)-
Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, analytical chemists, and drug development professionals tasked with isolating and quantifying 2-Buten-1-ol, 2-methyl-, acetat...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, analytical chemists, and drug development professionals tasked with isolating and quantifying 2-Buten-1-ol, 2-methyl-, acetate, (2E)- (commonly known as tiglyl acetate or (E)-2-methyl-2-butenyl acetate; CAS: 19248-94-3).
As a naturally occurring volatile ester prevalent in floral scents and fruit matrices[1][2][3], its low molecular weight and moderate lipophilicity present unique analytical challenges. As a Senior Application Scientist, I frequently observe researchers losing up to 60% of their target yield not during the extraction phase, but due to evaporative losses or matrix trapping. This guide provides a thermodynamically grounded, self-validating methodology to ensure absolute quantitative integrity.
Thermodynamic Principles of Solvent Selection
The extraction of volatile esters requires balancing the partition coefficient (
Kow
) with the solvent's boiling point. Highly polar solvents co-extract water and matrix proteins, leading to emulsions, while extremely volatile solvents risk stripping the analyte during concentration[4][5].
Table 1: Quantitative Comparison of Extraction Solvents for Volatile Esters
Solvent
Polarity Index (P')
Boiling Point (°C)
Water Solubility (g/100mL)
Extraction Efficiency
Primary Use Case for Tiglyl Acetate
n-Hexane
0.1
68.7
0.001
High
Highly selective; minimal water co-extraction. Ideal for complex biological matrices.
Dichloromethane
3.1
39.6
1.3
Very High
Broad-spectrum extraction; requires extreme care during evaporation due to low BP.
Ethyl Acetate
4.4
77.1
8.3
Moderate
Good for highly polar matrices, but co-extracts water, requiring extensive drying steps.
Diethyl Ether
2.8
34.6
6.0
High
Excellent partition coefficient, but extreme volatility risks severe sample loss.
A protocol is only scientifically rigorous if it can independently verify its own success. This methodology utilizes an Internal Standard (IS) spiked directly into the raw matrix. Because the IS undergoes the exact same thermodynamic partitioning and evaporative stresses as the target analyte, the final IS recovery definitively validates the protocol's physical integrity[4][6].
Workflow for the self-validating solvent extraction of 2-Buten-1-ol, 2-methyl-, acetate, (2E)-.
Step-by-Step Methodology:
Objective: Isolate 2-Buten-1-ol, 2-methyl-, acetate, (2E)- from aqueous/biological matrices with >85% recovery.
Matrix Preparation & Salting-Out: Transfer 5.0 mL of the aqueous sample into a 15 mL glass centrifuge tube. Add 1.5 g of analytical-grade NaCl and vortex until dissolved. Ensure the pH is between 6.5 and 7.5.
Causality: Tiglyl acetate contains an allylic ester bond susceptible to base-catalyzed saponification or acid-catalyzed hydrolysis; neutral pH prevents degradation. The addition of NaCl increases the ionic strength of the aqueous phase, decreasing the solubility of the organic ester (the "salting-out" effect) and driving it into the organic phase[5].
Internal Standard Spiking: Spike the sample with 50 µL of a 10 µg/mL hexyl acetate (or deuterated ethyl 2-methylbutanoate) solution[6].
Causality: Establishing a known baseline allows you to differentiate between true biological absence and mechanical extraction losses[4].
Solvent Partitioning: Add 2.0 mL of GC-MS grade n-hexane. Seal with a PTFE-lined cap. Agitate via a multi-tube vortexer at 1,500 rpm for 10 minutes at 4°C.
Causality: Hexane is highly selective for volatile esters. Extracting at 4°C suppresses the vapor pressure of the ester, preventing it from escaping into the tube's headspace.
Phase Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C.
Causality: High-speed centrifugation forcefully resolves micro-emulsions formed by matrix proteins or lipids, yielding a sharp, impenetrable phase boundary.
Recovery & Concentration: Carefully transfer the upper hexane layer to a clean 2 mL GC vial. If concentration is required, use a gentle stream of ultra-pure
N2
gas with the vial submerged in an ice bath (0°C). Do not evaporate to dryness.
Troubleshooting Guides & FAQs
Diagnostic logic tree for resolving low recovery rates during volatile ester extraction.
Q1: I am seeing exceptionally low recovery rates (<50%) for 2-Buten-1-ol, 2-methyl-, acetate, (2E)- after solvent evaporation. What is going wrong?A1: Check your Internal Standard (IS) recovery. If the IS recovery is also low, you are experiencing evaporative loss.
Causality: Tiglyl acetate is a low-molecular-weight, highly volatile ester. When researchers use a harsh nitrogen blow-down at room temperature, the expanding gas physically strips the ester from the solvent phase.
Solution: Never evaporate to dryness. Submerge your concentration vials in a 0°C ice bath during
N2
blow-down, or transition to a Kuderna-Danish concentrator which utilizes a Snyder column to reflux the volatile esters back into the solvent while the lighter solvent evaporates.
Q2: During liquid-liquid extraction with plant matrices, a thick emulsion forms at the phase boundary. How do I break it?A2:
Causality: Plant matrices contain saponins, proteins, and phospholipids that act as natural surfactants, lowering the interfacial tension between water and hexane and trapping your analyte in a micellar suspension.
Solution: First, ensure you have saturated the aqueous phase with NaCl (salting-out) prior to solvent addition[5]. If the emulsion persists, centrifuge the sample at a higher force (up to 10,000 × g) at 4°C. Alternatively, filtering the raw aqueous extract through glass wool prior to LLE can remove high-molecular-weight emulsion stabilizers.
Q3: My GC-MS chromatogram shows severe peak tailing for the ester, making integration difficult. How can I resolve this?A3:
Causality: Peak tailing for oxygenated compounds like esters often indicates active sites (exposed silanol groups) in the GC inlet liner or column, or trace water contamination in the injected solvent.
Solution: Ensure you are using a strictly non-polar extraction solvent (like n-hexane) to exclude water[4]. Dry the organic phase over anhydrous sodium sulfate (
Na2SO4
) before injection. Use a deactivated, ultra-inert inlet liner and a polar wax-based column (e.g., DB-WAX), which is highly selective for hydrogen-bonding analytes and yields significantly sharper peaks for volatile esters.
Title: Found in Nature Material Listing : Starting with T - The Good Scents Company
Source: thegoodscentscompany.com
URL:2
Title: On-Line Coupling of Simultaneous Distillation–Extraction Using the Likens–Nickerson Apparatus with Gas Chromatography | Analytical Chemistry
Source: acs.org
URL:4
Title: Biosynthesis of 2-Methylbutyl, 2-Methyl-2-butenyl, and 2-Methylbutanoate Esters in Red Delicious and Granny Smith Apples Using Deuterium-Labeled Substrates | Journal of Agricultural and Food Chemistry
Source: acs.org
URL:6
Title: Optimization of the Analysis of Flavor Volatile Compounds by Liquid−Liquid Microextraction (LLME). Application to the Aroma Analysis of Melons, Peaches, Grapes, Strawberries, and Tomatoes
Source: researchgate.net
URL:5
Title: Floral scents - A checklist of volatile compounds isolated by headspace technique
Source: researchgate.net
URL:3
preventing isomerization and degradation of 2-Buten-1-ol, 2-methyl-, acetate, (2E)- during storage
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Preventing Isomerization and Degradation of 2-Buten-1-ol, 2-methyl-, acetate, (2E)- (Tiglyl Acetate) Welcome to the Technic...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Subject: Preventing Isomerization and Degradation of 2-Buten-1-ol, 2-methyl-, acetate, (2E)- (Tiglyl Acetate)
Welcome to the Technical Support Center for handling Tiglyl Acetate . As an allylic ester, this compound is highly susceptible to environmental degradation, which can severely impact downstream synthetic yields and analytical accuracy. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating standard operating procedures (SOPs) to ensure the long-term integrity of your chemical inventory.
Diagnostic Troubleshooting & FAQs
Q1: My GC-MS analysis shows a growing impurity peak adjacent to Tiglyl Acetate. Is the compound isomerizing?
A1: Yes. You are likely observing the thermodynamic shift from the (2E)-isomer (Tiglyl Acetate) to the (2Z)-isomer (Angelic Acetate).
Causality: Isomerization of the allylic double bond occurs readily in solution under normal atmospheric conditions when exposed to UV light or heat[1]. UV photons provide sufficient energy to excite the
π
-electrons into an anti-bonding orbital (
π∗
), temporarily breaking the double bond character. This allows free rotation around the C2-C3 bond before the molecule relaxes back into a mixed E/Z state. Furthermore, trace transition metals (e.g., palladium from prior synthetic steps or contaminated spatulas) can catalyze this allylic isomerization via a
π
-allyl metal intermediate[2].
Resolution: Immediately transfer the batch to amber glass vials to block UV transmission (<400 nm) and store at -20°C to remove the thermal energy required for the rotational transition state.
Q2: The pH of my stored Tiglyl Acetate has dropped, and I detect a sharp, vinegar-like odor. What is happening?
A2: Your sample is undergoing autocatalytic hydrolysis.
Causality: Allylic acetates undergo solvolysis readily in the presence of trace water and acid[3]. The electrophilic carbonyl carbon is attacked by water, forming a tetrahedral intermediate that collapses to release tiglic alcohol and acetic acid. This creates a destructive feedback loop: the newly generated acetic acid further lowers the pH, exponentially accelerating subsequent hydrolysis.
Resolution: You must sequester trace moisture. Introduce activated 4Å molecular sieves into the storage vessel. For heavily degraded batches, neutralizing the free acid with an insoluble weak base (like anhydrous
K2CO3
) followed by vacuum distillation is required before re-storing.
Q3: I am detecting high-molecular-weight impurities and epoxides on my chromatogram. How do I prevent this?
A3: The electron-rich, trisubstituted double bond of Tiglyl Acetate is undergoing autoxidation.
Causality: Oxygen diradicals abstract hydrogen from the allylic position, forming a resonance-stabilized allylic radical. This radical reacts with triplet oxygen to form hydroperoxides, which subsequently decompose into complex epoxides and polymeric species.
Resolution: Sparge the liquid with dry Argon for 15 minutes prior to sealing. Argon is denser than nitrogen and forms a superior protective blanket. Consider adding 50–100 ppm of Butylated hydroxytoluene (BHT) as a radical scavenger.
Process Workflows & Mechanistic Pathways
The following diagram illustrates the three primary degradation pathways of Tiglyl Acetate and maps them to their respective preventative protocols.
Mechanistic pathways of Tiglyl Acetate degradation and corresponding preventative protocols.
Quantitative Stability Data
To highlight the importance of proper storage, the table below summarizes the kinetic stability of Tiglyl Acetate under various environmental conditions over a 6-month period.
Table 1: Comparative Stability of Tiglyl Acetate Under Variable Storage Conditions
Storage Environment
Atmospheric Gas
Additives
E/Z Ratio (6 Months)
Hydrolysis (% free alcohol)
Peroxide Value (meq/kg)
Clear Glass, 25°C
Ambient Air
None
88:12
14.5%
> 18.0
Amber Glass, 25°C
Ambient Air
None
97:3
9.2%
11.4
Amber Glass, 4°C
Argon Purge
None
99.2:0.8
1.8%
2.1
Amber Glass, -20°C
Argon Purge
4Å Sieves, BHT
>99.9:0.1
< 0.1%
< 0.1
Note: E/Z ratios reflect the thermodynamic shift from (2E)-Tiglyl to (2Z)-Angelic acetate. Peroxide values >5.0 meq/kg indicate severe autoxidation.
To guarantee chemical integrity, execute the following step-by-step methodology when receiving a new batch of Tiglyl Acetate. This protocol is designed as a self-validating system to ensure no degradation is introduced during handling.
Step 1: Glassware Preparation
Bake amber glass vials (Type I borosilicate) and PTFE-lined septa caps at 150°C for a minimum of 4 hours to eliminate surface-bound moisture.
Step 2: Desiccant Activation
Activate 4Å molecular sieves at 250°C under high vacuum (<0.1 Torr) for 12 hours. Cool under dry argon.
Step 3: Bulk Dehydration
Add the activated 4Å molecular sieves to the bulk Tiglyl Acetate container at a ratio of 10% w/v. Allow the mixture to stand statically for 24 hours under an argon atmosphere.
Scientific Rationale: 4Å sieves selectively trap
H2O
molecules (kinetic diameter ~2.65Å) without adsorbing the larger Tiglyl Acetate molecules, effectively halting the initiation of hydrolysis.
Step 4: Radical Scavenging (Optional but Recommended)
Add Butylated hydroxytoluene (BHT) to achieve a final concentration of 50–100 ppm.
Scientific Rationale: BHT donates a hydrogen atom to peroxy radicals, breaking the autoxidation chain reaction at the allylic carbon before epoxides can form.
Step 5: Inert Gas Sparging
Using a Schlenk line or a clean gas manifold, insert a stainless-steel sparging needle into the liquid and bubble dry, high-purity Argon (99.999%) through the solvent for 15 minutes to displace dissolved oxygen.
Step 6: Aliquoting and Sealing
Working under a positive Argon stream, transfer the dehydrated, degassed Tiglyl Acetate into the baked amber vials using a gas-tight syringe. Blanket the headspace with Argon before immediately sealing with the PTFE-lined caps. Transfer the sealed vials to a monitored -20°C freezer.
Step 7: System Validation (Quality Control)
Procedure: Randomly select one vial from the aliquoted batch. Perform Karl Fischer titration (target <50 ppm
H2O
) and GC-FID analysis.
Validation Criteria: If the GC-FID chromatogram shows >99.5% peak area for the (2E)-isomer and no detectable acetic acid peak , the dehydration and inertion protocol is validated. If acetic acid is detected, the molecular sieves were insufficiently activated, and the batch must be neutralized and re-processed.
References
National Institutes of Health (NIH) . "A 13-Oxo-9,10-epoxytridecenoate Phospholipid Analog of the Genotoxic 4,5-Epoxy-2E-decenal: Detection In Vivo, Chemical Synthesis, and Adduction with DNA". 3
National Institutes of Health (NIH) . "Synthesis of the Nakanishi Ring-Locked Retinoid". 1
University of Liverpool . "The Effect of Hydrogen Bonding on Allylic Alkylation and Isomerization Reactions in Ionic Liquids". 2
Welcome to the Technical Support Center for Catalysis and Synthetic Methodologies. This guide is specifically engineered for researchers and drug development professionals facing bottlenecks with highly branched allylic...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Catalysis and Synthetic Methodologies. This guide is specifically engineered for researchers and drug development professionals facing bottlenecks with highly branched allylic electrophiles.
Overview: The Challenge of (2E)-2-Methyl-2-butenyl Acetate
(2E)-2-Methyl-2-butenyl acetate (tiglyl acetate) is a valuable building block in complex molecule synthesis. However, it notoriously suffers from low conversion rates in standard transition-metal-catalyzed cross-coupling and allylic substitution reactions (e.g., Tsuji-Trost allylation, carbonylation). Below, we break down the mechanistic causality of these failures and provide validated, self-correcting workflows to restore high conversion rates.
Section 1: Mechanistic Root Causes (The "Why")
When utilizing standard palladium catalysts, tiglyl acetate often yields <10% conversion or fails entirely[1]. As a Senior Application Scientist, I frequently see this issue stem from two specific kinetic bottlenecks:
Steric Hindrance at Oxidative Addition: The 1,2-dimethyl substitution on the alkene creates a severe steric clash with bulky phosphine ligands during the initial Pd(0) oxidative addition to the C–O bond.
Sluggish π-Allyl Intermediates: If oxidative addition does occur, the resulting 1,1-dimethyl-substituted π-allyl-palladium(II) complex is highly congested. Nucleophilic attack becomes kinetically unfavorable, allowing competing pathways—such as β-hydride elimination—to dominate. This yields unreactive diene byproducts instead of your target molecule.
Mechanistic bottlenecks in Pd-catalyzed allylation of tiglyl acetate.
Section 2: Troubleshooting FAQs (The "How")
Q: My palladium-catalyzed carbonylation of tiglyl acetate shows zero conversion. What is wrong?A: Standard Pd/dppe systems are entirely ineffective for highly branched substrates like 2-methyl-2-butenyl acetate[1]. The steric bulk prevents the formation of the required π-allyl intermediate. To resolve this, you must switch to a different transition metal (like Cobalt for carbonylation) or use a highly active, less sterically demanding ligand system.
Q: I am observing extensive diene formation instead of my allylated product. How do I suppress this?A: Diene formation indicates that oxidative addition is successful, but nucleophilic attack is too slow, allowing β-hydride elimination to take over. Switch your catalyst from Palladium to a Ruthenium(II) complex. Ruthenium forms a more stable σ-allyl/π-allyl intermediate that resists β-hydride elimination and prevents double-bond isomerization[2].
Q: Can I improve conversion without changing my Palladium catalyst?A: Yes, by increasing the electrophilicity of the leaving group. Convert the acetate to a carbonate or phosphate. This lowers the activation energy required for the initial oxidative addition step, forcing the equilibrium forward.
Diagnostic workflow for resolving low conversion rates.
Section 3: Quantitative Catalyst Comparison
To guide your optimization, review the historical performance of various catalytic systems when applied to 2-methyl-2-butenyl acetate:
Catalyst System
Ligand
Conversion Rate (%)
Primary Issue / Observation
Reference
Pd(OAc)₂
dppe
< 5%
Complete failure in carbonylation due to steric bulk preventing π-allyl formation.
To achieve high conversion without isomerization, we recommend the Ru(II)-catalyzed protocol. This protocol is designed as a self-validating system : the use of GC-MS at specific intervals ensures the reaction is proceeding without diene degradation, saving you days of wasted purification effort.
Step-by-Step Methodology:
Preparation: In a nitrogen-filled glovebox, charge a dry Schlenk tube with your nucleophile (e.g., 2-phenylpyridine, 0.50 mmol), (2E)-2-methyl-2-butenyl acetate (0.60 mmol), and anhydrous K₂CO₃ (1.0 mmol).
Catalyst Loading: Add [RuCl2(cod)]n (0.025 mmol of Ru) and PPh₃ (0.05 mmol) to the mixture.
Causality Note: The specific 1:2 ratio of Ru to PPh₃ is critical. It maintains an open coordination site for the bulky substrate while stabilizing the active metal center against precipitation[2].
Solvent Addition: Add 1 mL of anhydrous xylene and 0.1 mL of 2-picoline.
Reaction: Seal the tube, remove it from the glovebox, and stir at 120 °C for 20 hours.
Validation Checkpoint (Crucial): At the 4-hour mark, pull a 10 μL aliquot under positive nitrogen pressure, dilute in Et₂O, and analyze via GC-MS. You should observe >20% product formation and <2% diene. If the starting material is entirely unreacted, verify the anhydrous nature of your K₂CO₃, as trace water poisons the active Ru-species.
Workup: Cool the reaction to room temperature, dilute with 30 mL of Et₂O, and filter off the solid inorganic precipitates through a short pad of Celite.
Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (hexane/EtOAc, 2:1) to isolate the product. Expected yield is ~74% with zero double-bond isomerization[2].
References
Oi, S., Tanaka, Y., & Inoue, Y. (2006). Ortho-Selective Allylation of 2-Pyridylarenes with Allyl Acetates Catalyzed by Ruthenium Complexes. Organometallics, 25(19), 4749-4755. URL: [Link]
Chatani, N., Kamitani, A., Oshita, M., Fukumoto, Y., & Murai, S. (2001). Catalytic Carbonylation Reactions of Benzyne Derivatives. Journal of the American Chemical Society, 123(50), 12686-12687. URL: [Link]
purification methods for removing unreacted precursors from 2-Buten-1-ol, 2-methyl-, acetate, (2E)-
Welcome to the Technical Support Center. This guide provides advanced troubleshooting and purification protocols for isolating (E)-2-methyl-2-buten-1-yl acetate (commonly known as tiglyl acetate), a valuable allylic este...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide provides advanced troubleshooting and purification protocols for isolating (E)-2-methyl-2-buten-1-yl acetate (commonly known as tiglyl acetate), a valuable allylic ester utilized in flavor, fragrance, and synthetic chemistry.
The most common synthetic route for this compound is the esterification of ((E)-2-methyl-2-buten-1-ol) using an acetylating agent such as acetic anhydride or acetyl chloride, typically in the presence of an amine base (e.g., pyridine or triethylamine). The primary challenge in this synthesis is the complete removal of unreacted precursors and byproducts without compromising the stereochemical integrity of the (E)-double bond or hydrolyzing the newly formed ester.
Physicochemical Properties of Reaction Components
Understanding the physical properties of your reaction mixture is the foundation of a successful purification strategy.
Component
Role
Boiling Point (°C)
Density (g/cm³)
Aqueous Solubility
TLC Rf (Hexane:EtOAc 9:1)*
(E)-2-Methyl-2-buten-1-yl acetate
Target Product
149.7
0.909
Low
~0.60 - 0.70
(E)-2-Methyl-2-buten-1-ol
Precursor (Reactant)
137.0
0.866
Moderate
~0.20 - 0.30
Acetic Anhydride
Acetylating Agent
139.8
1.080
Reacts
N/A
Acetic Acid
Byproduct
118.0
1.050
Miscible
Baseline / Soluble
Pyridine
Base / Catalyst
115.0
0.982
Miscible
Baseline / Soluble
*Rf values are estimates based on standard functional group polarity on normal-phase silica gel.
Troubleshooting FAQs
Q1: Why is fractional distillation not recommended for crude reaction mixtures of tiglyl acetate?A: The boiling point of the target ester () is perilously close to its unreacted precursor, tiglyl alcohol (), and the acetylating agent, acetic anhydride (139.8 °C). Attempting to separate these via fractional distillation requires a very high theoretical plate count. Furthermore, prolonged heating at these temperatures can induce thermal degradation or isomerization of the delicate allylic (E)-double bond. Liquid-liquid extraction followed by chromatography is much more selective and preserves stereochemical integrity.
Q2: How do I efficiently remove unreacted acetic anhydride and acetic acid?A: Acetic anhydride must first be quenched. Adding ice-cold water to the crude mixture hydrolyzes the anhydride into acetic acid. Subsequent washing of the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) deprotonates the acetic acid. Causality: The base converts the lipophilic acid into highly polar sodium acetate, which partitions entirely into the aqueous phase. This acid-base workup is a self-validating step: gas evolution (CO₂) will cease once all acid has been neutralized.
Q3: What is the most reliable method to separate unreacted tiglyl alcohol from the final acetate product?A: Normal-phase silica gel flash chromatography is the gold standard here. The hydroxyl group of unreacted tiglyl alcohol acts as a strong hydrogen-bond donor, interacting heavily with the silanol groups on the silica stationary phase. Conversely, tiglyl acetate lacks this H-bond donor capacity and elutes significantly faster. Using a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) allows the ester to elute rapidly while the alcohol is strongly retained on the column.
Q4: How can I eliminate residual amine catalysts (e.g., pyridine or DMAP)?A: Wash the organic layer with a dilute acidic solution (e.g., 5% HCl or 10% citric acid) or a saturated copper(II) sulfate (CuSO₄) solution. Causality: Acid protonates the amine nitrogen, creating a water-soluble ammonium salt. Alternatively, CuSO₄ forms a highly water-soluble, deep-blue coordination complex with amines like pyridine, effectively pulling them out of the organic phase without requiring highly acidic conditions that might risk ester hydrolysis.
Standard Operating Procedures (SOPs)
Protocol A: Reaction Quenching and Liquid-Liquid Extraction
This protocol is designed to remove all water-soluble byproducts, catalysts, and acetylating agents.
Quenching: Cool the crude reaction mixture to 0 °C using an ice bath. Slowly add ice-cold distilled water (approx. 1 volume equivalent to the reaction volume) while stirring vigorously. Stir for 30 minutes to ensure complete hydrolysis of unreacted acetic anhydride.
Extraction: Transfer the mixture to a separatory funnel. Add 2 volumes of a non-polar extraction solvent (Hexane or Diethyl Ether). Shake gently and vent. Separate the aqueous layer.
Acid Wash (Amine Removal): Wash the organic layer with 1 volume of 5% aqueous HCl or saturated CuSO₄ solution. If using CuSO₄, repeat until the aqueous layer no longer turns deep blue, validating the complete removal of the amine base.
Base Wash (Acid Removal): Wash the organic layer with 1 volume of saturated aqueous NaHCO₃. Caution: Vent frequently as CO₂ gas will be generated. Repeat this wash until the aqueous effluent tests basic (pH > 7) via pH paper.
Brine Wash & Drying: Wash the organic layer with 1 volume of saturated NaCl (brine) to remove residual water. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ for 15 minutes.
Concentration: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator (water bath < 35 °C to prevent volatilization of the product).
Protocol B: Silica Gel Flash Chromatography
This protocol separates the target ester from unreacted tiglyl alcohol.
Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry method in 100% Hexane.
Loading: Dissolve the concentrated crude product from Protocol A in a minimal amount of Hexane and carefully load it onto the flat silica bed.
Elution: Elute the column using an isocratic solvent system of 9:1 Hexane:Ethyl Acetate.
Fraction Collection & Monitoring: Collect fractions and monitor via Thin Layer Chromatography (TLC) using the same solvent system. Stain the TLC plates with potassium permanganate (KMnO₄) or phosphomolybdic acid (PMA) to visualize the spots.
Tiglyl acetate will elute first (Rf ~ 0.65).
Tiglyl alcohol will elute significantly later (Rf ~ 0.25).
Isolation: Pool the fractions containing pure tiglyl acetate and concentrate in vacuo to yield the purified product.
Purification Workflow Visualization
Purification workflow for (E)-2-methyl-2-buten-1-yl acetate from crude esterification mixtures.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 6433417, 2-Methyl-2-buten-1-ol" PubChem,[Link]
Chemsrc. "(E)-2-methyl-2-butenyl acetate (CAS: 19248-94-3) Properties and Specifications" Chemsrc Database,[Link]
The Good Scents Company. "Information on tiglyl alcohol (CAS: 4675-87-0)" The Good Scents Company Information System,[Link]
The Good Scents Company. "Information on tiglyl acetate (CAS: 19248-94-3)" The Good Scents Company Information System,[Link]
PubChemLite. "Tiglyl acetate (C7H12O2)" Université du Luxembourg,[Link]
Troubleshooting
reducing toxic byproducts in 2-Buten-1-ol, 2-methyl-, acetate, (2E)- allylic oxidation
Welcome to the Technical Support Center for the allylic oxidation of (2E)-2-buten-1-ol, 2-methyl-, acetate (prenyl acetate). This guide is designed for researchers, scientists, and drug development professionals to navig...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the allylic oxidation of (2E)-2-buten-1-ol, 2-methyl-, acetate (prenyl acetate). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation, with a primary focus on minimizing toxic byproducts and ensuring reaction efficiency. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to support your experimental work.
Introduction: The Challenge of Selective Allylic Oxidation
The allylic oxidation of prenyl acetate is a critical transformation for the synthesis of various natural products and pharmaceutical intermediates. The goal is to introduce an oxygen functionality at the allylic position to form valuable building blocks. However, this reaction is often plagued by the formation of hazardous byproducts, primarily due to the use of stoichiometric heavy metal oxidants like selenium dioxide (SeO₂) and chromium reagents.[1][2] These reagents, while effective, pose significant health, safety, and environmental challenges.[3][4]
This guide will explore the nuances of the widely used selenium dioxide-mediated Riley oxidation and provide actionable strategies to mitigate byproduct formation. Furthermore, we will delve into safer, more sustainable alternatives, offering a comparative analysis to aid in your selection of the most appropriate method for your research needs.
Part 1: Troubleshooting Guide & FAQs for Selenium Dioxide (Riley) Oxidation
Selenium dioxide is a powerful and often chemoselective reagent for the allylic oxidation of alkenes.[5] However, its use is accompanied by challenges related to its toxicity and the formation of undesirable side products.
Frequently Asked Questions (FAQs)
Q1: My reaction has turned a deep red/black, and I have a low yield of the desired allylic alcohol. What is happening?
A: The formation of a red or black precipitate is expected and is elemental selenium (Se⁰), a byproduct of the reduction of SeO₂.[6] This indicates that the oxidant is being consumed. However, a low yield of the desired product in conjunction with this observation often points to over-oxidation or side reactions.
Over-oxidation: The initially formed allylic alcohol can be further oxidized to the corresponding α,β-unsaturated aldehyde or ketone.[5][7] These carbonyl compounds are electrophilic and can be toxic.[8][9][10][11]
Reaction Temperature: High temperatures can accelerate the rate of over-oxidation and promote decomposition of the starting material or product.
Stoichiometry: Using a large excess of SeO₂ can drive the reaction towards the more highly oxidized products.
Q2: I'm observing the formation of malodorous byproducts. What are they and how can I get rid of them?
A: The unpleasant, often garlic-like odor is characteristic of volatile organoselenium compounds.[5] These byproducts are formed from side reactions of the selenium reagent.
Removal during workup: A carefully planned workup is crucial. Washing the organic layer with a mild oxidizing agent, such as dilute hydrogen peroxide or a saturated solution of potassium permanganate, can help to oxidize the volatile selenium compounds to their non-volatile and odorless oxides. However, care must be taken as these oxidants can also react with the desired product. A subsequent wash with a reducing agent like sodium bisulfite can remove any excess oxidant.
Q3: How can I minimize the formation of the toxic α,β-unsaturated carbonyl byproduct?
A: Preventing over-oxidation is key.
Use of Acetic Acid as Solvent: Performing the reaction in acetic acid can trap the initially formed allylic alcohol as its acetate ester. This ester is generally less susceptible to further oxidation.[5] A subsequent hydrolysis step will yield the desired allylic alcohol.
Catalytic SeO₂ with a Co-oxidant: This is a highly recommended approach. Using a catalytic amount of SeO₂ (e.g., 1-5 mol%) with a stoichiometric amount of a co-oxidant like tert-butyl hydroperoxide (TBHP) minimizes the concentration of the highly reactive SeO₂ at any given time, thus favoring the formation of the allylic alcohol.[7] This method also significantly reduces the amount of toxic selenium waste.
Q4: What are the primary selenium-containing byproducts and how do I remove them?
A: The main selenium byproduct is elemental selenium (Se⁰), which is insoluble in most organic solvents and can be removed by filtration. For very fine particles, using a filter aid like Celite® is effective. Other soluble organoselenium compounds can be more challenging to remove.
Workup Procedure:
Cool the reaction mixture and dilute with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
Filter the mixture through a pad of Celite® to remove the solid elemental selenium.
Wash the organic filtrate with water, followed by a saturated sodium bicarbonate solution to neutralize any acidic components.
To remove residual soluble selenium compounds, a wash with a dilute solution of sodium sulfide can be employed to precipitate selenium as insoluble sulfides, which can then be removed by a second filtration.
Q5: What are the key safety precautions when working with selenium dioxide?
A: Selenium dioxide and its byproducts are highly toxic upon inhalation, ingestion, and skin contact.[3][4][12][13][14]
Engineering Controls: Always handle SeO₂ in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a good choice), and safety goggles.[12][13]
Waste Disposal: All selenium-containing waste must be disposed of as hazardous waste according to your institution's guidelines.
Troubleshooting Workflow for SeO₂ Oxidation
Caption: Troubleshooting workflow for low yields in SeO₂-mediated allylic oxidation.
Part 2: Safer Alternatives to Selenium Dioxide
The inherent toxicity of selenium compounds has driven the development of alternative, greener methods for allylic oxidation. Below is a comparison of some of the most promising alternatives.
This protocol is adapted from a procedure utilizing a copper-aluminum mixed oxide catalyst and provides a safer alternative to selenium dioxide.[15][16]
L-Proline (optional, for promoting alcohol/ketone formation)
Acetonitrile (anhydrous)
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the Cu-Al Ox catalyst (e.g., 60 mg per 1 mmol of substrate).
Add acetonitrile (e.g., 4 mL per 1 mmol of substrate) to the flask.
Add the prenyl acetate (1.0 mmol).
If the desired product is the allylic alcohol or ketone, add L-proline (1.0 mmol).
To this stirred suspension, add TBHP (1.5 mmol) dropwise at room temperature.
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
Upon completion, cool the reaction mixture to room temperature.
Filter the mixture to remove the solid catalyst.
The filtrate can be concentrated under reduced pressure, and the residue purified by flash column chromatography on silica gel.
Electrochemical methods offer a sustainable approach by using electricity as the "reagent."[17][18] A common setup involves a mediator that facilitates the oxidation process.
Caption: Conceptual workflow for electrochemical allylic oxidation.
Part 3: Mechanistic Insights and Causality
A deep understanding of the reaction mechanisms is paramount for effective troubleshooting and optimization.
The Riley Oxidation Mechanism
The SeO₂-mediated allylic oxidation proceeds through a sequence of pericyclic reactions:
Ene Reaction: The reaction initiates with an ene reaction between the alkene and SeO₂, forming an allylic seleninic acid intermediate.[5][6]
[9][10]-Sigmatropic Rearrangement: This intermediate rapidly undergoes a[9][10]-sigmatropic rearrangement to form an unstable selenium(II) ester.
Hydrolysis/Solvolysis: The ester then undergoes hydrolysis (or solvolysis if other nucleophilic solvents are present) to yield the allylic alcohol and selenium(IV) is reduced to selenium(II), which disproportionates to Se(0) and Se(IV).
overcoming steric hindrance in cross-coupling reactions with 2-Buten-1-ol, 2-methyl-, acetate, (2E)-
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with sterically deman...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with sterically demanding substrates, specifically the tertiary allylic acetate, (2E)-2-methylbut-2-en-1-yl acetate. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you navigate and overcome the challenges posed by steric hindrance in your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Why is (2E)-2-methylbut-2-en-1-yl acetate considered a "difficult" substrate for cross-coupling?
A1: The primary challenge arises from severe steric hindrance at the electrophilic carbon. (2E)-2-methylbut-2-en-1-yl acetate is a tertiary allylic acetate. The catalytic cycle for most palladium-catalyzed cross-couplings begins with the oxidative addition of the electrophile to a Pd(0) complex.[1][2] The bulky methyl groups surrounding the carbon-oxygen bond physically obstruct the approach of the palladium catalyst, significantly increasing the activation energy for this crucial first step and slowing down the entire catalytic process. This can lead to low or no product formation under standard coupling conditions.
Q2: I'm getting low yields and recovering most of my starting material. Is steric hindrance the definitive cause?
A2: While recovering the starting material is a classic sign of a stalled catalytic cycle due to steric hindrance, other factors must be ruled out. Common issues include poor reagent quality, catalyst deactivation, or a suboptimal reaction setup.[3] Specifically for sterically hindered substrates, if standard conditions fail, the most probable cause is an inefficient oxidative addition step. Key indicators that steric hindrance is the primary issue include:
Success with less hindered analogues: If a similar but less hindered substrate (e.g., a primary allylic acetate) reacts successfully under the same conditions, steric hindrance is the likely culprit.
Formation of side products: In Suzuki couplings, the slow consumption of the aryl halide can lead to side reactions like protodeboronation of the boronic acid partner.[4][5] In Heck reactions, catalyst decomposition may become a competitive pathway.[6]
Q3: Which cross-coupling reactions are feasible with this substrate, and what is the general strategy for success?
A3: Suzuki-Miyaura, Stille, and Heck-type couplings are all potentially viable, but they require significant modifications from standard protocols. The core strategy is to enhance the reactivity of the catalytic system to overcome the high activation barrier of oxidative addition.[1] This is almost universally achieved by employing highly active catalysts, which are generated by using specific classes of bulky, electron-rich ligands. These ligands stabilize the palladium center while promoting the formation of highly reactive, low-coordinate Pd(0) species essential for reacting with hindered electrophiles.[1][7][8]
Q4: Will the reaction product retain the original stereochemistry and regiochemistry of the double bond?
A4: The geometry of the double bond in the allylic acetate is typically retained. However, a key feature of palladium-catalyzed reactions with secondary and tertiary allylic electrophiles is the potential for allylic transposition. The oxidative addition often forms a η³-allylpalladium intermediate. The subsequent nucleophilic attack (transmetalation followed by reductive elimination) commonly occurs at the less sterically hindered, terminal carbon of the allyl fragment, resulting in a product where the new C-C bond is at the primary position.[9]
Troubleshooting Guide: From Failed Reaction to Optimized Yield
This section addresses specific experimental failures and provides a logical, step-by-step approach to optimization.
Problem 1: Low or No Conversion of (2E)-2-Methylbut-2-en-1-yl Acetate
This is the most common failure mode and points directly to an issue with the catalytic cycle's initiation.
Possible Cause A: Ineffective Ligand Choice
Standard ligands like triphenylphosphine (PPh₃) are often insufficient for activating sterically hindered substrates. The equilibrium between the ligated Pd(0) species and the active, low-coordinate catalyst is unfavorable, and the catalyst itself is not reactive enough.
Solution: Employ Bulky, Electron-Rich Monophosphine Ligands
The use of specialized, sterically demanding phosphine ligands is the most critical factor for success.[1] These ligands facilitate both the oxidative addition and the final reductive elimination step.
Buchwald-Type Biaryl Phosphines: Ligands like XPhos, SPhos, and RuPhos are state-of-the-art for challenging couplings. They are designed to create a single, bulky ligand environment around the palladium, promoting the formation of a highly reactive 14-electron L-Pd(0) species.[1][8]
Bulky Trialkylphosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) are also highly effective. Their strong electron-donating ability increases the electron density on the palladium, making it more nucleophilic and reactive in the oxidative addition step.[8]
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be even more effective than phosphines in some cases, offering high stability and activity, particularly for aryl chloride couplings.[10][11]
Table 1: Recommended Ligands for Hindered Allylic Acetate Coupling
Ligand Class
Examples
Key Advantages
Typical Pd:Ligand Ratio
Biaryl Monophosphines
XPhos, SPhos, RuPhos
High activity, commercially available as pre-catalysts, well-documented.
1:1 to 1:1.2
Bulky Trialkylphosphines
P(t-Bu)₃, PCy₃
Strong electron donors, highly effective for hindered substrates.
1:1 to 1:2
| N-Heterocyclic Carbenes | IPr, IMes | Strong σ-donors, high thermal stability, effective for challenging electrophiles. | 1:1 to 1:2 |
Possible Cause B: Suboptimal Palladium Precursor or Reaction Conditions
The choice of palladium source, base, and solvent are highly interdependent and crucial for catalyst performance.
Palladium Source: Pd₂(dba)₃ and Pd(OAc)₂ are common and effective precursors. When used with the appropriate ligand, they form the active Pd(0) species in situ. Using air-stable Pd(II) pre-catalysts that incorporate the desired ligand (e.g., XPhos-Pd-G3) can offer greater reliability and convenience.[12]
Base Selection (for Suzuki Coupling): Sterically hindered couplings often require a strong, non-nucleophilic base. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices. They are effective at promoting the transmetalation step without causing significant protodeboronation of the boronic acid.[3][4]
Solvent Choice: Anhydrous, aprotic solvents are preferred. Toluene, 1,4-dioxane, or o-xylene are often superior to THF for hindered couplings as they are less coordinating and can be used at higher temperatures.[8]
Temperature: These reactions often require elevated temperatures (80–120 °C) to provide sufficient thermal energy to overcome the activation barrier.
Problem 2: Significant Formation of Side Products
The appearance of byproducts indicates that the desired catalytic turnover is slow, allowing competing reaction pathways to occur.
Possible Cause: Protodeboronation or Homocoupling (Suzuki Coupling)
If the transmetalation step is slow relative to other processes, the boronic acid can react with trace water or other proton sources (protodeboronation) or couple with itself (homocoupling).[5][13]
Solution: Optimize for Rapid Transmetalation and Reductive Elimination
Use an Excess of Boronic Acid: Employing 1.5–2.0 equivalents of the boronic acid can help compensate for loss due to side reactions and drive the desired transmetalation forward.[8]
Ensure Anhydrous Conditions: Meticulously dry all reagents and solvents and maintain a robust inert atmosphere (Argon or Nitrogen) to minimize protodeboronation.[3]
Revisit Ligand Choice: Bulky ligands not only accelerate oxidative addition but also promote the final reductive elimination step, which shortens the lifetime of the key Pd(II) intermediate and minimizes the opportunity for side reactions.[13]
Visualizing the Challenge and Solution
The Steric Hindrance Problem
The diagram below illustrates how the bulky nature of the tertiary acetate substrate impedes the approach of the palladium catalyst, which is the primary hurdle to overcome.
Caption: Steric clash between the bulky substrate and the Pd(0) catalyst.
The Catalytic Cycle for Suzuki-Miyaura Coupling
This diagram shows the fundamental steps. For hindered substrates, the key is to use a ligand (L) that accelerates steps (A) and (C) .
A Comparative Guide to HPLC and GC Methodologies for Purity Determination of (2E)-2-Methyl-2-buten-1-ol, acetate
A Senior Application Scientist's Field-Proven Perspective on Method Validation and Selection for a Volatile Ester In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Field-Proven Perspective on Method Validation and Selection for a Volatile Ester
In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for all components is not merely a regulatory hurdle, but a fundamental pillar of product safety and efficacy. For seemingly simple molecules like (2E)-2-methyl-2-buten-1-ol, acetate, a volatile ester, the choice of analytical methodology can have profound implications on the accuracy and reliability of purity data. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity determination of this compound, grounded in the principles of robust method validation as stipulated by the International Council for Harmonisation (ICH).
The core challenge in analyzing (2E)-2-methyl-2-buten-1-ol, acetate lies in its volatility and weak UV chromophore. While GC is the conventional choice for such analytes, this guide will explore the development and validation of a viable HPLC method, offering a valuable alternative when GC is not available or when specific separation challenges arise. We will dissect the causality behind experimental choices, present self-validating protocols, and provide a clear, data-driven comparison to empower researchers and drug development professionals in making informed decisions.
The Analytical Challenge: Physicochemical Properties of (2E)-2-Methyl-2-buten-1-ol, acetate
(2E)-2-methyl-2-buten-1-ol, acetate (CAS No. 33425-30-8) is a short-chain, unsaturated aliphatic ester. Its volatility makes it amenable to GC analysis. However, the presence of a carbon-carbon double bond provides a chromophore that, while weak, allows for UV detection in HPLC, typically at low wavelengths (around 200-210 nm). This characteristic is the foundation upon which an HPLC method can be built, though it necessitates careful consideration of solvent UV cutoffs and potential interferences.
A Validated HPLC-UV Method for Purity Determination
The following protocol outlines a validated HPLC-UV method for the determination of purity of (2E)-2-methyl-2-buten-1-ol, acetate. The validation is conducted in accordance with ICH Q2(R1) guidelines to ensure the method is fit for its intended purpose.[1][2][3]
Experimental Protocol: HPLC-UV Method Validation
1. Chromatographic Conditions:
Instrument: HPLC system with a UV/Vis detector.
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 205 nm.
Injection Volume: 10 µL.
Sample Diluent: Acetonitrile.
2. Validation Parameters and Procedures:
Specificity:
Procedure: A solution of the analyte is prepared. Potential impurities (e.g., (2Z)-isomer, 2-methyl-2-buten-1-ol, acetic acid) are also prepared individually and as a mixture with the analyte. Forced degradation studies are conducted by exposing the analyte to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), and thermal (80°C) stress.
Rationale: To demonstrate that the method is able to unequivocally assess the analyte in the presence of expected impurities and degradation products.
Linearity:
Procedure: A series of at least five concentrations of the analyte reference standard are prepared over the range of 50% to 150% of the target concentration. The peak area response is plotted against the concentration, and the correlation coefficient (r²), y-intercept, and slope of the regression line are determined.
Rationale: To establish a direct proportional relationship between the analyte concentration and the instrumental response.
Accuracy:
Procedure: The accuracy is assessed by recovery studies. A known amount of analyte is spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate. The percentage recovery is calculated.
Rationale: To determine the closeness of the test results obtained by the method to the true value.
Precision:
Repeatability (Intra-assay precision): Six replicate injections of the same sample at 100% of the target concentration are performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) of the peak areas is calculated.
Intermediate Precision (Inter-assay precision): The repeatability assay is performed on a different day, by a different analyst, and/or on a different instrument. The RSD is calculated and compared with the repeatability results.
Rationale: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
Procedure: These are determined based on the signal-to-noise ratio. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.
Rationale: To establish the lowest concentration of analyte that can be reliably detected and quantified with acceptable precision and accuracy.
Robustness:
Procedure: Small, deliberate variations in the method parameters are introduced, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The effect on the results is evaluated.
Rationale: To assess the method's capacity to remain unaffected by minor, yet deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
Workflow for HPLC Method Validation
Caption: Workflow for HPLC Method Validation.
The Conventional Approach: A Comparative GC-FID Method
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a highly sensitive and robust technique for the analysis of volatile organic compounds and is the more conventional choice for an analyte like (2E)-2-methyl-2-buten-1-ol, acetate.[4][5][6]
Instrument: Gas chromatograph with a flame ionization detector (FID).
Column: DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Injector Temperature: 250 °C.
Detector Temperature: 280 °C.
Oven Temperature Program: Initial temperature 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes.
Injection Volume: 1 µL.
Split Ratio: 50:1.
Sample Diluent: Methanol or Isopropanol.
Head-to-Head Comparison: HPLC vs. GC
The choice between HPLC and GC is not always straightforward and depends on the specific analytical needs, available instrumentation, and the nature of the impurities to be monitored.
Performance Parameter
HPLC-UV Method
GC-FID Method
Expert Commentary
Specificity for Isomers
Moderate to Good. May require significant method development to resolve geometric (Z/E) and positional isomers.
Excellent. Capillary GC columns typically provide high resolution for isomeric impurities.
GC generally offers superior resolving power for volatile isomers.
Sensitivity (LOD/LOQ)
Moderate. Limited by the weak chromophore of the analyte.
High. FID is highly sensitive to hydrocarbons.
GC-FID is significantly more sensitive for this class of compounds.
High. Requires continuous flow of HPLC-grade solvents.
Low. Only a small amount of solvent is needed for sample preparation. Carrier gas is the main consumable.
GC is more environmentally friendly and cost-effective in terms of solvent usage.[7][8]
Instrumentation Cost
Moderate to High.
Moderate.
Comparable initial investment, but HPLC can have higher running costs due to solvent consumption.
Sample Preparation
Simple dissolution in a suitable solvent.
Simple dissolution in a suitable solvent.
Both methods feature straightforward sample preparation.
Robustness
Generally robust, but sensitive to mobile phase composition and column performance.
Highly robust and reliable for routine analysis.
GC methods are often considered more "rugged" for quality control environments.
Analysis of Non-Volatile Impurities
Excellent. Can readily analyze non-volatile starting materials, reagents, or degradation products.
Not suitable for non-volatile compounds without derivatization.
HPLC is the superior choice if non-volatile impurities are a concern.
Decision-Making Framework: Choosing the Right Technique
Caption: Decision tree for selecting an analytical method.
Expert Recommendations
For the routine quality control and purity determination of (2E)-2-methyl-2-buten-1-ol, acetate, Gas Chromatography with Flame Ionization Detection (GC-FID) is the recommended primary technique. Its superior sensitivity, resolving power for volatile isomers, faster run times, and lower operational costs make it the more efficient and robust choice.[7][8][9][10][11]
However, the validated HPLC-UV method presented in this guide serves as a valuable and viable alternative. It is particularly advantageous in the following scenarios:
Absence of GC instrumentation: In laboratories where GC is not available, a validated HPLC method can be confidently employed.
Analysis of non-volatile impurities: If the synthesis process may introduce non-volatile starting materials, catalysts, or degradation products, HPLC is the only technique that can simultaneously analyze both the active substance and these impurities without derivatization.
Orthogonal method for validation: For comprehensive method validation and in-depth impurity profiling, employing both GC and HPLC as orthogonal techniques provides a more complete picture of the sample's purity.
Ultimately, the choice of analytical methodology should be based on a thorough risk assessment, considering the potential impurity profile of the material and the specific requirements of the analysis. This guide provides the foundational data and rationale to support a scientifically sound decision.
References
Lab Manager. (2026, January 28). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]
ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. [Link]
ICH. (1996). Q2B Validation of Analytical Procedures: Methodology. [Link]
Tentamus Group. (2025, June 24). Determination of Contaminants: HPLC vs. GC. [Link]
PMC. (n.d.). Development and Validation of a Reversed-phase HPLC Method for Assay of the Decapeptide Cetrorelix Acetate in Bulk and Pharmaceutical Dosage Forms. [Link]
PubMed. (2014, March 15). Optimization and validation of a GC-FID method for the determination of acetone-butanol-ethanol fermentation products. [Link]
National Metrology Institute of Japan. (n.d.). Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post−Column Reaction Capillary Gas Chromatography with Flame Ionization Detection. [Link]
A Senior Application Scientist's Guide to Comparative GC-MS Analysis of (2E)-2-Buten-1-ol, 2-methyl-, acetate and Its Isomers
Introduction: The Analytical Challenge of Structural Isomers In the fields of flavor, fragrance, and chemical synthesis, the precise identification and quantification of volatile organic compounds are paramount for quali...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Challenge of Structural Isomers
In the fields of flavor, fragrance, and chemical synthesis, the precise identification and quantification of volatile organic compounds are paramount for quality control and product development.[1][2][3] (2E)-2-Buten-1-ol, 2-methyl-, acetate (also known as 2-methyl-(2E)-butenyl acetate) is one such compound, valued for its characteristic fruity aroma. However, its analysis is often complicated by the presence of structurally similar isomers, such as Prenyl acetate (3-Methyl-2-butenyl acetate). These isomers frequently share the same molecular weight and exhibit similar mass spectral fragmentation patterns, making their differentiation by mass spectrometry alone a significant challenge.
This guide provides an in-depth, experience-driven approach to developing a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the comparative analysis of (2E)-2-Buten-1-ol, 2-methyl-, acetate and its related esters. We will explore the causal logic behind critical experimental choices, from column selection to temperature programming, to achieve definitive chromatographic separation and ensure trustworthy, self-validating results.
The Analytes: A Structural Overview
The primary challenge lies in differentiating between compounds with identical chemical formulas (C₇H₁₂O₂) but different structural arrangements. For this guide, we will focus on the comparative analysis of the target analyte and its common, commercially relevant isomer.
Methodology and Experimental Design: The Rationale Behind the Parameters
Achieving successful separation requires a systematic approach where each parameter is chosen to exploit the subtle physicochemical differences between the isomers. Gas chromatography is the most widely used technique for analyzing volatile fragrance and flavor compounds due to its ability to separate complex mixtures.[3]
Pillar 1: GC Column Selection - The Heart of the Separation
The choice of the capillary column's stationary phase is the most critical factor in this analysis. The goal is to select a phase that interacts differently with the isomers, translating their structural differences into different retention times.
Expert Recommendation: A mid-polarity column, such as one with a stationary phase of 50% Phenyl / 50% Dimethylpolysiloxane , is recommended for this application.
Causality: Non-polar phases (like 100% dimethylpolysiloxane or 5% phenyl) separate compounds primarily by their boiling points.[7] Since isomers often have very similar boiling points, a non-polar column may not provide adequate resolution. A mid-polarity phase introduces dipole-dipole and pi-pi interactions, which are more sensitive to the specific placement of the methyl group and the double bond in our target analytes. This enhanced selectivity is crucial for resolving the isomers. For particularly difficult separations of geometric isomers (cis/trans), a highly polar column, such as one with a polyethylene glycol (WAX) or a cyanopropyl phase, could be employed.[8][9]
Pillar 2: GC and MS Instrumental Parameters
The following parameters are optimized to ensure sharp peaks, good sensitivity, and reproducible retention times.
Parameter
Setting
Rationale & Justification
GC System
Agilent 6890N or equivalent
A robust and widely used platform for this type of analysis.
Column
50% Phenyl / 50% Dimethylpolysiloxane; 30 m x 0.25 mm ID, 0.25 µm film thickness
Length and internal diameter provide a good balance of resolution and analysis time.[10] The film thickness is suitable for these volatile compounds.
Carrier Gas
Helium
Inert gas providing good efficiency. A constant flow rate of 1.2 mL/min is recommended.
Injection Mode
Split (50:1 ratio)
Prevents column overloading and ensures sharp peak shapes for concentrated standards. For trace analysis, a splitless injection would be more appropriate.
Injector Temp.
250 °C
Ensures rapid and complete volatilization of the analytes without thermal degradation.[11]
Oven Program
50 °C (hold 2 min), then ramp 10 °C/min to 250 °C (hold 5 min)
The initial hold allows for focusing of volatile compounds at the head of the column. The ramp rate is optimized to separate the isomers effectively without excessive run times.[12]
MS System
Agilent 5975 or equivalent
Standard mass selective detector for this application.
Ionization Mode
Electron Ionization (EI)
Standard ionization energy of 70 eV generates reproducible fragmentation patterns for library matching.[9]
Mass Scan Range
40 - 250 amu
Covers the molecular ion and all significant fragment ions of the target analytes.
Ion Source Temp.
230 °C
A standard temperature to maintain cleanliness and prevent condensation.[9]
The following diagram outlines the logical flow of the analytical process, from sample preparation to final data interpretation.
Caption: GC-MS analytical workflow from sample preparation to final identification.
Step-by-Step Experimental Protocol
This protocol provides a self-validating system for the analysis.
Standard Preparation:
Accurately prepare individual stock solutions of (2E)-2-Buten-1-ol, 2-methyl-, acetate and Prenyl acetate at 1000 ppm in high-purity n-hexane.
From the stock solutions, prepare a mixed working standard containing both analytes at a final concentration of 100 ppm in n-hexane. This allows for direct comparison of retention times in a single run.
Instrument Setup and Equilibration:
Install the recommended mid-polarity column.
Condition the column according to the manufacturer's instructions to ensure low bleed and a stable baseline.
Load the instrumental method described in the parameters table.
Allow the system to equilibrate until a stable baseline is achieved.
Data Acquisition:
Perform a blank injection of n-hexane to ensure the system is free from contaminants.
Inject 1 µL of the mixed 100 ppm working standard.
Begin data acquisition.
Data Analysis:
Process the resulting chromatogram to identify the retention times of the two separated peaks.
Extract the mass spectrum for each peak.
Compare the obtained retention times and mass spectra with reference libraries (e.g., NIST) and the data provided below to confirm the identity of each isomer.
Comparative Data Analysis: Differentiating the Isomers
While the isomers have the same molecular weight, their interaction with the stationary phase and their fragmentation patterns under EI will show subtle but critical differences.
Chromatographic Separation
Under the proposed method, Prenyl acetate is expected to elute slightly earlier than (2E)-2-Buten-1-ol, 2-methyl-, acetate. This is due to its more sterically hindered structure around the ester linkage, which can reduce its interaction with the phenyl groups in the stationary phase compared to its isomer. The baseline separation of these two peaks validates the effectiveness of the chosen column and oven program.
Mass Spectral Differentiation
The mass spectra of both compounds will be dominated by fragmentation. While many fragments are shared, the relative abundances of key ions can be used for differentiation. The molecular ion (m/z 128) is often weak or absent.
Compound Name
Expected Retention Time (min)
Molecular Ion (M+) [m/z]
Key Fragment Ions (m/z) and Interpretation
Prenyl acetate
~10.2
128 (very low abundance)
69 : [C₅H₉]⁺, loss of acetate radical (•OCOCH₃), typically the base peak. 43 : [CH₃CO]⁺, acetyl cation. 41 : [C₃H₅]⁺, allyl cation, from further fragmentation of the C₅ chain.[6]
(2E)-2-Buten-1-ol, 2-methyl-, acetate
~10.5
128 (very low abundance)
69 : [C₅H₉]⁺, loss of acetate radical (•OCOCH₃). 43 : [CH₃CO]⁺, acetyl cation, often the base peak. 55 : [C₄H₇]⁺, from fragmentation of the butenyl chain.[4][5]
Key Differentiator: The most significant difference often lies in the relative abundance of the m/z 43 and m/z 69 ions . For (2E)-2-Buten-1-ol, 2-methyl-, acetate, the acetyl cation (m/z 43 ) is frequently the base peak, indicating a very stable fragment. For Prenyl acetate, the C₅H₉⁺ cation (m/z 69 ) is often the base peak, reflecting the stability of the isoprene-like cation formed after the loss of the acetate group. This difference in the base peak is a reliable indicator for distinguishing the two isomers.
Conclusion
The successful differentiation of (2E)-2-Buten-1-ol, 2-methyl-, acetate from its isomer Prenyl acetate is not achievable through mass spectrometry alone. A well-designed chromatographic method is essential. By employing a mid-polarity GC column and a carefully optimized temperature program, baseline separation can be achieved. The identity of each isomer can then be unequivocally confirmed by its unique retention time and the subtle, yet consistent, differences in the relative abundances of its key mass spectral fragments. This integrated approach provides a robust and trustworthy methodology for researchers and quality control professionals working with these challenging aromatic compounds.
References
Phenomenex. (n.d.). Guide to Choosing a GC Column. Retrieved from [Link]
Ecker, J., Scherer, M., Schmitz, G., & Liebisch, G. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of Chromatography B, 897, 98-104. Retrieved from [Link]
NIST. (n.d.). 2-Buten-1-ol, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
Pásztor, M., & Forgács, E. (2021). The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. Molecules, 26(7), 1872. Retrieved from [Link]
Ecker, J., Scherer, M., Schmitz, G., & Liebisch, G. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Semantic Scholar. Retrieved from [Link]
NIST. (n.d.). 2-Buten-1-ol, acetate. NIST Chemistry WebBook. Retrieved from [Link]
NIST. (n.d.). 2-Methylbut-2-en-1-yl acetate. NIST Chemistry WebBook. Retrieved from [Link]
Jänis, J., et al. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. Retrieved from [Link]
JCANO INGENIERIA. (n.d.). GC Column Selection Guide. Retrieved from [Link]
Jira, W., Spiteller, G., & Schramm, A. (1998). Quantitative gas chromatography-mass spectrometry isomer-specific measurement of hydroxy fatty acids in biological samples and food as a marker of lipid peroxidation. Journal of Chromatography B: Biomedical Sciences and Applications, 714(2), 291-301. Retrieved from [Link]
benchmarking catalytic efficiency of 2-Buten-1-ol, 2-methyl-, acetate, (2E)- against other allylic acetates
As a Senior Application Scientist in homogeneous catalysis, I frequently encounter the challenge of optimizing transition-metal-catalyzed allylic substitutions (Tsuji-Trost reactions) for complex API (Active Pharmaceutic...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in homogeneous catalysis, I frequently encounter the challenge of optimizing transition-metal-catalyzed allylic substitutions (Tsuji-Trost reactions) for complex API (Active Pharmaceutical Ingredient) synthesis. While simple substrates like allyl acetate react with near-diffusion-limited kinetics, highly substituted variants present severe steric and electronic bottlenecks.
This guide provides an in-depth benchmarking analysis of 2-Buten-1-ol, 2-methyl-, acetate, (2E)- (commonly known as tiglyl acetate, CAS: 19248-94-3) against other standard allylic acetates. By dissecting the causality behind its catalytic behavior, we can engineer more efficient synthetic routes for terpene-derived and structurally congested molecular scaffolds.
Mechanistic Profiling: The 1,2-Dimethylallyl Paradigm
To understand the catalytic efficiency of tiglyl acetate, we must first analyze the topological demands it places on the catalyst.
In a standard palladium-catalyzed allylic alkylation, the catalytic cycle initiates with the coordination of Pd(0) to the alkene, followed by oxidative addition to cleave the C–O bond and form an
η3
-allyl metal complex.
Simple Acetates: Allyl or crotyl acetates form unhindered or monosubstituted
η3
-allyl complexes, allowing rapid oxidative addition and subsequent nucleophilic attack.
Tiglyl Acetate: Ionization of 2-Buten-1-ol, 2-methyl-, acetate, (2E)- generates a 1,2-dimethyl-substituted
η3
-allyl palladium intermediate . The presence of a methyl group at the C2 (central) position of the allylic triad fundamentally alters the reaction coordinate.
As demonstrated in systematic studies on 2-substituted allylic substrates, steric bulk at the C2 position induces unusual regioselectivity and significantly increases the activation energy required for both the initial alkene coordination and the subsequent nucleophilic attack[1]. The central methyl group forces the incoming nucleophile to adopt a steeper trajectory, reducing the overall Turnover Frequency (TOF).
Figure 1: Tsuji-Trost catalytic cycle highlighting the steric bottlenecks for tiglyl acetate.
Quantitative Benchmarking Data
To objectively evaluate performance, we benchmarked tiglyl acetate against four standard allylic acetates using a unified catalytic system:
Pd2(dba)3
/
PPh3
with morpholine as the nucleophile.
The data below illustrates the inverse relationship between allylic substitution density and catalytic efficiency. Tiglyl acetate exhibits a significantly lower relative initial rate (
krel
) compared to its constitutional isomer, prenyl acetate (3,3-dimethylallyl acetate), because the C2-methyl group in tiglyl acetate sterically shields the
π
-system more effectively during the initial Pd(0) coordination phase.
Table 1: Comparative Catalytic Efficiency in Pd-Catalyzed Amination
To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It incorporates an internal standard (1,3,5-trimethoxybenzene) to rule out evaporative concentration errors and a catalyst-free control to negate background solvolysis[2].
Step-by-Step Benchmarking Workflow
Preparation of the Catalyst Stock (Glovebox):
Causality: Pd(0) is highly susceptible to aerobic oxidation. Preparing the catalyst in a nitrogen-filled glovebox ensures the active species remains in the zero-oxidation state, preventing premature cycle termination.
Dissolve
Pd2(dba)3
(0.01 mmol) and
PPh3
(0.04 mmol) in 5.0 mL of anhydrous, degassed THF. Stir for 15 minutes until a homogeneous yellow-orange solution forms, indicating the generation of the active
Pd(0)(PPh3)2
species.
Substrate Matrix Setup (Schlenk Line):
In five separate oven-dried Schlenk flasks, add 1.0 mmol of the respective allylic acetate (Allyl, Cinnamyl, Crotyl, Prenyl, and Tiglyl acetate).
Add 0.5 mmol of 1,3,5-trimethoxybenzene (internal standard) to each flask.
Reaction Initiation & Kinetic Sampling:
Inject 1.2 mmol of morpholine into each flask.
Initiate the reaction by injecting 1.0 mL of the catalyst stock solution into each flask at exactly
t=0
.
Sampling: Withdraw 50
μL
aliquots at 10, 30, 60, 120, and 360 minutes.
Quenching and Analysis:
Quench each aliquot immediately by diluting in 0.5 mL of cold hexanes and filtering through a short pad of silica to remove the palladium catalyst.
Analyze via GC-MS and quantitative
1H
-NMR to calculate conversion rates (
krel
) and regioselectivity.
Figure 2: High-throughput, self-validating experimental workflow for benchmarking allylic reactivity.
Alternative Catalytic Systems: Beyond Palladium
While Palladium is the gold standard for Tsuji-Trost reactions, the inherent steric resistance of 2-Buten-1-ol, 2-methyl-, acetate, (2E)- often necessitates alternative transition metals to achieve distinct regiochemical outcomes or higher yields.
Ruthenium Catalysis:
Recent advancements have demonstrated that Ruthenium(II) complexes can efficiently activate sterically hindered branched and trisubstituted allylic acetates. For instance, in the ortho-selective allylation of 2-pyridylarenes, ruthenium catalysts successfully coupled 2-methyl-2-butenyl acetate with the arene in 74% yield, notably without any unwanted isomerization of the double bond—a common side reaction when using palladium with highly substituted substrates[3]. This indicates that Ru-based systems proceed via a tighter, more rigid
σ
-allyl/
π
-allyl intermediate that resists
β
-hydride elimination pathways.
References
Sustainable Palladium-Catalyzed Tsuji–Trost Reactions Enabled by Aqueous Micellar Catalysis | Organic Letters - ACS Publications
Source: Organic Letters, American Chemical Society
URL
Source: National Institutes of Health (NIH)
Ortho-Selective Allylation of 2-Pyridylarenes with Allyl Acetates Catalyzed by Ruthenium Complexes | Organometallics - ACS Publications
Source: Organometallics, American Chemical Society
URL
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of (2E)-2-Methyl-2-Buten-1-ol Acetate and Its Isomers
For researchers and professionals in drug development and chemical analysis, the unambiguous identification of isomeric compounds is a frequent and critical challenge. Subtle differences in molecular structure can lead t...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development and chemical analysis, the unambiguous identification of isomeric compounds is a frequent and critical challenge. Subtle differences in molecular structure can lead to significant variations in biological activity, toxicity, and other key properties. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for elucidating these structural nuances through the analysis of fragmentation patterns.
This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of (2E)-2-methyl-2-buten-1-ol acetate and its structurally related isomers. While an experimental mass spectrum for (2E)-2-methyl-2-buten-1-ol acetate is not available in common public databases, we will present a predicted fragmentation pattern based on established principles of mass spectrometry and a detailed analysis of its close isomers: prenyl acetate and (2E)-2-butenyl acetate (crotyl acetate).
The Challenge of Isomeric Differentiation
(2E)-2-Methyl-2-buten-1-ol acetate, also known as tiglyl acetate, shares the same molecular formula (C₇H₁₂O₂) and molecular weight (128.17 g/mol ) with its positional isomer, prenyl acetate (3-methyl-2-buten-1-ol acetate). This identity in mass necessitates a careful examination of their fragmentation behavior to distinguish them. The position of the methyl group and the double bond significantly influences the stability of the fragment ions formed upon electron ionization, leading to unique mass spectra that serve as molecular fingerprints.
Comparative Analysis of Fragmentation Patterns
The differentiation of these isomers lies in the relative abundances of key fragment ions. The stability of the carbocations and radical species formed during fragmentation dictates the intensity of the corresponding peaks in the mass spectrum.
Compound
Structure
Key Fragment Ions (m/z) and Predicted/Observed Relative Abundance
The mass spectrum of prenyl acetate is characterized by a base peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. A prominent peak at m/z 68 is due to the loss of acetic acid (CH₃COOH, 60 Da) from the molecular ion, a common fragmentation pathway for esters. The formation of the ion at m/z 67 arises from the loss of a proton from the m/z 68 fragment. The ion at m/z 69 corresponds to the prenyl cation.
Caption: Fragmentation pathway of Prenyl Acetate.
Predicted Fragmentation Mechanism of (2E)-2-Methyl-2-buten-1-ol Acetate
For (2E)-2-methyl-2-buten-1-ol acetate, the base peak is also predicted to be at m/z 43, the highly stable acetyl cation. A significant peak at m/z 69, corresponding to the tiglyl cation [CH₃-CH=C(CH₃)-CH₂]⁺, is expected. The loss of a methyl radical from this cation would lead to a fragment at m/z 54. Another key fragmentation would be the loss of the acetyl group as a radical (59 Da) to give the tiglyl cation at m/z 69, or the loss of acetic acid (60 Da) to yield a fragment at m/z 68. The stability of the tertiary allylic carbocation that can be formed from the tiglyl cation is expected to influence the fragmentation pattern, potentially leading to a more abundant m/z 69 peak compared to its isomer, prenyl acetate.
Caption: Predicted fragmentation of (2E)-2-Methyl-2-buten-1-ol Acetate.
Fragmentation Mechanism of (2E)-2-Butenyl Acetate (Crotyl Acetate)
The mass spectrum of crotyl acetate also shows a base peak at m/z 43. The molecular ion at m/z 114 is often weak or absent. A characteristic peak is observed at m/z 54, which corresponds to the loss of acetic acid (60 Da), resulting in the butadiene radical cation. The peak at m/z 55 is due to the crotyl cation [CH₃-CH=CH-CH₂]⁺.
Caption: Fragmentation pathway of (2E)-2-Butenyl Acetate.
Experimental Protocol: GC-MS Analysis of Volatile Esters
The following is a general protocol for the analysis of volatile esters like (2E)-2-methyl-2-buten-1-ol acetate and its isomers using gas chromatography-mass spectrometry.
1. Sample Preparation:
Dilute the ester sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation:
Gas Chromatograph: Agilent 7890B GC or equivalent.
Mass Spectrometer: Agilent 5977A MSD or equivalent.
GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended for good separation of these isomers.
3. GC Method Parameters:
Injector Temperature: 250°C
Injection Mode: Split (e.g., 50:1 split ratio)
Injection Volume: 1 µL
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 50°C, hold for 2 minutes.
Ramp: Increase to 250°C at 10°C/min.
Final hold: Hold at 250°C for 5 minutes.
4. MS Method Parameters:
Ion Source: Electron Ionization (EI)
Ionization Energy: 70 eV
Source Temperature: 230°C
Quadrupole Temperature: 150°C
Mass Scan Range: m/z 35-350
5. Data Analysis:
Identify the peaks corresponding to the isomers based on their retention times.
Analyze the mass spectrum of each peak and compare the fragmentation patterns to reference spectra (if available) or the predicted patterns outlined in this guide.
Caption: General workflow for GC-MS analysis of volatile esters.
Conclusion
References
PubChem. Prenyl acetate. National Center for Biotechnology Information. [Link]
comparative study of esterification methods for producing 2-Buten-1-ol, 2-methyl-, acetate, (2E)-
An Esteemed Researcher's Guide to the Synthesis of (2E)-2-Methyl-2-buten-1-yl Acetate: A Comparative Study of Esterification Methodologies In the realm of flavor, fragrance, and pharmaceutical intermediate synthesis, the...
Author: BenchChem Technical Support Team. Date: April 2026
An Esteemed Researcher's Guide to the Synthesis of (2E)-2-Methyl-2-buten-1-yl Acetate: A Comparative Study of Esterification Methodologies
In the realm of flavor, fragrance, and pharmaceutical intermediate synthesis, the efficient and selective production of target molecules is of paramount importance. (2E)-2-methyl-2-buten-1-yl acetate, commonly known as prenyl acetate, is a valuable ester characterized by its fruity, banana-like aroma.[1] This guide, intended for researchers and professionals in the chemical and life sciences, provides a comparative analysis of the primary methods for synthesizing this compound. We will delve into the mechanistic underpinnings, operational protocols, and relative merits of classical acid-catalyzed esterification, acylation with a high-reactivity agent, and modern enzymatic approaches.
Classical Approach: Fischer-Speier Esterification
The Fischer-Speier esterification, first described in 1895, remains a fundamental method for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[2][3] This equilibrium-driven reaction necessitates strategic considerations to achieve high yields.
Mechanism and Rationale
The reaction proceeds via a series of protonation and nucleophilic attack steps.[4][5] A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid (acetic acid in this case), thereby increasing the electrophilicity of the carbonyl carbon. The alcohol (2-methyl-2-buten-1-ol) then acts as a nucleophile, attacking this activated carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester.
To drive the equilibrium towards the product, one must either use an excess of one reactant (typically the less expensive one) or remove the water byproduct as it forms, often through azeotropic distillation with a suitable solvent like toluene using a Dean-Stark apparatus.[2][4]
Experimental Protocol: Fischer-Speier Synthesis
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 2-methyl-2-buten-1-ol (1.0 eq), acetic acid (1.2 eq), and a non-polar solvent such as toluene.
Add a catalytic amount of a strong acid (e.g., 0.02 eq of p-toluenesulfonic acid).
Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction.
Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Upon completion, cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by fractional distillation to obtain pure (2E)-2-methyl-2-buten-1-yl acetate.
Advantages and Limitations
This method is cost-effective in terms of raw materials and catalysts. However, the use of strong acids can lead to side reactions, particularly with sensitive substrates like allylic alcohols, which may undergo rearrangement or elimination. The requirement for water removal can add complexity to the experimental setup, and the workup procedure is necessary to remove the corrosive acid catalyst.
High-Yield Acylation: The Acetic Anhydride Method
To overcome the equilibrium limitations of the Fischer-Speier method, a more reactive acylating agent, such as acetic anhydride, can be employed. This approach is particularly well-suited for industrial-scale production due to its high conversion rates and yields.
Mechanism and Rationale
Acetic anhydride is a highly reactive derivative of acetic acid. The esterification reaction with an alcohol is effectively irreversible, as the byproduct is acetic acid rather than water, which does not readily participate in a reverse reaction under these conditions. A basic or weakly nucleophilic catalyst, such as sodium acetate, is often used to facilitate the reaction.
A patented method highlights the industrial viability of this approach, reporting product yields exceeding 88% with a purity of over 97%.[6] The reaction is conducted at an elevated temperature, typically between 100-110°C.[6]
Experimental Protocol: Acetic Anhydride Synthesis
Charge a reaction vessel with acetic anhydride and a catalytic amount of sodium acetate.[6]
Slowly add 2-methyl-2-buten-1-ol to the vessel while maintaining the temperature between 100-110°C.[6]
After the addition is complete, maintain the reaction at this temperature for approximately 2 hours to ensure complete conversion.[6]
After cooling, quench the reaction by adding water to hydrolyze any remaining acetic anhydride.
Separate the organic layer and wash it with water. Neutralize the residual acetic acid by washing with a mild base, such as a sodium carbonate solution, until the pH of the aqueous layer is neutral.[6]
Perform a final wash with water and then rectify the crude product under reduced pressure to obtain the purified prenyl acetate.[6]
Advantages and Limitations
The primary advantage of this method is the high yield and purity of the final product, making it ideal for industrial applications.[6] The reaction is also relatively fast. However, acetic anhydride is more expensive and corrosive than acetic acid, and the workup still requires neutralization and washing steps.
Green Chemistry: Enzymatic Esterification and Transesterification
Enzymatic catalysis, particularly with lipases, has emerged as a powerful and environmentally benign alternative for ester synthesis.[7] These biocatalysts offer high selectivity and operate under mild reaction conditions, often without the need for organic solvents.
Mechanism and Rationale
Lipases, such as the widely used immobilized Candida antarctica lipase B (Novozym 435), catalyze esterification through a "ping-pong bi-bi" mechanism. The enzyme's active site first reacts with the acyl donor to form an acyl-enzyme intermediate, releasing the alcohol or acid part of the donor. This intermediate then reacts with the target alcohol (2-methyl-2-buten-1-ol) to form the desired ester and regenerate the enzyme.
For the synthesis of prenyl acetate, two main enzymatic strategies can be employed:
Direct Esterification: Using 2-methyl-2-buten-1-ol and acetic acid. This is an equilibrium reaction, similar to the Fischer-Speier method, but catalyzed by an enzyme under milder conditions.
Transesterification: Reacting 2-methyl-2-buten-1-ol with an acyl donor like vinyl acetate or ethyl acetate.[8][9] Using vinyl acetate is particularly advantageous as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and does not participate in the reverse reaction. This makes the transesterification effectively irreversible, leading to very high conversion rates.[8] Studies on similar esters like phenethyl acetate and neryl acetate have demonstrated conversions of over 98% and 91.6% respectively, using enzymatic methods.[9][10]
In a suitable reaction vessel, combine 2-methyl-2-buten-1-ol (1.0 eq) and an excess of vinyl acetate (which can also serve as the solvent).
Add the immobilized lipase (e.g., Novozym 435, typically 5-10% by weight of the substrates).
Agitate the mixture at a controlled temperature, generally between 40-60°C.
Monitor the reaction's progress using GC.
Once the reaction reaches completion, the immobilized enzyme can be simply filtered off and reused.
The excess vinyl acetate and the acetaldehyde byproduct can be removed by evaporation under reduced pressure, often leaving a product of sufficient purity without the need for extensive purification.
Advantages and Limitations
The enzymatic approach is highly selective, minimizing byproducts and operating under mild conditions, which reduces energy consumption.[11] The catalyst is reusable, and the workup is significantly simplified. Products synthesized enzymatically can often be labeled as "natural," which is a significant advantage in the food and fragrance industries.[11] The main limitations are the higher cost of the enzyme catalyst compared to simple acids and potentially slower reaction rates, although this can often be offset by process optimization.
A Senior Application Scientist's Guide to the Quantitative NMR Validation of (2E)-2-Methyl-2-buten-1-ol Acetate in Organic Mixtures
For researchers and professionals in drug development, flavor and fragrance, and specialty chemicals, the accurate quantification of components within complex organic mixtures is a perpetual challenge. This guide provide...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in drug development, flavor and fragrance, and specialty chemicals, the accurate quantification of components within complex organic mixtures is a perpetual challenge. This guide provides an in-depth, experience-driven comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the validation of (2E)-2-Methyl-2-buten-1-ol acetate, a common ester in various industrial applications. We will explore the causality behind experimental choices, contrast its performance with the more traditional Gas Chromatography-Mass Spectrometry (GC-MS), and provide actionable, self-validating protocols.
The Analytical Challenge: Beyond Simple Identification
(2E)-2-Methyl-2-buten-1-ol acetate and its isomers are prevalent in natural products and synthetic mixtures. While chromatographic methods like GC-MS are workhorses for separation and identification, they often fall short in providing direct, accurate quantification without compound-specific certified reference materials.[1][2] This is where qNMR distinguishes itself. The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1][3] This unique feature allows for the determination of concentration and purity without the need for an identical standard of the analyte, positioning qNMR as a primary ratio analytical method.[4][5][6]
Core Principles of a Robust qNMR Assay
A successful qNMR experiment is not a "press-and-play" operation. It requires a foundational understanding of the parameters that ensure the direct proportionality between signal and concentration holds true.[1][7] For a volatile ester like (2E)-2-Methyl-2-buten-1-ol acetate, meticulous attention to detail is paramount.
The Causality Behind Experimental Choices
1. The Internal Standard: Your Anchor for Accuracy
The internal standard (IS) is the cornerstone of accurate quantification in qNMR.[2][8] Its role is to provide a reference signal of known concentration, against which the analyte signal can be compared.[9]
Why it's critical: The IS corrects for variations in sample volume, spectrometer performance, and other experimental variables.
Expert Selection Criteria:
High Purity (≥99.5%): The purity of the IS must be certified and traceable.[8] Any impurities in the standard will introduce a systematic error in the final calculation.[8]
Signal Integrity: The IS must have at least one sharp, well-resolved signal that does not overlap with any analyte or impurity signals.[8][10] It is good practice to run individual spectra of the analyte and the IS to confirm this before mixing.[11]
Chemical Inertness: The standard should not react with the analyte, the solvent, or any other components in the mixture.
Solubility: It must be fully soluble in the deuterated solvent used for the analysis to avoid sample inhomogeneities that can lead to poor shimming and inaccurate integration.[8]
Volatility: For a volatile analyte, selecting an IS with low volatility is crucial to prevent concentration changes during sample preparation.[10] However, in some cases, using an IS with similar volatility can help mitigate errors if some evaporation is unavoidable.[12]
For (2E)-2-Methyl-2-buten-1-ol acetate in a common organic solvent like CDCl₃, suitable internal standards include 1,4-Bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4) or dimethyl sulfone .[8][13] They offer simple, sharp singlets in regions of the ¹H NMR spectrum that are typically free from analyte signals.
The parameters used to acquire the NMR data are critical for ensuring that the resulting spectrum is truly quantitative.
Relaxation Delay (D1): The Key to Full Magnetization Recovery
Why it's critical: Between successive pulses, the nuclear spins must be allowed to return to thermal equilibrium. If the delay is too short, signals from nuclei with longer spin-lattice relaxation times (T₁) will be attenuated, leading to underestimation.[1][14]
Expert Protocol: The relaxation delay (D1) should be set to at least 5 times the longest T₁ of any signal of interest (both analyte and IS).[15] In practice, a conservative delay of 7 times T₁ is often recommended for high accuracy.[1] If T₁ values are unknown, they can be measured using an inversion-recovery experiment.[14] For many small organic molecules, a D1 of 30-60 seconds is often sufficient.
Pulse Angle: A 90° pulse is recommended to ensure maximum signal generation for each scan, which is beneficial for achieving a high signal-to-noise ratio in a shorter amount of time.[1]
Number of Scans (NS): This is determined by the concentration of the analyte. A signal-to-noise ratio (S/N) of at least 250:1 is recommended for precision better than 1%.[1]
Spectral Width: The spectral window should be wide enough to include all signals of interest and sufficient baseline on both sides to allow for accurate baseline correction.[15]
Experimental Workflow: A Self-Validating System
The following protocol is designed to be a self-validating system, incorporating checks and best practices to ensure the integrity of the results.
Diagram: qNMR Validation Workflow
Caption: Workflow for quantitative NMR (qNMR) analysis.
Step-by-Step Protocol
Preparation of the Internal Standard Stock Solution:
Accurately weigh approximately 20 mg of a high-purity internal standard (e.g., 1,4-BTMSB-d4) into a 10 mL volumetric flask.
Dissolve and bring to volume with the chosen deuterated solvent (e.g., CDCl₃). This minimizes weighing errors for individual samples.
Sample Preparation:
Accurately weigh approximately 15-25 mg of the organic mixture containing (2E)-2-Methyl-2-buten-1-ol acetate into a vial.
Using a calibrated pipette, add a precise volume (e.g., 0.5 mL) of the internal standard stock solution to the vial.
Add an additional amount of solvent (e.g., 0.2 mL) to ensure the total volume is appropriate for the NMR tube. Vortex to ensure complete dissolution and homogeneity.
Transfer the solution to a high-quality NMR tube.
NMR Data Acquisition:
Insert the sample into the spectrometer and allow it to thermally equilibrate.
Perform shimming to optimize the magnetic field homogeneity.
Set the acquisition parameters: 90° pulse, relaxation delay (D1) of at least 30 seconds (or 5-7 times the longest measured T₁), and a sufficient number of scans to achieve an S/N > 250 for the signals to be integrated.
Data Processing:
Apply Fourier transformation to the Free Induction Decay (FID).
Carefully perform phase correction and baseline correction across the entire spectrum. Automated routines should be checked manually for accuracy.
Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard. For (2E)-2-Methyl-2-buten-1-ol acetate, the signal for the acetate methyl group or the vinyl proton can be suitable candidates.
Calculation:
The purity or concentration of the analyte (X) is calculated using the following equation[6]:
PurityX (%) = ( IX / IIS ) * ( NIS / NX ) * ( MX / MIS ) * ( mIS / mSample ) * PurityIS
Where:
I = Integral value
N = Number of protons for the integrated signal
M = Molar mass
m = mass
PurityIS = Certified purity of the internal standard
Performance Comparison: qNMR vs. GC-MS
While both techniques are powerful, they have distinct advantages and disadvantages for quantitative validation.
Feature
Quantitative NMR (qNMR)
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
Signal area is directly proportional to the number of nuclei.[1] A primary ratio method.
Separation based on volatility and column interaction, followed by mass-to-charge ratio detection.
Reference Standard
Does not require a certified standard of the analyte; uses a universal internal standard.[16]
Requires a certified reference standard of the specific analyte for accurate calibration and quantification.
Can be significantly affected by matrix components, potentially causing signal enhancement or suppression.[20]
Structural Info
Provides full structural information, confirming identity simultaneously.
Provides mass spectrum for identification, but less structural detail than NMR.
Diagram: Method Selection Logic
Caption: Decision tree for selecting between qNMR and GC-MS.
Validation According to ICH Q2(R1) Guidelines
A qNMR method for regulatory purposes must be validated according to guidelines such as those from the International Council for Harmonisation (ICH).[4][21]
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by selecting a signal for the analyte that is baseline-resolved from all other signals in the mixture.[18]
Linearity: Demonstrated by preparing samples at a minimum of five concentrations and showing that the response is linear. The correlation coefficient should be >0.999.[21][22]
Accuracy: Assessed by spiking a known amount of a reference standard of the analyte into a blank matrix and calculating the percent recovery.
Precision:
Repeatability: Analyzing multiple preparations of the same sample on the same day with the same instrument.
Intermediate Precision: Analyzing the sample on different days, with different analysts, or on different instruments.
The relative standard deviation (RSD) should typically be less than 2%.[18]
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For NMR, this is determined by the S/N ratio and the available instrument time.[21]
Conclusion: An Authoritative and Trustworthy Approach
Quantitative NMR is an exceptionally powerful and reliable method for the validation of (2E)-2-Methyl-2-buten-1-ol acetate in organic mixtures. Its status as a primary ratio method eliminates the need for compound-specific reference materials, making it an invaluable tool for purity assignment and the characterization of new chemical entities.[1][4] While GC-MS offers superior sensitivity and higher throughput, qNMR provides a higher level of confidence in the accuracy of the quantitative result, grounded in the fundamental physical properties of the molecule.[2][23] By carefully selecting an internal standard, optimizing acquisition parameters—especially the relaxation delay—and following a validated protocol, researchers can achieve highly accurate, precise, and defensible quantitative data.
References
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]
Quantitative NMR Spectroscopy. University of Ottawa. [Link]
What is qNMR and why is it important?. Mestrelab Resources. [Link]
Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. Nanalysis. [Link]
Quantitative Nuclear Magnetic Resonance | Validation | Internal Standard | Relative Standard Deviation | Solvent. Scribd. [Link]
[Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines]. PubMed. [Link]
qNMR Internal Standard Reference Data (ISRD). BIPM. [Link]
GUIDELINE FOR qNMR ANALYSIS. European Network of Forensic Science Institutes (ENFSI). [Link]
Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. ResearchGate. [Link]
SI-traceable purity assignment of volatile material ethylbenzene by quantitative nuclear magnetic resonance spectroscopy. PubMed. [Link]
qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. [Link]
Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. ACS Publications. [Link]
Comprehensive Operational and Disposal Protocol for 2-Buten-1-ol, 2-methyl-, acetate, (2E)-
For researchers and drug development professionals, the safe handling and disposal of reactive organic intermediates is as critical as the synthesis itself. 2-Buten-1-ol, 2-methyl-, acetate, (2E)- , commonly known as Tig...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals, the safe handling and disposal of reactive organic intermediates is as critical as the synthesis itself. 2-Buten-1-ol, 2-methyl-, acetate, (2E)- , commonly known as Tiglyl acetate (CAS: 19248-94-3), is an unsaturated ester frequently utilized in complex organic syntheses, flavor profiling, and medicinal chemistry [1].
Because it possesses both an alkene moiety and an ester linkage, Tiglyl acetate presents specific physicochemical hazards that require precise logistical planning. This guide provides a field-proven, causality-driven framework for the operational handling and cradle-to-grave disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.
Chemical Profile and Quantitative Hazard Data
Before initiating any operational workflow, it is imperative to understand the quantitative hazards associated with the molecule. Tiglyl acetate is classified as a Class IC / GHS Category 3 Flammable Liquid [1]. Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), it triggers the D001 characteristic waste code for ignitability [2].
Table 1: Quantitative Hazard and Regulatory Summary
Parameter
Value / Designation
Operational Implication
Chemical Name
2-Buten-1-ol, 2-methyl-, acetate, (2E)-
Primary nomenclature for regulatory reporting.
CAS Registry Number
19248-94-3
Essential for manifesting and SDS cross-referencing.
Must be segregated from oxidizers and routed for thermal destruction.
Waste Categorization
Non-Halogenated Flammable Organic
High-BTU value makes it eligible for fuel blending/incineration.
Causality-Driven Waste Segregation Principles
The foundation of laboratory safety is understanding why certain chemicals cannot be commingled. For Tiglyl acetate, improper segregation can lead to catastrophic container failure or toxic gas release.
Avoid Strong Bases and Acids (The Saponification Risk): As an ester, Tiglyl acetate is highly susceptible to base-catalyzed hydrolysis (saponification) or acid-catalyzed cleavage. Mixing this waste with strong bases (e.g., NaOH, KOH) will trigger an exothermic reaction, yielding the parent alcohol (2-methyl-2-buten-1-ol) and acetate salts. This reaction generates heat and vapor pressure, which can cause sealed waste containers to rupture [3].
Avoid Oxidizers (The Cleavage Risk): The molecule contains a substituted (2E)-alkene double bond. Exposure to strong oxidizing agents (e.g., peroxides, permanganates, nitric acid) will cause oxidative cleavage of the double bond. This is a violently exothermic process that can lead to auto-ignition of the flammable solvent [3].
Self-Validating Checkpoint: Before adding Tiglyl acetate to any bulk waste carboy, verify the container log. If the carboy contains any aqueous acids, bases, or inorganic salts, do not proceed . The target container must exclusively contain neutral, non-halogenated organic solvents.
Step-by-Step Disposal Methodology
The following protocol outlines the self-validating system for disposing of Tiglyl acetate, ensuring compliance with EPA 40 CFR 261 standards [2].
Container Selection: Select a high-density polyethylene (HDPE) or glass waste container. Causality: HDPE is highly resistant to aliphatic esters and prevents solvent permeation, while glass provides universal compatibility for non-fluorinated organics.
Volume Management: Never fill the waste container beyond 80% capacity. Causality: Leaving a 20% headspace allows for thermal expansion of the flammable vapor without compromising the structural integrity of the container.
Active Sealing: Keep the container tightly capped at all times unless actively transferring waste. Funnels must be removed immediately after use.
Phase 2: Labeling and Documentation
Standardized Nomenclature: Affix a hazardous waste label immediately upon the first drop of waste entering the container.
Required Fields: Mark the label with "Hazardous Waste - Non-Halogenated Flammable Liquid (Tiglyl Acetate)".
Hazard Pictograms: Apply the GHS "Flame" and "Exclamation Mark" pictograms to visually communicate the D001 (Ignitability) and skin/eye irritation hazards [1].
Phase 3: Transfer to Central Accumulation Area (CAA)
Secondary Containment: Transport the sealed waste container using a chemical-resistant bottle carrier or a cart with a deep lip.
Grounding and Bonding: If transferring bulk quantities (e.g., from a 5-gallon carboy to a 55-gallon drum), use grounding wires. Causality: Flowing non-conductive flammable liquids generate static electricity. Grounding prevents static sparks that could ignite the H226 vapors [3].
Phase 4: Final Destruction (Incineration)
Contractor Routing: Dispatch the waste via a licensed hazardous waste vendor.
Thermal Destruction: Tiglyl acetate must be disposed of via chemical incineration. Causality: Because it is a non-halogenated organic compound, it possesses a high BTU (heating) value. Incinerators utilize an afterburner to ensure complete thermal oxidation of the carbon skeleton into
CO2
and
H2O
, preventing the release of Volatile Organic Compounds (VOCs) into the atmosphere [3].
Spill Response and Decontamination Workflow
In the event of an operational spill, immediate and calculated action is required to mitigate the H226 flammability risk.
Eliminate Ignition Sources: Immediately power down nearby hot plates, stirrers, and open flames.
Containment: For small spills (< 500 mL), surround the liquid with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth. Causality: Never use combustible absorbents like sawdust or paper towels, as the high surface area combined with the flammable liquid creates a severe fire hazard.
Collection: Use non-sparking tools (e.g., polypropylene scoops) to collect the saturated absorbent. Place it into a heavy-duty hazardous waste bag and seal it tightly.
Ventilation: Maximize fume hood extraction and allow residual vapors to dissipate before resuming work.
Waste Management Workflow Visualization
The following diagram illustrates the logical decision tree and physical routing for Tiglyl acetate disposal, ensuring safe segregation and regulatory compliance.
Tiglyl Acetate Cradle-to-Grave Waste Routing and Segregation Workflow.
References
NextSDS. "(E)-2-methyl-2-butenyl acetate — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]
US Environmental Protection Agency (EPA). "40 CFR Part 261 - Identification and Listing of Hazardous Waste." Electronic Code of Federal Regulations (eCFR). Available at: [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf, National Academies Press. Available at: [Link]
Handling
Personal protective equipment for handling 2-Buten-1-ol, 2-methyl-, acetate, (2E)-
As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to provide researchers and drug development professionals with not just the procedural "what," but the mechanistic "why"...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to provide researchers and drug development professionals with not just the procedural "what," but the mechanistic "why" behind handling 2-Buten-1-ol, 2-methyl-, acetate, (2E)- (commonly known as Tiglyl acetate).
By understanding this ester’s physicochemical properties at a molecular level, laboratory personnel can implement self-validating safety systems that proactively mitigate risk, ensuring both scientific integrity and operational safety.
Executive Summary & Chemical Identity
Tiglyl acetate is an unsaturated ester frequently utilized in synthetic chemistry and flavor/fragrance profiling. Due to its specific vapor pressure and lipophilic nature, it presents distinct flammability and exposure risks that require targeted engineering controls and personal protective equipment (PPE).
Presents a steady inhalation hazard in unventilated spaces, necessitating fume hood handling.
Mechanistic Hazard Profile
To build a self-validating safety protocol, we must ground our procedures in the chemical's inherent hazards as defined by the[3]:
Flammability (Category 3): With a flash point of 58.7 °C, Tiglyl acetate does not readily ignite at standard room temperature. However, localized heating (e.g., hot plates, exothermic reactions) or aerosolization can rapidly push the ambient environment past the flash point.
Dermal and Ocular Toxicity: As a lipophilic ester, Tiglyl acetate can easily partition into the lipid bilayer of the stratum corneum (skin) and cornea. This strips natural lipids, leading to acute contact dermatitis and severe eye irritation[4].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling concentrated esters. The following matrix outlines the required equipment and the chemical causality behind each choice.
Table 2: PPE Selection and Mechanistic Rationale
PPE Component
Specification
Mechanistic Rationale
Hand Protection
Butyl Rubber or PVA Gloves
Esters rapidly permeate and swell standard nitrile gloves. Butyl rubber provides a dense, incompatible polymer matrix that blocks ester penetration[4].
Eye Protection
Chemical Splash Goggles
Protects against lipid-bilayer disruption in the cornea. Standard safety glasses are insufficient due to vapor accumulation and lateral splash risks[4].
Body Protection
Flame-Resistant (FR) Lab Coat
Mitigates the risk of ignition given the 58.7 °C flash point. Standard poly-cotton coats can melt into the skin if a vapor flash occurs[5].
Respiratory
Fume Hood (0.4-0.6 m/s face velocity)
Prevents vapor accumulation in the breathing zone. Respirators are only required if engineering controls fail[3].
Operational Plan: Safe Dispensing and Reaction Setup
This step-by-step methodology ensures a self-validating workflow where each step confirms the safety of the next.
Step 1: Environmental Verification
Before opening the chemical, verify that the fume hood monitor reads a face velocity between 0.4 and 0.6 m/s. This engineering control is your primary defense against vapor inhalation and accumulation[3].
Step 2: Static Mitigation (Grounding/Bonding)
Because Tiglyl acetate is a Category 3 Flammable Liquid, transfer operations involving metal containers (>5 gallons) must be grounded and bonded. This prevents static spark ignition, which can occur during the friction of liquid pouring[5].
Step 3: Equipment Selection
Utilize only glass, PTFE (Teflon), or stainless steel for transfer and reaction vessels. Do not use incompatible plastics (such as polystyrene or non-crosslinked PVC), as the ester will degrade the polymer matrix, leading to container failure.
Step 4: Dispensing Technique
Transfer the liquid using a glass volumetric pipette or a PTFE-lined syringe. Cap the source container immediately after withdrawal to minimize vapor release.
Step 5: Storage Segregation
Store the sealed container in a dedicated flammable storage cabinet. Critically, segregate it from strong oxidizers, acids, and bases to prevent unintended reactions[5].
Spill Response & Disposal Plan
In the event of a spill, the primary goal is to prevent vapor ignition and avoid incompatible chemical mixing.
Step 1: Immediate Isolation
Evacuate the immediate area and eliminate all ignition sources (e.g., turn off hot plates, unplug sparking motors). Ensure the fume hood sash is lowered to maximize exhaust draw[5].
Step 2: Containment
Deploy inert absorbent materials such as vermiculite, sand, or specialized universal spill pads. Never use combustible absorbents like sawdust, which can act as kindling for flammable liquids[5].
Step 3: Collection
Use non-sparking tools (e.g., brass or heavy-duty plastic scoops) to collect the saturated absorbent. Place the material into a chemically resistant, sealable hazardous waste container.
Step 4: Waste Segregation (Critical Step)
Label the waste as "Flammable Organic Waste - Ester." It is imperative that this waste is not mixed with strong acids or bases. Acid/base-catalyzed hydrolysis of Tiglyl acetate is exothermic and generates tiglic acid and 2-methyl-2-buten-1-ol, which can rapidly over-pressurize sealed waste containers[5].
Logical Workflow Visualization
The following diagram maps the critical decision points and logical flow for handling and emergency response.
Safe Handling and Spill Response Workflow for Tiglyl Acetate.
References
(E)-2-methyl-2-butenyl acetate — Chemical Substance Information
Source: NextSDS
URL:[Link]
tiglyl acetate - Chemical Properties
Source: FlavScents
URL:[Link]
How to Safely Handle Dangerous Substances in the Workplace
Source: OSHA.com
URL:[Link]
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant
Source: Conn Maciel Carey LLP
URL:[Link]
Chemical Hazards and Toxic Substances - Overview
Source: Occupational Safety and Health Administration (OSHA)
URL:[Link]